molecular formula C79H100N16O27 B15616311 Gastrin I (1-14), human

Gastrin I (1-14), human

Cat. No.: B15616311
M. Wt: 1705.7 g/mol
InChI Key: WRJJBRDFCLLYQF-LGDYVKIMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gastrin I (1-14), human is a useful research compound. Its molecular formula is C79H100N16O27 and its molecular weight is 1705.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C79H100N16O27

Molecular Weight

1705.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122)/t40-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1

InChI Key

WRJJBRDFCLLYQF-LGDYVKIMSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Human Gastrin I (1-14): Discovery, Synthesis, and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of human Gastrin I (1-14), a significant fragment of the gastrin peptide hormone family. It details the historical discovery of gastrin, outlines the chemical synthesis of the 1-14 fragment, and presents its key biological functions, with a focus on its role as a major regulator of gastric acid secretion. This document includes a compilation of quantitative data on its biological activity, detailed experimental protocols for its synthesis and characterization, and a visual representation of its primary signaling pathway.

Discovery and Historical Context

The existence of a hormonal regulator of gastric acid secretion was first proposed by British physiologist John Sydney Edkins in 1905.[1][2] Edkins named this putative substance "gastrin."[2] However, his hypothesis was met with skepticism for several decades. The definitive validation of Edkins' theory came in 1964 when Hilda Tracy and Roderic Alfred Gregory at the University of Liverpool successfully isolated and determined the structure of two major forms of gastrin from hog antral mucosa.[1] Subsequent research led to the identification of various molecular forms of gastrin in humans, including gastrin-34 ("big gastrin"), gastrin-17 ("little gastrin"), and gastrin-14 (B1141676) ("minigastrin").[3] Human Gastrin I (1-14) is the N-terminal fragment of Gastrin I and is a key player in gastrointestinal physiology.[2][4]

Physicochemical Properties

Human Gastrin I (1-14) is a 14-amino acid peptide with the following sequence: {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp.[4][5][6] The N-terminal pyroglutamic acid ({Glp}) is a result of the cyclization of an N-terminal glutamine residue.

PropertyValueReference
Molecular Formula C79H100N16O27[6]
Molecular Weight 1705.73 g/mol [6]
CAS Number 100940-57-6[4][5][]
Amino Acid Sequence {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp[4][5]
Purity (Commercial) ≥92% to ≥98% (by HPLC)[8]

Synthesis of Human Gastrin I (1-14)

The chemical synthesis of human Gastrin I (1-14) is primarily achieved through solid-phase peptide synthesis (SPPS).[9][10][11] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the protection of the α-amino group of the amino acids.[9][11]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual or automated synthesis of human Gastrin I (1-14).

3.1.1. Materials:

  • Rink Amide resin (or similar, to yield a C-terminal amide upon cleavage)[10]

  • Fmoc-protected amino acids: Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Pyr-OH (pyroglutamic acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]

  • Base: N,N-Diisopropylethylamine (DIPEA)[9]

  • Deprotection reagent: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)[9]

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

3.1.2. Synthesis Workflow:

Synthesis_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat 6. Repeat steps 2-5 for each amino acid Washing2->Repeat Cleavage 7. Cleavage and Deprotection (TFA cocktail) Repeat->Cleavage Precipitation 8. Precipitation (Cold diethyl ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Characterization 10. Characterization (Mass Spectrometry, Amino Acid Analysis) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis Workflow for Gastrin I (1-14).

3.1.3. Procedure:

  • Resin Preparation: The Rink Amide resin is swelled in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) is activated with HBTU/HATU and DIPEA in DMF and coupled to the deprotected resin.

  • Washing: The resin is washed again to remove unreacted reagents.

  • Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the sequence, finishing with the coupling of pyroglutamic acid.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a TFA cleavage cocktail.

  • Precipitation: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by amino acid analysis to verify its composition.[13][14][15]

Purification and Characterization

Experimental Protocol: Purification and Characterization

4.1.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. The exact gradient will need to be optimized.

  • Detection: UV absorbance at 214 nm and 280 nm.

4.1.2. Mass Spectrometry:

  • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[14][15]

  • Analysis: The observed molecular weight should match the calculated theoretical mass of human Gastrin I (1-14).

4.1.3. Amino Acid Analysis:

  • Procedure: The purified peptide is hydrolyzed to its constituent amino acids, which are then separated and quantified by chromatography.

  • Analysis: The relative ratios of the amino acids should correspond to the sequence of Gastrin I (1-14).

Biological Activity and Signaling Pathway

Human Gastrin I (1-14) is a biologically active fragment of Gastrin I and acts as a major hormonal regulator of gastric acid secretion.[2][4][5] Its primary biological effects are mediated through the cholecystokinin (B1591339) B (CCK2) receptor, a G protein-coupled receptor.[2][5][]

Quantitative Biological Data
ParameterValueCell/SystemReference
Binding Affinity (Ki) to CCK2 Receptor ~0.3–1 nM (for full-length Gastrin)-[16]
EC50 for Gastric Acid Secretion Potency is ~10x greater than pentagastrinIn vivo (human)[1]
EC50 for Histamine (B1213489) Secretion 0.014 nMGastric epithelial cells
EC50 for Epithelial Cell Proliferation 6.2 pMGastric epithelial cells
IC50 (as a competitor) 0.69 ± 0.09 nM (for a similar analog)A431-CCK2R cells[17]
Signaling Pathway

The binding of Gastrin I (1-14) to the CCK2 receptor on parietal and enterochromaffin-like (ECL) cells initiates a downstream signaling cascade.

Signaling_Pathway Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor (GPCR) Gastrin->CCK2R Gq Gq Protein CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC Downstream Downstream Cellular Responses PKC->Downstream Acid_Secretion Gastric Acid Secretion (Parietal Cells) Downstream->Acid_Secretion Histamine_Release Histamine Release (ECL Cells) Downstream->Histamine_Release Proliferation Cell Proliferation Downstream->Proliferation

Caption: Gastrin I (1-14) Signaling Pathway via the CCK2 Receptor.

The activation of the CCK2 receptor by gastrin leads to the activation of the Gq alpha subunit of the heterotrimeric G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). These signaling events culminate in the stimulation of gastric acid secretion from parietal cells and histamine release from ECL cells.[2] Gastrin also plays a role in promoting the proliferation of gastric epithelial cells.

Conclusion

Human Gastrin I (1-14) is a crucial peptide in gastrointestinal physiology. Its discovery has been fundamental to our understanding of the hormonal control of digestion. The well-established methods for its chemical synthesis, purification, and characterization have made it readily available for research and have facilitated detailed studies of its biological functions. As a potent and selective agonist of the CCK2 receptor, Gastrin I (1-14) continues to be an important tool for researchers in physiology, pharmacology, and drug development, particularly in the context of gastrointestinal disorders and cancer.

References

Unraveling the Molecular intricacies of Gastrin I (1-14): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of the human peptide hormone fragment, Gastrin I (1-14). Designed for researchers, scientists, and drug development professionals, this document details the receptor binding, signaling pathways, and physiological effects of Gastrin I (1-14), supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular processes involved.

Core Mechanism: CCK2 Receptor Agonism

Gastrin I (1-14) is a fourteen-amino-acid fragment of the larger Gastrin I hormone. Its primary mechanism of action is agonism of the Cholecystokinin B (CCK2) receptor.[1] This interaction is the initiating step for a cascade of intracellular events that ultimately lead to the physiological and pathophysiological effects associated with gastrin activity, including the stimulation of gastric acid secretion and the promotion of gastric epithelial cell proliferation.

Quantitative Receptor Binding and Functional Potency

LigandParameterValueCell Line/SystemReference
Gastrin I (human)EC50 (Proliferation)6.2 pMGastric Epithelial Cells
Gastrin I (human)EC50 (Histamine Secretion)0.014 nMRat ECL Cells[3]
GastrinKi0.19 nMCloned Human CCK2 Receptors[4]
CCK-8EC50 (Histamine Release)4 x 10⁻¹¹ MRat ECL Cells[3]

Downstream Signaling Pathways

Upon binding to the CCK2 receptor, Gastrin I (1-14) triggers a series of intracellular signaling events. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This results in a rapid and transient increase in cytosolic calcium concentration, a key second messenger in many cellular processes.[5]

  • Protein Kinase C (PKC) and RhoA Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). Gastrin I (1-14) has been shown to stimulate the expression of lectin-like protein Reg via the activation of PKC and the small GTPase RhoA.[1]

The following diagram illustrates the primary signaling pathway activated by Gastrin I (1-14).

Gastrin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Binds Gq Gq/11 CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC RhoA RhoA Activation PKC->RhoA Gene_Expression_Workflow Start Gastric Cell Culture Treatment Treat with Gastrin I (1-14) Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative RT-PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis

References

An In-depth Technical Guide on the Human Receptor Binding Affinity of Gastrin I (1-14)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of human Gastrin I (1-14) to its primary receptor, the cholecystokinin-2 receptor (CCK2R). Gastrin I (1-14), a fragment of the larger gastrin hormone, plays a significant role in gastrointestinal physiology, primarily in the regulation of gastric acid secretion.[1][2][3] Understanding its receptor binding characteristics is crucial for research into gastrointestinal disorders and the development of novel therapeutics.

Receptor Binding Affinity of Gastrin Peptides

While specific high-affinity binding data for the Gastrin I (1-14) fragment is not extensively reported in publicly available literature, data for the full-length Gastrin-17 and other analogues provide valuable insights into the binding characteristics of gastrin peptides to the human CCK2R. The CCK2 receptor binds gastrin and cholecystokinin (B1591339) (CCK) with high affinity.[4]

The affinity of various gastrin and CCK analogues for the CCK2 receptor is typically in the low nanomolar to picomolar range. For instance, Gastrin-17, CCK-8, and CCK-58 all bind to the CCK2 receptor with approximate Ki values of 0.3–1 nM.[4] Competitive binding assays using radiolabeled gastrin analogues have demonstrated IC50 values in the sub-nanomolar range for various synthetic ligands.[5][6]

Table 1: Receptor Binding Affinity of Selected Gastrin Analogues and CCK Peptides to CCK2R

LigandReceptorCell LineRadioligandBinding Affinity (IC50/Ki)Reference
Gastrin-17Human CCK2R--Ki: ~0.3-1 nM[4]
[Leu15]gastrin-IHuman CCK2RA431-CCK2R[125I][3-iodo-Tyr12,Leu15]gastrin-IIC50: 0.86 ± 0.05 nM[7]
PentagastrinHuman CCK2RA431-CCK2R[125I][3-iodo-Tyr12,Leu15]gastrin-IIC50: 0.76 ± 0.11 nM[5]
CCK-8Human CCK2R--Ki: ~0.3-1 nM[4]
DOTA-coupled CCK2R peptidesHuman CCK2RA431-CCK2R / AR42J125I-CCKIC50: 0.2-3.4 nM[6]

Experimental Protocol: Radioligand Competition Binding Assay

The following is a generalized protocol for determining the binding affinity of a test compound like Gastrin I (1-14) to the CCK2 receptor, based on common methodologies for gastrin and CCK analogues.[7][8][9]

1. Materials and Reagents:

  • Cell Line: A human cell line stably expressing the CCK2 receptor (e.g., A431-CCK2R).[5][6][7]

  • Radioligand: A radiolabeled high-affinity CCK2R ligand, such as [125I][3-iodo-Tyr12,Leu15]gastrin-I.[7]

  • Test Compound: Gastrin I (1-14), human.

  • Reference Compound: A known high-affinity CCK2R ligand, such as unlabeled Gastrin-17 or pentagastrin.[5][7]

  • Binding Buffer: Typically contains HEPES, BSA, MgCl2, and a protease inhibitor like bacitracin (e.g., 50 mM HEPES, pH 7.4, 1% BSA, 5.5 mM MgCl2, 35 µM bacitracin).[7]

  • Wash Buffer: A suitable buffer to wash unbound radioligand (e.g., ice-cold PBS).

  • Scintillation Cocktail and Counter.

2. Cell Culture and Membrane Preparation:

  • Culture the CCK2R-expressing cells under appropriate conditions.

  • Harvest the cells and prepare cell membranes by homogenization and centrifugation. The protein concentration of the membrane preparation should be determined using a standard protein assay.

3. Assay Procedure:

  • The assay is performed in triplicate in microcentrifuge tubes or a 96-well plate.

  • Total Binding: Add a known amount of cell membrane protein (e.g., 25 µg)[7] and a fixed concentration of radioligand (e.g., 50 pM)[7] to the binding buffer.

  • Non-specific Binding: In a separate set of tubes, add the same components as for total binding, but also include a high concentration of the unlabeled reference compound (e.g., 1 µM) to saturate the receptors.

  • Competitive Binding: To a series of tubes, add the cell membrane preparation, the radioligand, and increasing concentrations of the test compound (Gastrin I (1-14)).

  • Incubate all tubes at a specified temperature and duration (e.g., 60 minutes at room temperature).[8]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CCK2 Receptor Signaling Pathway

The cholecystokinin-2 receptor (CCK2R) is a G protein-coupled receptor (GPCR).[10] Upon binding of an agonist like gastrin, the receptor activates the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

CCK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Gastrin Gastrin I (1-14) CCK2R CCK2R Gastrin->CCK2R Gq11 Gq/11 CCK2R->Gq11 Activation PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Acid Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

CCK2R Signaling Pathway

Experimental Workflow for a Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay to determine the receptor binding affinity of a test compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis A Prepare CCK2R-expressing cell membranes D Incubate Membranes, Radioligand, and varying concentrations of Test Compound A->D B Prepare Radioligand ([¹²⁵I]-Gastrin analogue) B->D C Prepare Test Compound (Gastrin I (1-14)) C->D E Separate Bound and Free Radioligand (e.g., Filtration) D->E F Quantify Bound Radioactivity E->F G Data Analysis: Generate Competition Curve and Calculate IC₅₀/Ki F->G

Radioligand Binding Assay Workflow

References

Gastrin I (1-14), human role in signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Gastrin I (1-14), Human, in Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, is a 14-amino acid peptide fragment derived from Gastrin I (also known as Gastrin-17).[1][2] As an endogenous gastrointestinal peptide hormone, its primary and most well-documented physiological role is the stimulation of gastric acid secretion.[3][4][5] It is expressed predominantly in the gut and exerts its effects by binding to and activating the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor (GPCR), located on the surface of gastric parietal cells and other cell types.[3][6][7] Beyond its role in gastric acid secretion, Gastrin I and its receptor are implicated in various cellular processes, including cell proliferation, differentiation, and migration, making them subjects of intense research in both physiology and oncology.[8]

This guide provides a detailed overview of the signaling pathways activated by human Gastrin I (1-14), summarizes key quantitative data, and presents detailed experimental protocols for studying its molecular mechanisms.

Quantitative Data: Receptor Binding and Functional Activity

The interaction of Gastrin I (1-14) with its receptor and its subsequent cellular effects have been quantified in various studies. The following table summarizes the key metrics.

ParameterReceptor/AssayValueCell Type/SystemReference(s)
EC50 Gastric Epithelial Cell Proliferation6.2 pMGastric Cells
EC50 Histamine Secretion0.014 nMGastric Cells
Ki CCK2 Receptor Binding~0.3 - 1 nM*Various[9]

*Note: This Ki value is reported for the full-length Gastrin-17 peptide. However, as the C-terminal tetrapeptide amide, which is present in Gastrin I (1-14), is the essential motif for CCK2 receptor binding, a similar high affinity is expected.[9][10]

Signaling Pathways of Gastrin I (1-14)

Gastrin I (1-14) initiates a cascade of intracellular events by binding to the CCK2 receptor. The primary signaling pathway involves the Gq alpha subunit of the heterotrimeric G-protein, leading to the activation of Phospholipase C and subsequent downstream signaling.

The Canonical Gq/Phospholipase C Pathway

Upon binding of Gastrin I (1-14), the CCK2 receptor undergoes a conformational change, activating the associated Gq protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates Phospholipase C-β (PLC-β). PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.[3][4]

Gq_PLC_Pathway Ligand Gastrin I (1-14) Receptor CCK2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC-β) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Calcium ↑ [Ca2+]i ER->Calcium Releases Calcium->PKC Co-activates

Caption: Canonical Gq/PLC signaling pathway activated by Gastrin I (1-14).

Downstream Proliferative and Pro-survival Pathways

The activation of PKC and the increase in intracellular calcium can trigger further signaling cascades, notably the Ras/Raf/MEK/ERK and the PI3K/Akt pathways. These pathways are crucial for regulating cell proliferation, survival, and migration. Gastrin signaling has been shown to stimulate the expression of proteins like Reg via PKC and the small GTPase RhoA.[3][1][4]

Downstream_Pathways PKC PKC Ras Ras PKC->Ras RhoA RhoA PKC->RhoA Calcium [Ca2+]i Calcium->Ras PI3K PI3K Calcium->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Nucleus Nucleus RhoA->Nucleus MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Nucleus Akt->Nucleus Gene Gene Expression (e.g., c-Fos, Reg) Nucleus->Gene Response Cell Proliferation, Survival, Migration Gene->Response

Caption: Downstream pathways (ERK, Akt, RhoA) linked to Gastrin I signaling.

Experimental Protocols

Investigating the signaling pathways of Gastrin I (1-14) involves a variety of cell-based assays. Below are detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM). The 'AM' ester group allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to free Ca2+, the dye's fluorescence properties change, which can be measured in real-time using a fluorescence plate reader or microscope.

Methodology:

  • Cell Culture: Plate cells expressing the CCK2 receptor (e.g., AR42J, or HEK293 cells stably transfected with CCK2R) in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., FLIPR Calcium 6 Assay Kit reagent) according to the manufacturer's instructions.[11] Probenecid is often included to prevent the dye from being pumped out of the cell.

    • Remove the cell culture medium and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, followed by a 15-30 minute incubation at room temperature, protected from light.

  • Compound Preparation: Prepare a 5X or 10X stock solution of this compound, in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Data Acquisition:

    • Place the cell plate into a fluorescence plate reader equipped with injectors (e.g., FlexStation 3, SpectraMax iD5).

    • Set the instrument to measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 485 nm/525 nm for Fluo-4).

    • Establish a stable baseline reading for 15-30 seconds.

    • Program the injector to add 25 µL of the Gastrin I (1-14) solution to the well.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis: The change in fluorescence intensity (F/F0) or the peak signal over baseline is calculated. Dose-response curves can be generated by testing serial dilutions of Gastrin I (1-14) to determine the EC50.

Calcium_Assay_Workflow A 1. Plate CCK2R-expressing cells in 96-well plate B 2. Load cells with Ca2+ sensitive dye (e.g., Fluo-4 AM) A->B C 3. Incubate to allow dye de-esterification B->C D 4. Place plate in fluorescence reader C->D E 5. Record baseline fluorescence D->E F 6. Inject Gastrin I (1-14) and record signal E->F G 7. Analyze data (Peak fluorescence, EC50) F->G

Caption: Experimental workflow for a calcium mobilization assay.

Inositol Phosphate (IP-One HTRF) Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust readout for Gq pathway activation.

Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Cells are stimulated in the presence of LiCl, which blocks the degradation of IP1, allowing it to accumulate. Cell lysates are then incubated with an IP1-d2 acceptor and an anti-IP1-cryptate donor. Free IP1 from the cell lysate competes with the IP1-d2 acceptor for binding to the antibody-cryptate donor. High levels of cellular IP1 lead to a low HTRF signal, and vice versa.[12]

Methodology:

  • Cell Stimulation:

    • Harvest and resuspend CCK2R-expressing cells in a stimulation buffer containing LiCl.

    • Dispense 10 µL of cells into a 384-well low-volume white plate.

    • Add 10 µL of Gastrin I (1-14) at various concentrations.

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Add 5 µL of the IP1-d2 acceptor to the wells.

    • Add 5 µL of the anti-IP1-cryptate donor to the wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Data Analysis: Calculate the 665/620 emission ratio and normalize the data. The signal is inversely proportional to the concentration of IP1. Plot the data against the agonist concentration to determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK1 and ERK2 proteins.

Principle: Following cell stimulation, proteins are extracted, separated by size using SDS-PAGE, and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be captured on film or by a digital imager. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[13]

Methodology:

  • Cell Treatment:

    • Grow CCK2R-expressing cells in 6-well plates until they are ~80% confluent.

    • Serum-starve the cells for 4-24 hours to reduce baseline signaling.

    • Stimulate the cells with Gastrin I (1-14) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Protein Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.

  • Stripping and Re-probing:

    • Incubate the membrane in a mild stripping buffer to remove the antibodies.

    • Wash, block, and re-probe the membrane with an antibody against total ERK1/2 to serve as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.

Western_Blot_Workflow A 1. Stimulate serum-starved cells with Gastrin I (1-14) B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to PVDF membrane C->D E 5. Block and probe with primary antibody (p-ERK) D->E F 6. Incubate with HRP- conjugated secondary Ab E->F G 7. Add ECL substrate and detect signal F->G H 8. Strip and re-probe for total ERK (loading control) G->H I 9. Analyze band densitometry H->I

References

The Functional Landscape of Gastrin I (1-14): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the N-Terminal Fragment of Gastrin I, its Biological Activity, Signaling Pathways, and Experimental Evaluation.

Introduction

Gastrin I, a peptide hormone, is a primary regulator of gastric acid secretion and plays a significant role in gastric mucosal growth and differentiation.[1] It exists in various isoforms, with Gastrin I (1-17) being a predominant form. The N-terminal fragment, Gastrin I (1-14), retains biological activity, making it a subject of interest for researchers studying gastrin signaling and its physiological effects. This technical guide provides a comprehensive overview of the function of Gastrin I (1-14), its interaction with the cholecystokinin-2 receptor (CCK2R), the downstream signaling cascades it elicits, and detailed protocols for its experimental investigation.

Core Function and Biological Activity

The primary function of Gastrin I and its bioactive fragments, including the 1-14 fragment, is the stimulation of gastric acid secretion.[2][3][4] This is achieved through binding to and activation of the CCK2R on parietal cells in the stomach.[2] Additionally, Gastrin I (1-14) is implicated in promoting the proliferation of gastric epithelial cells, a mitogenic effect that is a key area of investigation in both normal physiological processes and in the context of gastrointestinal cancers.[5]

While direct comparative quantitative data for the Gastrin I (1-14) fragment is limited in publicly available literature, structure-activity relationship studies indicate that the C-terminal tetrapeptide amide is crucial for full biological activity.[6] However, N-terminal fragments are known to retain activity. For instance, the full-length Gastrin I (1-17) exhibits potent activity in stimulating gastric epithelial cell proliferation and histamine (B1213489) secretion. The activity of the 1-14 fragment is expected to be comparable, though potentially with different potency.

Quantitative Data on Gastrin Peptides

Precise quantitative data for the Gastrin I (1-14) fragment is not extensively reported. However, data from closely related gastrin peptides provide valuable context for its biological activity.

PeptideReceptorAssayValueCell Line/SystemReference
Gastrin I (1-17) CCK2RGastric Epithelial Cell ProliferationEC50: 6.2 pMNot Specified[5]
Gastrin I (1-17) CCK2RHistamine SecretionEC50: 0.014 nMNot Specified[5]
Various Gastrin Analogs CCK2RCompetitive Binding (IC50)0.69 - 11.6 nMA431-CCK2R, AR42J[7]

Signaling Pathways

Upon binding to the G-protein coupled CCK2 receptor, Gastrin I (1-14) initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 mediates the release of intracellular calcium stores, leading to the activation of calcium-dependent enzymes.

  • DAG activates Protein Kinase C (PKC), which phosphorylates a variety of downstream targets.

This initial signaling branches into several key pathways that regulate the diverse functions of gastrin:

  • MAPK/ERK Pathway: Activation of PKC can lead to the stimulation of the Ras-Raf-MEK-ERK cascade, a critical pathway in cell proliferation and differentiation.[5]

  • PI3K/AKT Pathway: Gastrin signaling can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth.

  • RhoA Pathway: Gastrin I (1-14) has been shown to stimulate the expression of lectin-like protein Reg via the activation of PKC and the small GTPase RhoA.[2]

These interconnected pathways culminate in the transcriptional regulation of genes involved in acid secretion, cell cycle progression, and other cellular processes.

Signaling Pathway Diagram

Gastrin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_MAPK MAPK Pathway cluster_nucleus Nucleus Gastrin Gastrin I (1-14) CCK2R CCK2R Gastrin->CCK2R Binds Gq Gq/11 CCK2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Releases Gene Gene Expression (Acid Secretion, Proliferation) Ca2->Gene PKC PKC DAG->PKC Activates RhoA RhoA PKC->RhoA Activates PI3K PI3K PKC->PI3K Ras Ras PKC->Ras RhoA->Gene AKT Akt PI3K->AKT AKT->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene

Caption: Gastrin I (1-14) signaling through the CCK2R.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Gastrin I (1-14).

Materials:

  • Gastrin I (1-14) peptide

  • Cell line expressing CCK2R (e.g., AGS-CCK2R)

  • Complete cell culture medium

  • Serum-free medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium and incubate for 24 hours.

  • Wash the cells with PBS and replace the medium with serum-free medium for 24 hours to synchronize the cells.

  • Treat the cells with various concentrations of Gastrin I (1-14) (e.g., 0.1 pM to 100 nM) in serum-free medium. Include a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Serum starve 24h B->C D Treat with Gastrin I (1-14) C->D E Incubate (e.g., 48h) D->E F Add MTT solution E->F G Incubate 4h F->G H Add solubilization solution G->H I Incubate overnight H->I J Read absorbance at 570 nm I->J

Caption: Workflow for assessing cell proliferation using the MTT assay.

Western Blot for ERK Phosphorylation

This protocol is used to detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Gastrin I (1-14) peptide

  • Cell line expressing CCK2R

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and serum-starve as described in the MTT assay protocol.

  • Treat cells with Gastrin I (1-14) at a specific concentration (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration following CCK2R activation by Gastrin I (1-14).

Materials:

  • Gastrin I (1-14) peptide

  • Cell line expressing CCK2R

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Seed cells on black-walled, clear-bottom 96-well plates or on coverslips.

  • Load the cells with 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye for 30 minutes.

  • Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Add Gastrin I (1-14) at the desired concentration and immediately begin recording the fluorescence ratio over time.

  • An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium concentration.

Conclusion

The Gastrin I (1-14) fragment is a biologically active peptide that plays a crucial role in gastric physiology, primarily through the activation of the CCK2 receptor. Its ability to stimulate gastric acid secretion and promote cell proliferation makes it a valuable tool for researchers in gastroenterology, oncology, and drug development. The experimental protocols provided in this guide offer a starting point for the detailed investigation of the molecular mechanisms underlying the function of this important peptide fragment. Further research is warranted to fully elucidate the specific quantitative differences in the bioactivity of Gastrin I (1-14) compared to other gastrin isoforms.

References

A Comparative Analysis of the Biological Activities of Gastrin I (1-14) and Gastrin-17

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the biological activities of two forms of the peptide hormone gastrin: the full-length Gastrin-17 (G-17) and its N-terminal fragment, Gastrin I (1-14). This document delves into their respective roles in key physiological processes, their interactions with the cholecystokinin (B1591339) B receptor (CCKBR), and the downstream signaling pathways they modulate. Particular emphasis is placed on the structure-activity relationships that govern their distinct biological functions.

Introduction: The Gastrin Family and its Physiological Significance

Gastrin is a crucial peptide hormone primarily responsible for the regulation of gastric acid secretion and the maintenance of gastric mucosal integrity. It exists in several molecular forms, with Gastrin-17 being one of the most abundant and biologically active. These peptides are synthesized by G-cells in the stomach and duodenum and exert their effects by binding to the CCKBR, a G-protein coupled receptor. The biological activity of gastrin peptides is critically dependent on their amino acid sequence, particularly the C-terminal region.

The Decisive Role of the C-Terminal Amide in Gastrin's Biological Activity

The cornerstone of gastrin's biological function lies in its C-terminal tetrapeptide amide sequence: -Trp-Met-Asp-Phe-NH₂. This motif is the minimal fragment required for high-affinity binding to the CCKBR and the subsequent initiation of intracellular signaling cascades that lead to gastric acid secretion and cell proliferation.

Gastrin-17 possesses this complete and essential C-terminal amide structure, rendering it a potent agonist of the CCKBR.

In stark contrast, Gastrin I (1-14) is an N-terminal fragment of Gastrin I that lacks the final three amino acids, including the critical C-terminal phenylalanine amide. Structure-activity relationship studies have unequivocally demonstrated that the absence of this C-terminal amide group and the phenylalanine residue dramatically reduces or abolishes the peptide's ability to activate the CCKBR. In fact, C-terminal gastrin analogues lacking the phenylalanine residue have been shown to act as gastrin antagonists[1].

Comparative Biological Activity: A Quantitative Overview

While direct head-to-head quantitative comparisons of Gastrin I (1-14) and Gastrin-17 are scarce in the literature, a comprehensive understanding of their differential activities can be extrapolated from existing data on Gastrin-17 and structure-activity studies of various gastrin fragments.

Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a key determinant of its biological potency. For gastrin peptides, high-affinity binding to the CCKBR is a prerequisite for initiating a physiological response.

PeptideReceptorBinding Affinity (Kd)Comments
Gastrin-17 CCKBRHigh (nanomolar range)The C-terminal amide is essential for high-affinity binding.
Gastrin I (1-14) CCKBRSignificantly lower to negligibleThe absence of the C-terminal -Trp-Met-Asp-Phe-NH₂ sequence drastically reduces binding affinity. May exhibit antagonistic properties.

Table 1: Comparative Receptor Binding Affinity

Stimulation of Gastric Acid Secretion

One of the primary physiological roles of gastrin is to stimulate the secretion of hydrochloric acid (HCl) from parietal cells in the stomach. This process is a direct consequence of CCKBR activation.

PeptidePotency (EC₅₀)EfficacyComments
Gastrin-17 High (picomolar to nanomolar range)Full agonistPotently stimulates gastric acid secretion.
Gastrin I (1-14) Not established (expected to be very low or none)Likely no agonist activity; potentially antagonisticN-terminal fragments of gastrin have been shown to have no stimulatory effect on gastric acid secretion and may even be inhibitory[2][3][4][5][6].

Table 2: Comparative Potency in Stimulating Gastric Acid Secretion

Trophic Effects: Cell Proliferation

Gastrin is also known to have a trophic, or growth-promoting, effect on the gastric mucosa. This is particularly relevant in the context of both normal tissue maintenance and the progression of certain gastrointestinal cancers.

PeptidePotency (EC₅₀)EfficacyComments
Gastrin-17 High (picomolar range)Full agonistPromotes the proliferation of gastric epithelial cells.
Gastrin I (1-14) Not established (expected to be very low or none)Likely no agonist activityThe proliferative effects of gastrin are mediated through the CCKBR, for which Gastrin I (1-14) has negligible affinity.

Table 3: Comparative Potency in Promoting Cell Proliferation

Signaling Pathways

The binding of Gastrin-17 to the CCKBR initiates a cascade of intracellular signaling events. Gastrin I (1-14), due to its inability to effectively bind and activate the receptor, is not expected to trigger these pathways.

Gastrin-17-Mediated Signaling

Upon binding of Gastrin-17, the CCKBR, a Gq-coupled receptor, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, including the MAPK/ERK pathway, which ultimately results in the physiological responses of gastric acid secretion and cell proliferation.

Gastrin17_Signaling G17 Gastrin-17 CCKBR CCKBR G17->CCKBR Gq Gq protein CCKBR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK/ERK Pathway Ca->MAPK PKC->MAPK Response Gastric Acid Secretion Cell Proliferation MAPK->Response

Gastrin-17 Signaling Pathway.

Postulated Interaction of Gastrin I (1-14)

Given its structural properties, Gastrin I (1-14) is unlikely to act as an agonist. It may, however, act as a competitive antagonist by weakly binding to the CCKBR without inducing a conformational change necessary for receptor activation, thereby blocking the binding of the active ligand, Gastrin-17.

Gastrin1_14_Interaction G1_14 Gastrin I (1-14) CCKBR CCKBR G1_14->CCKBR Weak Binding (Potential Antagonism) Activation Receptor Activation G1_14->Activation CCKBR->Activation G17 Gastrin-17 G17->CCKBR High-Affinity Binding

Postulated Interaction of Gastrin I (1-14) with CCKBR.

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the biological activity of gastrin peptides.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand for its receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Prepare cell membranes expressing CCKBR Incubate Incubate membranes with radioligand and varying concentrations of competitor Membrane->Incubate Radioligand Radiolabel Gastrin-17 (e.g., with ¹²⁵I) Radioligand->Incubate Competitor Prepare serial dilutions of Gastrin I (1-14) and unlabeled Gastrin-17 Competitor->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Measure Measure radioactivity of bound fraction Separate->Measure Analyze Plot binding curves and calculate Kd and IC₅₀ values Measure->Analyze

Workflow for a Radioligand Receptor Binding Assay.

Gastric Acid Secretion Assay (in vivo)

This assay measures the ability of a substance to stimulate gastric acid secretion in a living organism.

Acid_Secretion_Assay cluster_prep Animal Preparation cluster_stimulation Stimulation & Collection cluster_analysis Analysis Animal Anesthetize animal (e.g., rat or dog) Cannulate Cannulate the stomach to collect gastric juices Animal->Cannulate Baseline Collect basal gastric secretion Cannulate->Baseline Administer Administer Gastrin-17 or Gastrin I (1-14) intravenously Baseline->Administer Collect Collect gastric secretions at timed intervals Administer->Collect Titrate Measure the volume and titrate the acid content of samples Collect->Titrate Calculate Calculate acid output (e.g., in mEq/hr) Titrate->Calculate Plot Plot dose-response curves and determine EC₅₀ Calculate->Plot

Workflow for an in vivo Gastric Acid Secretion Assay.

Cell Proliferation Assay (e.g., BrdU Assay)

This assay measures the rate of cell division in response to a stimulus.

Proliferation_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment & Labeling cluster_detection Detection cluster_measurement Measurement & Analysis Seed Seed gastric epithelial cells in a multi-well plate Starve Serum-starve cells to synchronize cell cycle Seed->Starve Treat Treat cells with varying concentrations of Gastrin-17 or Gastrin I (1-14) Starve->Treat Label Add BrdU (a thymidine (B127349) analog) to the culture medium Treat->Label Fix Fix and permeabilize cells Label->Fix Antibody Add anti-BrdU antibody conjugated to an enzyme Fix->Antibody Substrate Add enzyme substrate to develop a colorimetric signal Antibody->Substrate Measure Measure absorbance using a microplate reader Substrate->Measure Analyze Calculate percentage of proliferation and determine EC₅₀ Measure->Analyze

Workflow for a BrdU Cell Proliferation Assay.

Conclusion

The biological activities of Gastrin-17 and its N-terminal fragment, Gastrin I (1-14), are profoundly different. Gastrin-17, with its intact C-terminal amide structure, is a potent agonist of the CCKBR, effectively stimulating gastric acid secretion and promoting gastric mucosal cell proliferation. In contrast, Gastrin I (1-14) lacks the essential C-terminal motif required for receptor activation. Consequently, it exhibits negligible to no agonist activity and may even function as a competitive antagonist at the CCKBR. This stark difference in biological activity underscores the critical importance of the C-terminal tetrapeptide amide in the physiological function of gastrin. For researchers and drug development professionals, this distinction is paramount in the design and interpretation of studies involving gastrin signaling and in the development of novel therapeutics targeting the CCKBR.

References

An In-depth Technical Guide to the Structure and Sequence of Human Gastrin I (1-14)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and functional characteristics of the human peptide hormone fragment, Gastrin I (1-14). It includes detailed information on its amino acid sequence, physicochemical properties, receptor interactions, and associated signaling pathways. Furthermore, this document outlines detailed experimental protocols for its synthesis, structural elucidation, and functional analysis, designed to be a valuable resource for researchers in pharmacology, biochemistry, and drug development.

Core Structure and Sequence

Human Gastrin I (1-14) is a fourteen-amino acid peptide fragment derived from Gastrin I, a key hormone in the regulation of gastric acid secretion.[1][2][3] The N-terminus of this peptide is characterized by a pyroglutamic acid (pGlu), a cyclic lactam formed from a glutamic acid residue.[4][5] This modification enhances its stability against aminopeptidases.

Amino Acid Sequence: {pGlu}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp[1]

Physicochemical Properties

A summary of the key physicochemical properties of human Gastrin I (1-14) is presented in the table below.

PropertyValueReference
Molecular Formula C79H100N16O27[3]
Molecular Weight 1705.75 g/mol [3]
Amino Acid Composition 14 residues[1]
N-terminus Pyroglutamic Acid (pGlu)[1][4]
C-terminus Tryptophan (Trp)[1]
Purity (typical) >95% (HPLC)[6]
Solubility Soluble in 1% Ammonia with sonication[6]

Biological Function and Receptor Interaction

Gastrin I (1-14) is a biologically active fragment of Gastrin I and functions as a selective agonist for the Cholecystokinin (B1591339) B (CCK2) receptor.[1][6] The CCK2 receptor, a G-protein coupled receptor (GPCR), binds both gastrin and cholecystokinin with high affinity.[7][8] The binding of Gastrin I (1-14) to the CCK2 receptor, primarily on parietal and enterochromaffin-like (ECL) cells in the stomach, initiates a signaling cascade that leads to the secretion of gastric acid.[1][3]

Receptor Binding Affinity

Signaling Pathways

Upon binding of Gastrin I (1-14) to the CCK2 receptor, a conformational change in the receptor activates intracellular G-proteins, primarily of the Gq family. This initiates a cascade of downstream signaling events, including the activation of Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. Subsequently, these events converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately leading to cellular responses such as gastric acid secretion and cell proliferation.[4][12][13]

Gastrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Cascade Activates Cellular_Response Cellular Response (e.g., Acid Secretion) MAPK_Cascade->Cellular_Response Leads to

Caption: Gastrin I (1-14) signaling pathway via the CCK2 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of human Gastrin I (1-14).

Solid-Phase Synthesis of Human Gastrin I (1-14)

This protocol outlines the synthesis of Gastrin I (1-14) using Fmoc-based solid-phase peptide synthesis (SPPS), incorporating the N-terminal pyroglutamic acid via on-resin cyclization of a glutamine residue.

SPPS_Workflow Resin_Prep 1. Resin Preparation (Swell Rink Amide resin in DMF) Peptide_Elongation 2. Peptide Chain Elongation (Sequential Fmoc-amino acid couplings) Resin_Prep->Peptide_Elongation Gln_Coupling 3. N-terminal Gln Coupling (Couple Fmoc-Gln(Trt)-OH) Peptide_Elongation->Gln_Coupling Fmoc_Deprotection 4. Final Fmoc Deprotection (Treat with 20% piperidine (B6355638) in DMF) Gln_Coupling->Fmoc_Deprotection Cyclization 5. On-resin Cyclization (Treat with mild acid, e.g., 1% TFA in DCM) Fmoc_Deprotection->Cyclization Cleavage 6. Cleavage and Deprotection (Treat with TFA cleavage cocktail) Cyclization->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Lyophilization 8. Lyophilization Purification->Lyophilization

Caption: Workflow for the solid-phase synthesis of pyroglutamyl peptides.

Detailed Protocol:

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Peptide Chain Elongation:

    • Perform sequential Fmoc deprotection using 20% piperidine in DMF.

    • Couple the appropriate Fmoc-protected amino acids (Trp, Gly, Tyr, Ala, Glu, Leu, Pro, Gly) using a suitable coupling reagent (e.g., HBTU/DIPEA in DMF).

  • N-terminal Glutamine Coupling: Couple Fmoc-Gln(Trt)-OH as the final amino acid.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glutamine with 20% piperidine in DMF.

  • On-resin Cyclization: Treat the resin with a mild acidic solution (e.g., 1% TFA in dichloromethane) to induce the cyclization of the N-terminal glutamine to pyroglutamic acid.[4]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve the pellet in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide.

Structural Determination by 2D NMR Spectroscopy

This protocol outlines the general steps for determining the three-dimensional structure of Gastrin I (1-14) in solution using 2D NMR spectroscopy.[1][2][12]

Detailed Protocol:

  • Sample Preparation:

    • Dissolve the purified, lyophilized Gastrin I (1-14) in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, pH 5.0-6.5) to a concentration of 1-5 mM.

    • Add a small amount of a reference standard (e.g., DSS or TSP).

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Essential experiments include:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proton-proton correlations, which provide distance restraints.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain assignments for backbone amide protons and nitrogens (requires ¹⁵N labeling).

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To obtain assignments for carbon-attached protons (requires ¹³C labeling).

  • Resonance Assignment:

    • Use the TOCSY and HSQC spectra to assign the chemical shifts of the protons, carbons, and nitrogens to specific amino acid residues in the peptide sequence.

  • Structural Restraint Generation:

    • Analyze the NOESY spectrum to identify cross-peaks, which correspond to protons that are close in space (< 5 Å).

    • Convert the intensities of the NOESY cross-peaks into distance restraints.

    • Measure coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints.

  • Structure Calculation and Refinement:

    • Use a molecular modeling software package (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental distance and dihedral angle restraints.

    • Refine the calculated structures using energy minimization and molecular dynamics simulations.

CCK2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of Gastrin I (1-14) for the CCK2 receptor expressed in a suitable cell line (e.g., A431-CCK2R cells).[10][14][15]

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture A431-CCK2R cells to confluence.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well filter plate, add in the following order:

      • Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 14 µM bacitracin, 0.5% BSA, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Leu¹⁵]-Gastrin I).

      • Increasing concentrations of unlabeled Gastrin I (1-14) (competitor).

      • The cell membrane preparation.

    • Incubate the plate at 37°C for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to remove unbound radioligand.

  • Quantification of Bound Ligand:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki (dissociation constant of the inhibitor) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Western Blot Analysis of MAPK (ERK1/2) Activation

This protocol details the procedure to assess the activation of the MAPK pathway (specifically ERK1/2 phosphorylation) in response to Gastrin I (1-14) stimulation in a suitable cell line.[16][17][18][19]

Detailed Protocol:

  • Cell Culture and Stimulation:

    • Plate cells (e.g., HEK-293 cells transfected with the CCK2 receptor) and grow to 70-80% confluency.

    • Serum-starve the cells for several hours to reduce basal MAPK activity.

    • Stimulate the cells with various concentrations of Gastrin I (1-14) for different time points.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2.

    • Express the results as the ratio of p-ERK1/2 to total ERK1/2 to determine the extent of MAPK activation.

Conclusion

This technical guide provides a detailed overview of the structure, sequence, and function of human Gastrin I (1-14), along with comprehensive experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of peptide biochemistry, pharmacology, and the development of novel therapeutics targeting the CCK2 receptor. The provided methodologies offer a solid foundation for the synthesis, characterization, and functional analysis of this important peptide hormone fragment.

References

The Ambiguous Role of Gastrin I N-Terminal Fragments: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a peptide hormone renowned for its central role in stimulating gastric acid secretion, is derived from a larger precursor molecule, preprogastrin. Post-translational processing of preprogastrin yields a variety of peptide fragments, each with potentially distinct biological activities. While the C-terminal fragments of gastrin, particularly amidated gastrin-17 (G17 or Gastrin I), are well-characterized for their potent acid-stimulating and trophic effects mediated through the cholecystokinin (B1591339) B receptor (CCKBR), the biological significance of the N-terminal fragments has remained more enigmatic. This technical guide provides an in-depth analysis of the current understanding of Gastrin I N-terminal fragments, focusing on their known biological functions, the quantitative aspects of their activity, and the experimental methodologies used for their study. Emerging evidence suggests that these fragments are not merely inactive byproducts of hormone processing but may possess unique regulatory functions, particularly in the inhibition of gastric acid secretion and potentially in modulating cell growth and survival.

From Precursor to Active Fragments: The Processing of Gastrin

The journey from the gastrin gene to bioactive peptides involves a series of precise enzymatic cleavages. The initial transcript codes for preprogastrin, which is then processed into progastrin.[1][2] Progastrin subsequently undergoes further cleavage to produce various forms of gastrin, including Gastrin-34 ("big gastrin") and Gastrin-17 ("little gastrin" or Gastrin I), as well as N-terminal and C-terminal fragments.[3][4]

GAST_Processing Preprogastrin Preprogastrin (101 aa) Progastrin Progastrin (80 aa) Preprogastrin->Progastrin Signal Peptidase G34 Gastrin-34 (G34) Progastrin->G34 Prohormone Convertase NTF_Progastrin N-Terminal Progastrin Fragment (e.g., 1-35) Progastrin->NTF_Progastrin Processing CTFP C-Terminal Flanking Peptide (CTFP) Progastrin->CTFP Processing G17 Gastrin-17 (G17 / Gastrin I) G34->G17 Prohormone Convertase NTF_G17 Gastrin I N-Terminal Fragment (e.g., 1-13) G17->NTF_G17 Cleavage C_Terminal_Active C-Terminal Active Fragment (e.g., Amidated G17) G17->C_Terminal_Active C-Terminal Amidation

Progastrin Processing Cascade

Biological Significance of Gastrin I N-Terminal Fragments

The primary and most consistently reported biological function of N-terminal gastrin fragments is the inhibition of gastric acid secretion. This stands in stark contrast to the potent stimulatory effect of C-terminal amidated gastrin.

Inhibition of Gastric Acid Secretion

Seminal and recent studies have demonstrated that N-terminal fragments of progastrin, which encompass the N-terminal sequence of Gastrin I, can inhibit gastrin-stimulated gastric acid secretion in humans.[5][6][7] This inhibitory effect appears to be dependent on the presence of the N-terminal pentapeptide of progastrin.[6][8]

FragmentDoseEffect on Gastrin-17 Stimulated Acid SecretionReference
Progastrin Fragment 1-35High dose30% decrease (P < 0.05)[5][8]
Progastrin Fragment 6-35Equimolar to 1-35No significant effect[5][6][8]
Gastrin-17 Fragment 1-13125 pmol/kg/h36% inhibition of meal-stimulated acid secretion (P < 0.05)[7]
Gastrin-17 Fragment 1-13400 pmol/kg/h66% inhibition of meal-stimulated acid secretion (P < 0.05)[7]
N-terminal G-34 Fragment (1-17)75-1000 pmol/kg/hNo influence on basal or G-17 stimulated acid output[9]

Table 1: Quantitative Effects of N-Terminal Gastrin Fragments on Gastric Acid Secretion.

The precise mechanism of this inhibition remains to be fully elucidated. A specific receptor for these N-terminal fragments has not yet been identified.[6] It is hypothesized that the inhibitory action may be mediated directly on parietal cells or indirectly through the release of inhibitory paracrine factors, such as somatostatin.[6]

Acid_Secretion_Regulation cluster_g_cell G-Cell cluster_parietal_cell Parietal Cell Progastrin Progastrin C_Terminal_Gastrin C-Terminal Gastrin (G17) Progastrin->C_Terminal_Gastrin NTF_Gastrin N-Terminal Progastrin Fragment (e.g., 1-35) Progastrin->NTF_Gastrin H_K_ATPase H+/K+ ATPase Acid_Secretion HCl Secretion H_K_ATPase->Acid_Secretion CCKBR CCK2 Receptor C_Terminal_Gastrin->CCKBR Binds Unknown_Receptor Putative Receptor (?) NTF_Gastrin->Unknown_Receptor Binds CCKBR->H_K_ATPase Activates Unknown_Receptor->H_K_ATPase Inhibits

Opposing Effects on Acid Secretion
Cell Proliferation and Apoptosis

The role of N-terminal gastrin fragments in cell proliferation and apoptosis is less clear and appears to be context-dependent. While progastrin and glycine-extended gastrins (which include the N-terminal sequence) have been shown to have proliferative and anti-apoptotic effects in colon cancer cells, the specific actions of the cleaved N-terminal fragments are not well-defined.[10][11][12] Some studies suggest that N-terminal fragments of G17, such as G17(1-12), can stimulate the proliferation of certain colon cancer cell lines (e.g., DLD-1 and HT-29), implying the existence of a growth-promoting receptor distinct from the CCK2 receptor.[13][14] However, shorter fragments, while still able to bind, may not activate the receptor and stimulate proliferation.[13][14]

Conversely, there is also evidence that gastrin can induce apoptosis in some gastric cancer cells, but this effect is generally attributed to signaling through the CCK2 receptor.[15][16] The direct impact of isolated N-terminal fragments on apoptosis is an area requiring further investigation.

Signaling Pathways: An Uncharted Territory

While the signaling pathways for C-terminal amidated gastrin acting through the CCK2 receptor are well-documented, involving Gq proteins, phospholipase C, and downstream activation of protein kinase C and mitogen-activated protein kinase (MAPK) pathways like ERK, the signaling cascade for N-terminal fragments is largely unknown.[17][18][19] The lack of an identified specific receptor is a major hurdle. Given the proliferative effects observed in some cancer cell lines, it is plausible that these fragments could engage pathways such as the MAPK/ERK or PI3K/Akt signaling cascades, which are common mediators of cell growth and survival.[20][21][22] However, direct evidence for the activation of these pathways by isolated N-terminal gastrin fragments is currently limited.

Putative_Signaling cluster_pathways Potential Downstream Pathways cluster_outcomes Biological Outcomes NTF_Gastrin N-Terminal Gastrin Fragment Unknown_Receptor Putative Receptor (?) NTF_Gastrin->Unknown_Receptor MAPK_ERK MAPK/ERK Pathway Unknown_Receptor->MAPK_ERK ? PI3K_Akt PI3K/Akt Pathway Unknown_Receptor->PI3K_Akt ? Proliferation Cell Proliferation MAPK_ERK->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition

Hypothesized Signaling Pathways

Experimental Protocols

Human Infusion Studies for Gastric Acid Secretion

Objective: To determine the in vivo effect of N-terminal gastrin fragments on gastric acid secretion.

Methodology (adapted from movers et al., 2017): [6]

  • Subject Recruitment: Healthy volunteers are recruited after providing informed consent.

  • Gastric Intubation: A nasogastric tube is inserted to allow for continuous aspiration of gastric juice.

  • Basal Acid Output Measurement: A basal period of gastric juice collection is performed to determine the baseline acid secretion rate.

  • Gastrin-17 Infusion: A continuous intravenous infusion of synthetic human gastrin-17 is administered to stimulate gastric acid secretion to a steady state.

  • N-Terminal Fragment Infusion: While continuing the gastrin-17 infusion, a continuous intravenous infusion of the synthetic N-terminal gastrin fragment (e.g., progastrin fragment 1-35) is administered at varying doses.

  • Gastric Juice Collection and Analysis: Gastric juice is collected in fractions throughout the experiment. The volume of each fraction is measured, and the acid concentration is determined by titration with NaOH to a pH of 7.0.

  • Blood Sampling: Venous blood samples are collected at regular intervals to measure plasma concentrations of gastrin-17 and the infused N-terminal fragment using specific radioimmunoassays.

  • Data Analysis: The acid output is calculated for each collection period. Statistical analysis is performed to compare acid secretion rates during gastrin-17 infusion alone versus co-infusion with the N-terminal fragment.

Infusion_Protocol Start Start Intubation Nasogastric Intubation Start->Intubation Basal Basal Acid Output Measurement Intubation->Basal G17_Infusion Continuous IV Infusion of Gastrin-17 Basal->G17_Infusion NTF_Infusion Co-infusion of N-Terminal Fragment G17_Infusion->NTF_Infusion Sampling Gastric Juice and Blood Sampling NTF_Infusion->Sampling Analysis Measurement of Acid Output and Peptide Concentrations Sampling->Analysis Throughout End End Analysis->End

Human Infusion Study Workflow
In Vitro Cell Proliferation Assay

Objective: To assess the effect of N-terminal gastrin fragments on the proliferation of cancer cell lines.

Methodology (general protocol):

  • Cell Culture: Human cancer cell lines (e.g., DLD-1, HT-29 colon cancer cells) are cultured in appropriate media supplemented with fetal bovine serum.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Serum Starvation: To synchronize the cell cycle, the culture medium is replaced with a serum-free or low-serum medium for 24 hours.

  • Treatment: The cells are then treated with various concentrations of the synthetic N-terminal gastrin fragment for a specified period (e.g., 24, 48, 72 hours). Positive and negative controls are included.

  • Proliferation Assessment: Cell proliferation is measured using assays such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

    • Direct Cell Counting: Using a hemocytometer or automated cell counter.

  • Data Analysis: The results are expressed as a percentage of the control, and dose-response curves are generated. Statistical analysis is performed to determine significant differences.

Conclusion and Future Directions

The N-terminal fragments of Gastrin I, once considered inert byproducts, are now recognized as biologically active peptides with a potential role in gastrointestinal physiology and pathophysiology. Their most established function is the inhibition of gastric acid secretion, a finding with potential therapeutic implications for conditions of hyperacidity. The role of these fragments in cell proliferation and apoptosis is more complex and appears to be cell-type specific, warranting further investigation, particularly in the context of cancer biology.

The critical next steps in this field of research are the definitive identification and characterization of the receptor(s) that mediate the effects of these N-terminal fragments. Elucidating their downstream signaling pathways will be paramount to a comprehensive understanding of their biological significance and for the rational design of novel therapeutic agents that can selectively modulate their activity. The development of specific antagonists for these putative receptors could offer new avenues for the treatment of gastrointestinal disorders and malignancies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Gastrin I (1-14), Human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of human Gastrin I (1-14), a peptide fragment of the hormone Gastrin I. Gastrin I is a crucial regulator of gastric acid secretion and mucosal cell growth, primarily acting through the cholecystokinin (B1591339) 2 receptor (CCK2R).[1] The following protocols for receptor binding, cell proliferation, and calcium mobilization assays are essential tools for studying the pharmacology of Gastrin I (1-14) and for the development of novel therapeutics targeting the gastrin/CCK2R system.

Signaling Pathways of Gastrin I

Gastrin I and its fragments, upon binding to the CCK2R, a G-protein coupled receptor (GPCR), trigger a cascade of intracellular signaling events. These pathways are integral to cellular responses such as proliferation, differentiation, and apoptosis.[2] The primary signaling cascade involves the activation of Gq protein, which in turn activates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] These events lead to the activation of downstream effectors like the mitogen-activated protein kinase (MAPK) pathways (ERK1/2), PI3K/AKT pathway, and transcription factors, ultimately influencing gene expression and cellular function.[2]

Gastrin I Signaling Pathway CCK2R CCK2 Receptor G_protein Gq/11 CCK2R->G_protein PI3K_AKT_Pathway PI3K/AKT Pathway CCK2R->PI3K_AKT_Pathway alternative pathway PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Cellular_Response Cellular Response (Proliferation, etc.) MAPK_Pathway->Cellular_Response PI3K_AKT_Pathway->Cellular_Response

Caption: Gastrin I (1-14) signaling through the CCK2 Receptor.

Quantitative Data Summary

Assay TypeCell LineParameterValueReference
Cell Proliferation AGS-GRGastrin I (1-14) Concentration for Proliferation0.1, 1, 10, 100 nM[3]
AR42JGastrin I (1-14) Concentration for Proliferation10-12 to 10-8 M
Receptor Binding AR42JIC50 of Gastrin-17~1 nM[4]
AR42JIC50 of CCK-8~10 nM[4]

Experimental Protocols

CCK2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Gastrin I (1-14) for the CCK2 receptor, commonly performed using cell membranes from a cell line expressing the receptor, such as the rat pancreatic acinar cell line AR42J.[4][5]

Experimental Workflow:

Receptor Binding Assay Workflow prep Prepare AR42J Cell Membranes incubation Incubate Membranes with Radioligand and varying concentrations of Gastrin I (1-14) prep->incubation radiolabel Radiolabel Gastrin Analog (e.g., ¹²⁵I-BH-G17ns) radiolabel->incubation separation Separate Bound and Free Ligand (e.g., Filtration) incubation->separation counting Quantify Radioactivity of Bound Ligand separation->counting analysis Data Analysis (IC₅₀ determination) counting->analysis

Caption: Workflow for a competitive receptor binding assay.

Materials:

  • AR42J cells (or another CCK2R-expressing cell line)[4][5]

  • Cell culture medium (e.g., RPMI supplemented with 10% FBS)[5]

  • Radiolabeled gastrin analog (e.g., 125I-BH-G17ns)[4]

  • Gastrin I (1-14) peptide

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

  • Wash buffer (e.g., ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Cell Membrane Preparation:

    • Culture AR42J cells to confluency.[5]

    • Harvest cells and homogenize in a suitable buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.[5]

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membranes to each well.

    • Add a constant concentration of the radiolabeled gastrin analog to each well.

    • Add increasing concentrations of unlabeled Gastrin I (1-14) to compete with the radioligand.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of Gastrin I (1-14).

    • Determine the IC50 value, which is the concentration of Gastrin I (1-14) that inhibits 50% of the specific binding of the radioligand.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of Gastrin I (1-14) on the proliferation of a CCK2R-expressing cell line, such as AGS cells transfected with the gastrin receptor (AGS-GR).[3] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.

Experimental Workflow:

MTT Assay Workflow seed_cells Seed AGS-GR Cells in a 96-well Plate treat_cells Treat Cells with Gastrin I (1-14) at various concentrations seed_cells->treat_cells incubate_cells Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubate_cells add_mtt Add MTT Reagent to each well incubate_cells->add_mtt incubate_mtt Incubate to allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance

Caption: Workflow for a cell proliferation MTT assay.

Materials:

  • AGS-GR cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]

  • Gastrin I (1-14) peptide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count AGS-GR cells.

    • Seed the cells into a 96-well plate at a density of 2 x 104 cells/well in 100 µL of culture medium.[6]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Treatment:

    • Prepare serial dilutions of Gastrin I (1-14) in serum-free medium.

    • Remove the culture medium from the wells and replace it with 100 µL of the Gastrin I (1-14) dilutions or control medium.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

Calcium Mobilization Assay

This protocol outlines a method to measure intracellular calcium mobilization in response to Gastrin I (1-14) stimulation using a fluorescent calcium indicator such as Fluo-4 AM. This assay is typically performed on a cell line endogenously or recombinantly expressing the CCK2R, like AR42J or AGS-GR cells.

Experimental Workflow:

Calcium Mobilization Assay Workflow seed_cells Seed Cells in a Black-walled, Clear-bottom 96-well Plate load_dye Load Cells with Fluo-4 AM Calcium Indicator Dye seed_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells acquire_baseline Acquire Baseline Fluorescence Reading wash_cells->acquire_baseline add_agonist Add Gastrin I (1-14) and Measure Fluorescence Change over Time acquire_baseline->add_agonist data_analysis Data Analysis (Peak Fluorescence, Area Under the Curve) add_agonist->data_analysis

Caption: Workflow for a calcium mobilization assay.

Materials:

  • CCK2R-expressing cells (e.g., AR42J or AGS-GR)

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye[8]

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer[9]

  • Probenecid (optional, to prevent dye leakage)[10]

  • Gastrin I (1-14) peptide

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Seeding:

    • Seed cells into a black-walled, clear-bottom 96-well plate at an appropriate density (e.g., 40,000 to 80,000 cells/well) and allow them to attach overnight.[9]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 1-5 µM. Probenecid can be included to improve dye retention.

    • Remove the culture medium and wash the cells with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.[8]

    • Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 15-30 minutes.[8][10]

  • Assay Measurement:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

    • Place the plate in a fluorescence microplate reader.

    • Measure the baseline fluorescence (Excitation ~490 nm, Emission ~520 nm).

    • Use the instrument's injector to add a defined volume of Gastrin I (1-14) solution at the desired concentration.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence or as the area under the curve.

    • Plot the response as a function of Gastrin I (1-14) concentration to determine the EC50 value.

References

Application Notes and Protocols for Gastrin I (1-14), Human in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Gastrin I (1-14), human, a biologically active fragment of the gastrointestinal hormone gastrin, in a variety of cell culture applications. This document outlines its mechanism of action, key signaling pathways, and detailed protocols for assessing its effects on cell proliferation and apoptosis.

Introduction

This compound, is the 1-14 amino acid fragment of human gastrin I. Gastrin I is an endogenous peptide hormone primarily known for its role in stimulating gastric acid secretion.[1][2][3] It exerts its biological effects primarily through binding to the cholecystokinin (B1591339) 2 receptor (CCK2R). Beyond its secretagogue function, Gastrin I (1-14) is a key regulator of various cellular processes, including proliferation, differentiation, and apoptosis, making it a molecule of significant interest in cancer research and drug development.[4] It has been utilized in the culture of gastric cancer stem/progenitor cells and as a supplement in organoid growth medium.

Mechanism of Action and Signaling Pathways

Gastrin I (1-14) binds to and activates the CCK2R, a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events that can vary depending on the cell type and context. The primary signaling pathways activated by Gastrin I (1-14) include:

  • Protein Kinase C (PKC) and RhoA: Gastrin I stimulates the expression of lectin-like protein Reg via the activation of PKC and RhoA.[3]

  • Mitogen-Activated Protein Kinase (MAPK): The MAPK pathway is a crucial mediator of gastrin-induced cell proliferation.[5]

  • Phosphatidylinositol 3-Kinase (PI3K): The PI3K/AKT pathway is another important signaling cascade involved in gastrin-mediated cellular responses.[5]

These pathways collectively regulate gene expression and protein activity, leading to changes in cell cycle progression, survival, and other fundamental cellular processes.

digraph "Gastrin_I_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Gastrin I (1-14)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CCK2 Receptor" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "G-protein" [fillcolor="#FBBC05", fontcolor="#202124"]; "PLC" [fillcolor="#FBBC05", fontcolor="#202124", label="Phospholipase C"]; "PKC" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Protein Kinase C"]; "RhoA" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "MAPK Pathway" [fillcolor="#34A853", fontcolor="#FFFFFF", label="MAPK Pathway\n(ERK1/2)"]; "PI3K/AKT Pathway" [fillcolor="#34A853", fontcolor="#FFFFFF", label="PI3K/AKT Pathway"]; "Cell Proliferation" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Inhibition of Apoptosis" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Gene Expression" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Gastrin I (1-14)" -> "CCK2 Receptor" [color="#5F6368"]; "CCK2 Receptor" -> "G-protein" [color="#5F6368"]; "G-protein" -> "PLC" [color="#5F6368"]; "PLC" -> "PKC" [color="#5F6368"]; "PKC" -> "MAPK Pathway" [color="#5F6368"]; "G-protein" -> "RhoA" [color="#5F6368"]; "G-protein" -> "PI3K/AKT Pathway" [color="#5F6368"]; "MAPK Pathway" -> "Gene Expression" [color="#5F6368"]; "PI3K/AKT Pathway" -> "Inhibition of Apoptosis" [color="#5F6368"]; "RhoA" -> "Cell Proliferation" [color="#5F6368"]; "Gene Expression" -> "Cell Proliferation" [color="#5F6368"]; }

Signaling pathways activated by Gastrin I (1-14).

Applications in Cell Culture

Gastrin I (1-14) is a valuable tool for studying a range of cellular activities. Its primary applications in cell culture include:

  • Stimulation of Cell Proliferation: Investigating the mitogenic effects on various cell types, particularly gastrointestinal cancer cells.

  • Inhibition of Apoptosis: Studying the anti-apoptotic and pro-survival effects in cancer models.

  • Organoid Culture: As a key component in the growth medium for developing 3D organoid models from gastric and intestinal tissues.

  • Signal Transduction Studies: Elucidating the molecular mechanisms downstream of CCK2R activation.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of Gastrin I (1-14) and related gastrin peptides in various cell lines.

Table 1: Effective Concentrations of Gastrin Peptides in Cell Proliferation

Cell LinePeptideConcentrationEffectReference
AGS-BGastrin-1720 nMMaximum effective concentration for [3H]thymidine incorporation (fourfold increase)[6]
AGS-GRGastrin10 nMInhibition of proliferation[7]
SGC-7901GastrinNot specifiedIncreased cell growth rate by 105.22%[8]
AGSGastrinNot specifiedIncreased cell growth rate by 107.43%[8]

Table 2: Effective Concentrations of Gastrin Peptides in Apoptosis and Signaling

Cell LinePeptideConcentrationEffectReference
AGS-GRGastrin-1710 nMMaximally increased Mcl-1 protein expression (anti-apoptotic)[9]
BGC-823GastrinNot specifiedKnockdown of gastrin increased apoptosis rate from 1.8% to 4.2%[10]

Experimental Protocols

1. Cell Proliferation Assays

digraph "Proliferation_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Start" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Seed_Cells" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Seed cells in 96-well plate"]; "Incubate_24h" [fillcolor="#FBBC05", fontcolor="#202124", label="Incubate for 24 hours"]; "Treat_Gastrin" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Treat with Gastrin I (1-14)"]; "Incubate_48_72h" [fillcolor="#FBBC05", fontcolor="#202124", label="Incubate for 48-72 hours"]; "Assay" [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", label="Perform Assay"]; "MTT" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="MTT Assay"]; "BrdU" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="BrdU Assay"]; "Read_Absorbance" [fillcolor="#FBBC05", fontcolor="#202124", label="Read Absorbance"]; "Analyze_Data" [fillcolor="#F1F3F4", fontcolor="#202124", label="Analyze Data"]; "End" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Seed_Cells"; "Seed_Cells" -> "Incubate_24h"; "Incubate_24h" -> "Treat_Gastrin"; "Treat_Gastrin" -> "Incubate_48_72h"; "Incubate_48_72h" -> "Assay"; "Assay" -> "MTT" [label="Colorimetric"]; "Assay" -> "BrdU" [label="Immunochemical"]; "MTT" -> "Read_Absorbance"; "BrdU" -> "Read_Absorbance"; "Read_Absorbance" -> "Analyze_Data"; "Analyze_Data" -> "End"; }

Workflow for cell proliferation assays.

a. MTT Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cells of interest (e.g., AGS, SGC-7901)

    • 96-well cell culture plates

    • Complete culture medium

    • This compound (reconstituted in sterile water or appropriate buffer)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • The following day, replace the medium with fresh medium containing various concentrations of Gastrin I (1-14) (e.g., 0.1 nM to 100 nM) and a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]

    • Shake the plate for 10 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]

b. BrdU Incorporation Assay

This immunoassay detects the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete culture medium

    • This compound

    • BrdU labeling solution

    • Fixing/denaturing solution

    • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

    • Substrate for the conjugated antibody

    • Stop solution

    • Microplate reader

  • Protocol:

    • Seed and treat cells with Gastrin I (1-14) as described in the MTT assay protocol.

    • During the final 2-4 hours of the incubation period, add BrdU labeling solution to each well.

    • Aspirate the medium and fix the cells with the fixing/denaturing solution.

    • Wash the wells and add the anti-BrdU antibody. Incubate as recommended by the manufacturer.

    • Wash the wells and add the appropriate substrate.

    • After a suitable incubation time, add the stop solution.

    • Measure the absorbance or fluorescence using a microplate reader.

2. Apoptosis Assays

digraph "Apoptosis_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Start" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Seed_Cells" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Seed cells in culture plates"]; "Induce_Apoptosis" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Induce apoptosis (optional)"]; "Treat_Gastrin" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Treat with Gastrin I (1-14)"]; "Incubate" [fillcolor="#FBBC05", fontcolor="#202124", label="Incubate for desired time"]; "Harvest_Cells" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Harvest cells"]; "Assay" [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", label="Perform Assay"]; "AnnexinV_PI" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Annexin V/PI Staining"]; "Caspase_Activity" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Caspase-3/7 Activity Assay"]; "Analyze_FCM" [fillcolor="#FBBC05", fontcolor="#202124", label="Analyze by Flow Cytometry"]; "Read_Luminescence" [fillcolor="#FBBC05", fontcolor="#202124", label="Read Luminescence"]; "Analyze_Data" [fillcolor="#F1F3F4", fontcolor="#202124", label="Analyze Data"]; "End" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Seed_Cells"; "Seed_Cells" -> "Induce_Apoptosis"; "Induce_Apoptosis" -> "Treat_Gastrin"; "Treat_Gastrin" -> "Incubate"; "Incubate" -> "Harvest_Cells"; "Harvest_Cells" -> "Assay"; "Assay" -> "AnnexinV_PI" [label="Flow Cytometry"]; "Assay" -> "Caspase_Activity" [label="Luminometry"]; "AnnexinV_PI" -> "Analyze_FCM"; "Caspase_Activity" -> "Read_Luminescence"; "Analyze_FCM" -> "Analyze_Data"; "Read_Luminescence" -> "Analyze_Data"; "Analyze_Data" -> "End"; }

Workflow for apoptosis assays.

a. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • Complete culture medium

    • This compound

    • Apoptosis-inducing agent (optional, as a positive control)

    • Annexin V-FITC and PI staining kit

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with Gastrin I (1-14) with or without an apoptosis-inducing agent.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer.[12]

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[12]

    • Add additional binding buffer to each tube.[12]

    • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[12]

b. Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates (white-walled for luminescence)

    • Complete culture medium

    • This compound

    • Caspase-Glo® 3/7 Assay kit (or similar)

    • Luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with Gastrin I (1-14).

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]

    • Mix by gentle shaking and incubate at room temperature for 1-2 hours.[13]

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[13]

3. Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status or expression levels of key proteins in the signaling pathways activated by Gastrin I (1-14).

  • Materials:

    • Cells of interest

    • 6-well or 10 cm cell culture dishes

    • Complete culture medium

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-PKC, anti-RhoA)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours before treatment.

    • Treat cells with Gastrin I (1-14) at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Lyse the cells in lysis buffer and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Re-probe the membrane with antibodies against the total protein to confirm equal loading.

Troubleshooting

  • Low or no response to Gastrin I (1-14):

    • Confirm the expression of CCK2R in your cell line.

    • Check the bioactivity and proper storage of the Gastrin I (1-1-14) peptide.

    • Optimize the concentration and incubation time.

  • High background in assays:

    • Ensure proper washing steps in all protocols.

    • Optimize antibody concentrations for Western blotting and BrdU assays.

    • Use appropriate controls to determine baseline levels.

  • Inconsistent results:

    • Maintain consistent cell seeding densities and passage numbers.

    • Ensure accurate and consistent reagent preparation and handling.

Conclusion

This compound, is a versatile peptide for in vitro studies of gastrointestinal cell biology and cancer. The protocols provided here offer a framework for investigating its effects on cell proliferation, apoptosis, and signaling. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to achieve robust and reproducible results.

References

Application Notes and Protocols for Gastrin I (1-14), Human in Gastric Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric organoids are three-dimensional (3D) structures derived from gastric stem cells that recapitulate the cellular organization and functionality of the stomach lining. These in vitro models are invaluable tools for studying gastric physiology, disease modeling, and for the development and screening of novel therapeutics. Gastrin I (1-14), a truncated and biologically active form of human gastrin, is a key hormone in gastric physiology. It is known to stimulate gastric acid secretion and has a mitogenic effect on gastric epithelial cells.[1] In the context of gastric organoid cultures, Gastrin I is a critical component of the culture medium, promoting the proliferation and maintenance of the gastric epithelium.[2] These application notes provide a comprehensive overview, experimental protocols, and the underlying signaling pathways related to the use of human Gastrin I (1-14) in gastric organoid culture.

Biological Activity and Mechanism of Action

Human Gastrin I is an endogenous peptide that functions as a selective agonist for the cholecystokinin (B1591339) 2 (CCK2) receptor.[1] Binding of Gastrin I to the CCK2 receptor on gastric epithelial cells initiates a cascade of intracellular signaling events that promote cell proliferation and survival.[3] This mitogenic effect is crucial for the establishment and long-term maintenance of gastric organoid cultures, ensuring the expansion of the stem cell population and the generation of a complex, multi-lineage epithelium.[2][4]

Signaling Pathway

The binding of Gastrin I to its G-protein coupled receptor, CCK2R, primarily activates Gq and Gα12/13 proteins. This leads to the activation of several downstream signaling cascades, including the Phospholipase C (PLC)/Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/AKT pathways, which collectively drive cell proliferation, growth, and survival.

Gastrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Binds G_protein Gq / Gα12/13 CCK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC RAF RAF PKC->RAF Activates AKT AKT PI3K->AKT Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) AKT->Transcription_Factors Activates MEK MEK RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK->Transcription_Factors Activates Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Promotes Proliferation_Survival Proliferation & Survival Cell_Cycle_Progression->Proliferation_Survival

Gastrin I Signaling Pathway

Quantitative Data on the Effects of Gastrin I

Comprehensive quantitative data on the dose-dependent effects of Gastrin I on human gastric organoid growth parameters are limited in the currently available literature. However, studies on murine organoids and human gastric cancer cells provide valuable insights into its proliferative effects.

ParameterOrganism/SystemGastrin I ConcentrationObserved EffectCitation
Organoid Number Mouse (Cardia)Dose-dependentIncreased number of organoids.[5]
Organoid Size Mouse (Cardia)Not specifiedNo significant increase in organoid size.[5]
Gene Expression Mouse (Cardia Organoids)Dose-dependentSignificant increase in Cck2r and Lgr5 expression.[5]
Cell Proliferation Human Gastric Cancer Cells (AGS-P, AGS-10)Dose-dependentStimulated cell growth.[3]
Culture Viability Human Gastric Organoids1 nMRemoval of Gastrin I from the culture medium limited the long-term growth of the organoids.[4][6]

Experimental Protocols

Preparation of Gastrin I (1-14), Human Stock Solution
  • Reconstitution: Reconstitute the lyophilized Gastrin I (1-14) peptide in sterile, nuclease-free water or a buffer such as 1% ammonium (B1175870) hydroxide (B78521) with sonication to a stock concentration of 100 µM.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below for long-term stability.

Human Gastric Organoid Culture Medium

The following table outlines a typical composition for human gastric organoid culture medium. The final concentration of Gastrin I is generally 1 nM.[4]

ComponentStock ConcentrationFinal Concentration
Advanced DMEM/F-12-Basal Medium
L-Glutamine200 mM2 mM
HEPES1 M10 mM
Penicillin-Streptomycin100x1x
N-2 Supplement100x1x
B-27 Supplement50x1x
N-Acetylcysteine500 mM1 mM
Human EGF500 µg/mL50 ng/mL
Human Noggin100 µg/mL100 ng/mL
Human R-Spondin 1200 µg/mL1 µg/mL
Human FGF-10100 µg/mL100 ng/mL
This compound 100 µM 1 nM
A83-01 (TGF-β inhibitor)10 mM500 nM
SB202190 (p38 inhibitor)10 mM10 µM
Y-27632 (ROCK inhibitor)10 mM10 µM (for the first 2-4 days after passaging)
Protocol for Culturing Human Gastric Organoids

This protocol is adapted from established methods for human gastric organoid culture.

I. Isolation of Human Gastric Glands

  • Obtain fresh human gastric tissue from biopsies or resections in a suitable collection medium on ice.

  • Wash the tissue multiple times with ice-cold PBS to remove any contaminants.

  • Mince the tissue into small pieces (approximately 1-2 mm) using sterile scalpels.

  • Incubate the minced tissue in a chelation buffer (e.g., PBS with 2 mM EDTA) for 60-90 minutes at 4°C with gentle rocking to release the gastric glands.

  • Vigorously shake the tube to further dissociate the glands from the surrounding tissue.

  • Filter the suspension through a 70 µm cell strainer to separate the glands from undigested tissue.

  • Centrifuge the filtrate at 200 x g for 5 minutes at 4°C to pellet the gastric glands.

  • Wash the pellet with cold basal medium (e.g., Advanced DMEM/F-12).

II. Embedding and Seeding of Gastric Glands

  • Resuspend the gland pellet in a basement membrane matrix (e.g., Matrigel) on ice.

  • Carefully pipette 50 µL domes of the gland/matrix mixture into the center of pre-warmed 24-well plates.

  • Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.

  • Gently add 500 µL of complete Human Gastric Organoid Culture Medium (containing 1 nM Gastrin I) to each well.

III. Organoid Culture and Maintenance

  • Culture the organoids at 37°C in a humidified incubator with 5% CO₂.

  • Replace the culture medium every 2-3 days, being careful not to disturb the matrix domes.

  • Monitor organoid growth and morphology using a brightfield microscope. Budding structures should become apparent within a few days.

IV. Passaging of Gastric Organoids

  • When organoids become large and dense (typically every 7-10 days), they should be passaged.

  • Aspirate the culture medium and mechanically disrupt the matrix domes using a pipette.

  • Transfer the organoid-matrix suspension to a microcentrifuge tube.

  • Centrifuge at 200 x g for 5 minutes at 4°C to pellet the organoids.

  • Resuspend the pellet in a cell dissociation reagent (e.g., TrypLE) and incubate at 37°C for 5-10 minutes to break the organoids into smaller fragments.

  • Neutralize the dissociation reagent with basal medium and centrifuge to pellet the organoid fragments.

  • Re-embed the fragments in fresh basement membrane matrix and seed as described in section II.

Organoid_Workflow cluster_protocol Human Gastric Organoid Culture Workflow Tissue Gastric Tissue Biopsy Isolation Gland Isolation (Chelation & Mechanical Dissociation) Tissue->Isolation Embedding Embedding in Basement Membrane Matrix Isolation->Embedding Seeding Seeding in 24-well plate Embedding->Seeding Culture Culture in Medium with Gastrin I (1-14) Seeding->Culture Passaging Passaging (Mechanical & Enzymatic Dissociation) Culture->Passaging 7-10 days LongTerm_Culture Long-term Culture & Expansion Culture->LongTerm_Culture Passaging->Embedding Re-embedding

Human Gastric Organoid Culture Workflow

Conclusion

Gastrin I (1-14) is an essential component of the culture medium for the successful establishment and long-term maintenance of human gastric organoids. Its mitogenic effect, mediated through the CCK2 receptor and downstream signaling pathways, promotes the proliferation of gastric epithelial stem and progenitor cells, ensuring the robust growth and development of these complex in vitro models. The provided protocols offer a foundation for researchers to effectively utilize Gastrin I in their gastric organoid culture systems for a wide range of applications in basic research and drug development.

References

Application Notes and Protocols for In Vivo Studies of Gastrin I (1-14), Human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I (1-14), human, is a peptide fragment of the gastrointestinal hormone Gastrin I.[1][2][3] Gastrin peptides are primarily known for their role in stimulating gastric acid secretion and regulating gastric motility.[4] These effects are mediated through the cholecystokinin (B1591339) B (CCK2) receptor.[1][4] This document provides detailed application notes and protocols for the in vivo investigation of human Gastrin I (1-14), drawing upon established methodologies for related gastrin peptides due to the limited availability of direct in vivo studies on this specific fragment.

Physiological Context and Mechanism of Action

Gastrin I is an endogenous peptide hormone expressed in the gut that stimulates gastric acid secretion by binding to CCK2 receptors on parietal cells of the stomach.[1] The signaling cascade initiated by Gastrin I binding to the CCK2 receptor involves the activation of Protein Kinase C (PKC) and RhoA.[1] Furthermore, gastrin signaling can also proceed through the MAP kinase pathway.[5]

Key In Vivo Experimental Applications

While direct in vivo experimental data for Gastrin I (1-14) is limited, its primary physiological role suggests its application in studies related to:

  • Gastric Acid Secretion: Investigating the stimulatory or inhibitory effects on gastric acid production.

  • Gastrointestinal Motility: Assessing the impact on stomach and intestinal muscle contractions.

  • Cancer Research: Exploring its potential role as a growth factor in certain cancers, such as pancreatic cancer, that express the CCK2 receptor.

Experimental Protocols

The following protocols are adapted from in vivo studies on related gastrin fragments and provide a robust framework for investigating Gastrin I (1-14) in animal models and human subjects.

Protocol 1: In Vivo Investigation of Gastric Acid Secretion in Humans

This protocol is adapted from a study on N-terminal progastrin fragments and is suitable for assessing the effect of Gastrin I (1-14) on gastric acid secretion.[6]

Objective: To determine the effect of intravenously administered Gastrin I (1-14) on basal and stimulated gastric acid secretion.

Study Population: Healthy human volunteers.

Materials:

  • This compound, sterile solution for injection.

  • Gastrin-17 for stimulation (optional).

  • Saline solution (0.9% NaCl).

  • Nasogastric tube.

  • Aspiration pump.

  • pH meter or autotitrator.

  • Standard laboratory equipment for blood sampling and analysis.

Procedure:

  • Subject Preparation: Subjects should fast overnight. A nasogastric tube is inserted into the stomach for gastric juice aspiration.

  • Basal Acid Output (BAO) Measurement: Gastric juice is continuously aspirated in 15-minute intervals for at least one hour to establish a stable basal secretion rate.

  • Peptide Infusion:

    • A continuous intravenous infusion of Gastrin I (1-14) is initiated. Dose-ranging studies are recommended, starting with a low dose and escalating. Based on studies with related fragments, a starting dose in the range of 30-300 pmol/kg/h could be considered.[6]

    • For studies on stimulated acid secretion, a constant infusion of a known secretagogue like Gastrin-17 (e.g., 40-60 pmol/kg/h) can be administered, with the Gastrin I (1-14) infusion starting after a stable plateau of stimulated acid secretion is achieved.[6]

  • Gastric Juice Collection: Continue to collect gastric juice in 15-minute intervals throughout the infusion period.

  • Sample Analysis:

    • Measure the volume of each 15-minute gastric juice sample.

    • Determine the acid concentration (in mmol H+/L) by titration to pH 7.0.

    • Calculate the acid output for each interval (volume × concentration).

  • Blood Sampling: Collect blood samples at regular intervals to determine the plasma concentration of Gastrin I (1-14).

  • Data Analysis: Compare the acid output during Gastrin I (1-14) infusion to the basal or stimulated rates.

Protocol 2: In Vivo Investigation of Gastrin Peptide Effects in a Xenograft Animal Model

This protocol is adapted from studies investigating the effect of gastrin peptides on the growth of human pancreatic cancer xenografts in nude mice.[7]

Objective: To evaluate the effect of Gastrin I (1-14) on tumor growth in a mouse model.

Animal Model: Athymic nude mice.

Materials:

  • Human pancreatic cancer cell line (e.g., PANC-1).

  • This compound, for subcutaneous injection.

  • Vehicle control (e.g., 1% bovine serum albumin in saline).

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Randomly assign mice to treatment and control groups.

  • Treatment Administration:

    • Administer Gastrin I (1-14) subcutaneously at a predetermined dose and schedule. Based on related studies, a dose of 1 mg/kg twice daily could be a starting point.[7]

    • The control group receives vehicle injections following the same schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using a standard formula (e.g., Volume = 0.5 × length × width²).

  • Study Endpoint: Continue treatment for a predefined period (e.g., 24 days).[7] At the end of the study, euthanize the mice and excise the tumors.

  • Ex Vivo Analysis:

    • Measure the final tumor weight.

    • Analyze tumor tissue for protein and DNA content.

    • Perform histological and immunohistochemical analyses to assess cell proliferation and other relevant markers.

  • Data Analysis: Compare tumor growth rates, final tumor weights, and other parameters between the treatment and control groups.

Data Presentation

Quantitative Data from a Related In Vivo Study

The following table summarizes data from a study on the effect of N-terminal progastrin fragment 1-35 on Gastrin-17 stimulated gastric acid secretion in healthy humans.[6] This data is provided as a reference for the type of quantitative results that can be obtained from such studies.

Infusion ParameterValueUnit
Gastrin-17 Infusion
Effective Dose Rate43.3 ± 2.0pmol/kg/h
Mean Acid Output (before progastrin fragment infusion)5.63 ± 0.73mmol H+/15 min
Progastrin Fragment 1-35 Infusion Doses
Dose 133.2 ± 2.7pmol/kg/h
Dose 266.4 ± 5.3pmol/kg/h
Dose 3276.8 ± 13.0pmol/kg/h
Mean Acid Output During Concomitant Infusion
With Dose 14.64 ± 0.83mmol H+/15 min
With Dose 25.10 ± 0.62mmol H+/15 min
With Dose 33.28 ± 0.55mmol H+/15 min

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Gastrin I

The following diagram illustrates the signaling pathway of Gastrin I upon binding to the CCK2 receptor.

Gastrin_Signaling cluster_cell Parietal Cell Gastrin_I_1-14 Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin_I_1-14->CCK2R Binds to PKC Protein Kinase C CCK2R->PKC Activates RhoA RhoA CCK2R->RhoA Activates MAPK MAP Kinase Pathway CCK2R->MAPK Activates Acid_Secretion Gastric Acid Secretion PKC->Acid_Secretion RhoA->Acid_Secretion MAPK->Acid_Secretion

Caption: Gastrin I (1-14) signaling pathway in a parietal cell.

Experimental Workflow for In Vivo Gastric Acid Secretion Study

The following diagram outlines the experimental workflow for the human in vivo study of Gastric I (1-14) on gastric acid secretion.

Experimental_Workflow Start Start: Fasting Subject NG_Tube Insert Nasogastric Tube Start->NG_Tube BAO Measure Basal Acid Output (BAO) for 1 hour NG_Tube->BAO Infusion Initiate Intravenous Infusion (Gastrin I (1-14) +/- Gastrin-17) BAO->Infusion Collection Collect Gastric Juice (15-min intervals) Infusion->Collection Blood_Sampling Collect Blood Samples (at regular intervals) Infusion->Blood_Sampling Analysis Analyze Gastric Juice (Volume and Acid Concentration) Collection->Analysis Data_Analysis Calculate Acid Output and Compare with BAO Analysis->Data_Analysis End End of Study Data_Analysis->End

Caption: Workflow for human in vivo gastric acid secretion study.

Logical Relationship for Xenograft Study

This diagram shows the logical flow of the xenograft animal model study.

Xenograft_Logic Implantation Implant Human Cancer Cells into Nude Mice Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Grouping Randomize Mice into Treatment and Control Groups Tumor_Growth->Grouping Treatment Administer Gastrin I (1-14) or Vehicle Control Grouping->Treatment Monitoring Monitor Tumor Growth (Calipers) Treatment->Monitoring Endpoint Euthanize and Excise Tumors at Study Endpoint Monitoring->Endpoint Ex_Vivo_Analysis Analyze Tumors (Weight, Protein, DNA, Histology) Endpoint->Ex_Vivo_Analysis Conclusion Compare Treatment vs. Control to Determine Effect Ex_Vivo_Analysis->Conclusion

Caption: Logical flow of the xenograft animal model experiment.

References

Application Notes and Protocols for Gastrin I (1-14), human ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of a human Gastrin I (1-14) ELISA kit for the quantitative determination of this peptide hormone in various biological samples. Gastrin I is a key regulator of gastric acid secretion and has mitogenic effects on gastric cells.[1][2][3][4] Accurate quantification of Gastrin I is crucial for research in gastroenterology, oncology, and drug development.

Applications

The Gastrin I (1-14), human ELISA kit is a valuable tool for a variety of research applications, including:

  • Physiological and Pathophysiological Studies: Measuring Gastrin I levels in serum, plasma, and tissue homogenates to understand its role in normal digestive physiology and in conditions such as Zollinger-Ellison Syndrome, atrophic gastritis, and certain types of cancer.[5]

  • Pharmacodynamic Assessments: Quantifying the effect of novel therapeutic agents on Gastrin I secretion or signaling.

  • Cancer Research: Investigating the role of Gastrin I as a growth factor in gastrointestinal cancers.[6] Gastrin is known to activate multiple mitogenic signal transduction pathways.[6]

  • Organoid Culture: Monitoring the concentration of exogenously added Gastrin I in stomach, intestine, and pancreas organoid cultures.[1][4]

Principle of the Assay

This ELISA kit typically employs a competitive inhibition enzyme immunoassay technique.[7][8] A known amount of Gastrin I is pre-coated onto the microplate wells. During the assay, Gastrin I present in the sample or standard competes with a fixed amount of biotinylated Gastrin I for binding to a specific antibody. Following a wash step, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated Gastrin I. The unbound components are removed by washing, and a substrate solution is added. The resulting color development is inversely proportional to the amount of Gastrin I in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve.

Experimental Protocols

The following is a generalized protocol based on common procedures for commercially available Gastrin I (human) ELISA kits. Users should always refer to the specific manual provided with their kit for precise instructions.

Reagent Preparation
  • Bring all reagents to room temperature before use.

  • Wash Buffer: Dilute the concentrated wash buffer to 1X with deionized or distilled water.

  • Standard Dilution: Prepare a serial dilution of the Gastrin I standard as described in the kit manual. A typical standard curve might range from 15.63 pg/mL to 1000 pg/mL.[8]

  • Sample Preparation:

    • Serum: Allow blood to clot for at least 30 minutes and centrifuge at 1000 x g for 10 minutes.

    • Plasma: Collect plasma using EDTA or heparin as an anticoagulant and centrifuge at 1000 x g for 10 minutes within 30 minutes of collection.[7]

    • Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates.[7]

    • Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris.

Assay Procedure
  • Add Standards and Samples: Pipette 50 µL of standards and samples into the appropriate wells of the pre-coated microplate.

  • Add Detection Reagent A: Immediately add 50 µL of prepared Detection Reagent A (often a biotinylated antibody) to each well. Mix gently and incubate for 1 hour at 37°C.[7]

  • Wash: Aspirate the liquid from each well and wash three times with 300-350 µL of 1X Wash Buffer per well.[7][8]

  • Add Detection Reagent B: Add 100 µL of prepared Detection Reagent B (often HRP-conjugated avidin) to each well and incubate for 30 minutes at 37°C.[7]

  • Wash: Aspirate and wash the wells five times with 1X Wash Buffer.[7]

  • Add Substrate: Add 90 µL of substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[7]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.

Data Analysis
  • Calculate the average OD for each set of duplicate standards and samples.

  • Subtract the average OD of the blank wells.

  • Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine the concentration of Gastrin I in the samples by interpolating their mean OD values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor to obtain the actual concentration in the original sample.

Data Presentation

The performance characteristics of Gastrin I (human) ELISA kits can vary between manufacturers. The following tables summarize typical quantitative data.

Table 1: Assay Performance Characteristics
ParameterTypical Value Range
Sensitivity7.27 - 9.92 pg/mL[9]
Detection Range15.63 - 10,000 pg/mL[8]
Intra-assay Precision (CV%)< 10%[8]
Inter-assay Precision (CV%)< 10%[8]
Table 2: Sample Recovery Data
Sample TypeAverage Recovery (%)
Serum96 - 101.9%[10]
EDTA Plasma91 - 109%[8]
Heparin Plasma87 - 103%[10]
Cell Culture Media92 - 109%[8]
Table 3: Linearity of Dilution
Sample TypeDilutionRange (%)
Serum1:295 - 107%[8]
1:489 - 103%[8]
1:888 - 98%[8]
EDTA Plasma1:291 - 103%[8]
1:494 - 107%[8]
1:889 - 102%[8]
Cell Culture Media1:294 - 110%[8]
1:494 - 107%[8]
1:899 - 114%[8]

Visualizations

Gastrin I Signaling Pathway

Gastrin I exerts its effects primarily by binding to the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[2][11] This interaction triggers multiple downstream signaling cascades that lead to gastric acid secretion and cell proliferation.[3][12]

Gastrin_Signaling Gastrin Gastrin I CCKBR CCKBR Gastrin->CCKBR Gq Gq CCKBR->Gq EGFR EGFR CCKBR->EGFR transactivation PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Ras Ras EGFR->Ras IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 release PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Acid Secretion) ERK->Transcription

Caption: Gastrin I signaling cascade via CCKBR.

ELISA Workflow

The following diagram illustrates the major steps in the competitive ELISA procedure for quantifying human Gastrin I.

ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_std_sample Add 50 µL of Standards and Samples to Wells prep->add_std_sample add_det_A Add 50 µL of Detection Reagent A add_std_sample->add_det_A incubate1 Incubate 1 hour at 37°C add_det_A->incubate1 wash1 Wash Wells 3 Times incubate1->wash1 add_det_B Add 100 µL of Detection Reagent B wash1->add_det_B incubate2 Incubate 30 min at 37°C add_det_B->incubate2 wash2 Wash Wells 5 Times incubate2->wash2 add_substrate Add 90 µL of Substrate Solution wash2->add_substrate incubate3 Incubate 10-20 min at 37°C add_substrate->incubate3 add_stop Add 50 µL of Stop Solution incubate3->add_stop read Read OD at 450 nm add_stop->read analyze Analyze Data read->analyze end End analyze->end

Caption: Workflow for the Gastrin I competitive ELISA.

References

Application Notes and Protocols: Gastrin I (1-14) as a Supplement in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin I (1-14) is a bioactive fragment of the gastrointestinal hormone gastrin. It is a linear polypeptide that plays a significant role in various physiological processes, including the stimulation of gastric acid secretion. In the context of cell culture, Gastrin I (1-14) is utilized as a supplement to investigate its effects on cell proliferation, differentiation, and survival, particularly in cancer research and the culture of organoids. Gastrin and its receptors, primarily the cholecystokinin (B1591339) B receptor (CCK2R), are often implicated in the progression of certain cancers, making Gastrin I (1-14) a valuable tool for in vitro studies. These application notes provide a comprehensive overview of the use of Gastrin I (1-14) in cell culture, including its mechanism of action, protocols for its use, and expected outcomes.

Mechanism of Action

Gastrin I (1-14) exerts its biological effects primarily by binding to and activating the cholecystokinin B receptor (CCK2R), a G-protein coupled receptor.[1][2] This binding initiates a cascade of intracellular signaling events that can lead to various cellular responses, including proliferation, migration, and inhibition of apoptosis.[1] The major signaling pathways activated by the Gastrin-CCK2R interaction include the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway.[1]

Signaling Pathway

The binding of Gastrin I (1-14) to CCK2R triggers a conformational change in the receptor, leading to the activation of associated G-proteins (Gq and G12/13). This initiates downstream signaling cascades that ultimately influence gene expression and cellular behavior.

Gastrin I (1-14) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gastrin Gastrin I (1-14) cck2r CCK2R gastrin->cck2r Binds g_protein Gq/G12/13 cck2r->g_protein Activates plc PLC g_protein->plc Activates pi3k PI3K g_protein->pi3k Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag pkc PKC ip3->pkc Activates (via Ca2+) dag->pkc Activates raf Raf pkc->raf Activates akt Akt pi3k->akt Activates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) akt->transcription_factors Activates mek MEK raf->mek Activates erk ERK mek->erk Activates erk->transcription_factors Activates gene_expression Gene Expression transcription_factors->gene_expression Regulates proliferation Cell Proliferation gene_expression->proliferation Leads to differentiation Differentiation gene_expression->differentiation Leads to survival Cell Survival gene_expression->survival Leads to

Figure 1: Simplified signaling pathway of Gastrin I (1-14) via the CCK2R.

Applications in Cell Culture

Gastrin I (1-14) has been used in various cell culture applications, including:

  • Gastric Cancer Stem/Progenitor Cell Culture: As a component of the culture medium for tumorsphere formation.

  • Organoid Culture: As a supplement in the organoid growth medium for patient-derived organoids (PDOs) from gastric and other gastrointestinal tissues.[3]

  • Lymphocyte Culture: For re-stimulation assays in viable lymphocyte cultures.[3]

  • Cancer Cell Proliferation Studies: To investigate the mitogenic effects on various cancer cell lines, particularly those of gastrointestinal origin.

Quantitative Data Summary

The following tables summarize quantitative data related to the effects of gastrin peptides in cell culture.

Table 1: Effective Concentrations of Gastrin Peptides on Cell Proliferation

PeptideCell LineAssayEffective ConcentrationObserved EffectReference
Gastrin-17AGS-B (human gastric adenocarcinoma)[³H]thymidine incorporation1 nM - 20 nMConcentration-dependent increase in proliferation (fourfold increase at 20 nM)[4]
Gastrin IGastric epithelial cellsNot specifiedEC₅₀ = 6.2 pMStimulation of proliferation
PentagastrinHT-29 (human colon adenocarcinoma)Not specified25.0 mg/LOptimal concentration for stimulating proliferation

Table 2: Composition of Gastric Organoid Culture Medium

ComponentSupplierCatalog #
Advanced DMEM/F-12Thermo Fisher12634010
GlutaMAX™Thermo Fisher35050061
HEPESTocris Bioscience3173
Penicillin-StreptomycinVariousVarious
N21-MAX SupplementR&D SystemsAR008
N-2 MAX SupplementR&D SystemsAR009
N-AcetylcysteineTocris Bioscience7874
Fetal Bovine Serum (FBS)VariousVarious
Gastrin I (Human) Tocris Bioscience 3006
SB 202190 (p38 MAPK inhibitor)Tocris Bioscience1264
NicotinamideTocris Bioscience4106
Human Insulin, SolutionSigma-AldrichI9278
Human TransferrinSigma-AldrichT8158
Y-27632 dihydrochloride (B599025) (Rho Kinase inhibitor)Tocris Bioscience1254
A 83-01 (ALK5 inhibitor)Tocris Bioscience2939
CHIR 99021 (GSK-3 inhibitor)Tocris Bioscience4423
Recombinant Human EGFR&D Systems236-EG
Recombinant Human R-Spondin 1R&D Systems4645-RS
Recombinant Human NogginR&D Systems6057-NG
Recombinant Human FGF-10R&D Systems345-FG
Recombinant Human Wnt-3aR&D Systems5036-WN
Cultrex® UltiMatrix RGF Basement Membrane ExtractR&D SystemsBME001-05

Experimental Protocols

Protocol 1: Preparation of Gastrin I (1-14) Stock Solution

Materials:

Procedure:

  • Refer to the manufacturer's data sheet for the specific solubility of the Gastrin I (1-14) lot. Some sources suggest reconstitution in water, while others recommend 1% ammonia for better solubility.[5]

  • Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile solvent to the vial to achieve a desired stock concentration (e.g., 1 mM).

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions are typically stable for up to 2 months at -20°C.[6]

Protocol 2: Cell Proliferation Assay (General Protocol using MTT)

This protocol provides a general framework for assessing the effect of Gastrin I (1-14) on the proliferation of adherent cell lines (e.g., AGS cells).

Cell Proliferation Assay Workflow A 1. Seed Cells Plate cells in a 96-well plate and allow to adhere overnight. B 2. Serum Starvation (Optional) Synchronize cell cycle by incubating in low-serum or serum-free medium for 12-24 hours. A->B C 3. Treat with Gastrin I (1-14) Add fresh medium containing various concentrations of Gastrin I (1-14) (e.g., 0.1 pM to 100 nM). Include a vehicle control. B->C D 4. Incubate Incubate for the desired time period (e.g., 24, 48, 72 hours). C->D E 5. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. D->E F 6. Solubilize Formazan (B1609692) Remove MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol). E->F G 7. Measure Absorbance Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. F->G H 8. Data Analysis Calculate cell viability as a percentage of the control and plot dose-response curves. G->H

Figure 2: General workflow for a cell proliferation assay using MTT.

Materials:

  • Adherent cell line of interest (e.g., AGS, MKN1)

  • Complete cell culture medium

  • Serum-free or low-serum medium (for synchronization)

  • Gastrin I (1-14) stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Serum Starvation (Optional): To synchronize the cells in the G0/G1 phase of the cell cycle, aspirate the complete medium and replace it with 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate for 12-24 hours.

  • Treatment: Prepare serial dilutions of Gastrin I (1-14) in the appropriate culture medium (e.g., serum-free or low-serum). A typical concentration range to test would be from picomolar to nanomolar concentrations (e.g., 0.1 pM, 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM). Include a vehicle-only control. Remove the starvation medium and add 100 µL of the treatment medium to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Express the results as a percentage of the vehicle-treated control. Plot the cell viability against the concentration of Gastrin I (1-14) to generate a dose-response curve.

Conclusion

Gastrin I (1-14) is a valuable research tool for studying the signaling pathways and cellular effects of the gastrin family of peptides. Its application in cell culture, particularly in cancer and organoid research, provides insights into the mechanisms of cell growth and differentiation. The protocols and data presented here offer a foundation for researchers to design and execute experiments utilizing Gastrin I (1-14) as a cell culture supplement. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental setup.

References

Application of Gastrin I (1-14) in Gastrointestinal Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gastrin I (1-14) is a peptide fragment of the gastrointestinal hormone Gastrin I.[1] Gastrin peptides are crucial regulators of gastrointestinal physiology, primarily known for stimulating gastric acid secretion.[2][3] Beyond this primary function, gastrin and its fragments act as significant growth factors in both normal and neoplastic tissues within the gastrointestinal tract, influencing cell proliferation, differentiation, and apoptosis.[4][5] Gastrin I (1-14) is utilized in gastrointestinal research to investigate these cellular processes and the underlying signaling mechanisms, particularly in the context of gastrointestinal cancers.[6] Its application spans from studies in cell culture to the use as a supplement in organoid growth media for patient-derived organoids (PDOs).[6]

Biological Activity and Mechanism of Action

Gastrin peptides exert their effects primarily through the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[3][7] The binding of gastrin to CCKBR activates multiple intracellular signaling cascades that are central to the regulation of cell growth and survival.

Key Signaling Pathways:
  • Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of CCKBR by gastrin leads to the stimulation of Phospholipase C, which in turn results in the mobilization of intracellular calcium and the activation of Protein Kinase C. This pathway is a critical component of gastrin's signaling mechanism.[8][9]

  • Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: Gastrin is a potent activator of the MAPK/ERK pathway, a central signaling cascade that regulates cell proliferation and differentiation.[8][10]

  • Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: The PI3K/Akt signaling pathway, which is crucial for cell survival and inhibition of apoptosis, is also modulated by gastrin.[7]

These pathways collectively contribute to the trophic effects of gastrin on gastrointestinal cells.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of gastrin peptides in gastrointestinal research. While specific data for Gastrin I (1-14) is limited, the data for the parent peptide, Gastrin I, provides a valuable reference for designing experiments.

PeptideCell TypeAssayParameterValueReference
Gastrin I (human)Gastric Epithelial CellsProliferationEC506.2 pM[11][12]
Gastrin I (human)Gastric CellsHistamine SecretionEC500.014 nM[11][12]
Gastrin 1Brain MembranesBinding AffinityIC500.94 nM[13]

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration.

Applications in Gastrointestinal Research

Investigation of Cell Proliferation

Gastrin peptides are known to stimulate the proliferation of various gastrointestinal cancer cell lines.[14] Gastrin I (1-14) can be used to study the dose-dependent effects on cell growth and to elucidate the involvement of specific signaling pathways.

Analysis of Apoptosis

Gastrin has been shown to have anti-apoptotic effects in gastric and colon cancer cells.[15][16] Researchers can utilize Gastrin I (1-14) to investigate its role in the regulation of apoptosis and to identify the molecular players involved, such as the Bcl-2 family of proteins and caspases.

Elucidation of Signaling Pathways

By treating gastrointestinal cells with Gastrin I (1-14), researchers can dissect the intricate signaling networks that mediate its effects. This includes studying the phosphorylation status of key signaling proteins like ERK, Akt, and others through techniques such as Western blotting.

Studies on Cell Migration and Invasion

Gastrin has been implicated in promoting the migration and invasion of cancer cells, which are critical steps in metastasis.[17][18][19] Gastrin I (1-14) can be employed in wound healing or Transwell assays to quantify its impact on cell motility.

Experimental Protocols

The following are detailed protocols for key experiments utilizing Gastrin I (1-14) in gastrointestinal research.

Protocol 1: Cell Culture and Treatment with Gastrin I (1-14)
  • Cell Culture:

    • Culture human gastric adenocarcinoma (e.g., AGS) or colon cancer (e.g., SW1116) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Gastrin I (1-14) Stock Solution:

    • Reconstitute lyophilized Gastrin I (1-14) in sterile, nuclease-free water or a suitable buffer (e.g., 1% ammonia) to a stock concentration of 1 mM.[11]

    • Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein extraction).

    • Allow cells to adhere and grow to the desired confluency (typically 60-70%).

    • Prior to treatment, serum-starve the cells for 12-24 hours by replacing the growth medium with a serum-free or low-serum medium. This helps to reduce basal signaling activity.

    • Prepare working concentrations of Gastrin I (1-14) by diluting the stock solution in a serum-free medium.

    • Remove the starvation medium and add the medium containing the desired concentrations of Gastrin I (1-14) to the cells.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours for proliferation assays; shorter time points for signaling studies).

Protocol 2: Cell Proliferation Assay (MTT Assay)
  • Seeding: Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Serum-starve the cells and then treat with various concentrations of Gastrin I (1-14) (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) for 24, 48, and 72 hours.[14] Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with Gastrin I (1-14) with or without an apoptosis-inducing agent (e.g., serum starvation, chemotherapeutic drug) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).[15][16]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 4: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with Gastrin I (1-14) for short time points (e.g., 5, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Gastrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Gastrin Gastrin I (1-14) CCKBR CCKBR Gastrin->CCKBR Binds to Gq Gαq CCKBR->Gq Activates Ras Ras CCKBR->Ras PI3K PI3K CCKBR->PI3K PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation Nucleus->Proliferation

Caption: Gastrin I (1-14) signaling pathway in gastrointestinal cells.

Experimental_Workflow_Proliferation cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed GI cancer cells in 96-well plate B Serum-starve cells (12-24h) A->B C Treat with Gastrin I (1-14) (various concentrations) B->C D Incubate for 24, 48, 72h C->D E Add MTT reagent D->E F Incubate (4h) E->F G Solubilize formazan (DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate cell viability vs. control H->I

Caption: Workflow for cell proliferation (MTT) assay.

Experimental_Workflow_Apoptosis cluster_setup_apoptosis Experiment Setup cluster_treatment_apoptosis Treatment cluster_staining Cell Staining cluster_analysis_apoptosis Data Analysis A_ap Seed GI cancer cells in 6-well plate B_ap Treat with Gastrin I (1-14) +/- apoptosis inducer A_ap->B_ap C_ap Harvest cells B_ap->C_ap D_ap Wash with PBS C_ap->D_ap E_ap Resuspend in Binding Buffer D_ap->E_ap F_ap Add Annexin V-FITC & PI E_ap->F_ap G_ap Incubate (15 min, dark) F_ap->G_ap H_ap Analyze by Flow Cytometry G_ap->H_ap I_ap Quantify apoptotic cell populations H_ap->I_ap

Caption: Workflow for apoptosis (Annexin V/PI) assay.

Experimental_Workflow_WesternBlot cluster_setup_wb Cell Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection & Analysis A_wb Treat cells with Gastrin I (1-14) B_wb Lyse cells & quantify protein A_wb->B_wb C_wb SDS-PAGE B_wb->C_wb D_wb Transfer to PVDF membrane C_wb->D_wb E_wb Block membrane D_wb->E_wb F_wb Incubate with primary antibody E_wb->F_wb G_wb Incubate with secondary antibody F_wb->G_wb H_wb Detect with ECL substrate G_wb->H_wb I_wb Quantify band intensity H_wb->I_wb

Caption: Workflow for Western blotting analysis.

References

Troubleshooting & Optimization

Gastrin I (1-14), Human: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and solubilizing Gastrin I (1-14), human.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary function?

A1: this compound, is a 14-amino acid fragment of the gastrointestinal peptide hormone Gastrin I.[1] Its primary role is the stimulation of gastric acid secretion by binding to the CCK2/Gastrin receptors located on the parietal cells of the stomach.[2]

Q2: My lyophilized Gastrin I (1-14) powder contains Trifluoroacetic acid (TFA). How does this affect my experiments?

A2: TFA is a common counterion remaining from the HPLC purification process.[2] Its presence can impact the net weight of the peptide, with the peptide content typically being over 80%.[2] Importantly, TFA salts generally improve the solubility of peptides in aqueous solutions.[2] For most standard in vitro assays, residual TFA levels are unlikely to cause interference.[2] However, for highly sensitive cellular or biochemical studies, its presence should be noted.[2]

Q3: What are the recommended storage conditions for this compound?

A3: Lyophilized Gastrin I (1-14) should be stored in a freezer at or below -20°C.[2] Once reconstituted, the peptide solution should be kept at 4°C for up to 5 days or stored frozen at -20°C for up to 3 months. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution before freezing.

Troubleshooting Guide: Solubility Issues

Initial Steps for Reconstitution

Before attempting to dissolve the peptide, follow these general best practices:

  • Centrifuge the vial: Briefly spin down the vial to ensure all the lyophilized powder is at the bottom.

  • Equilibrate to room temperature: Allow the vial to warm to room temperature before opening to avoid condensation.

  • Use a small test amount: To determine the best solvent, it is advisable to first test the solubility with a small portion of the peptide.

Solvent Selection and Protocol

Choosing the correct solvent is critical for successfully solubilizing Gastrin I (1-14). The choice of solvent depends on the specific requirements of your experiment.

Solvent/MethodConcentrationProtocolConsiderations
Water (Sterile, Oxygen-Free) Up to 100 mg/mLAdd the required volume of water to the peptide. If dissolution is slow, brief sonication may be necessary to achieve a clear solution.[3]This is the preferred solvent for most biological applications. Ensure the resulting solution is clear and free of particulates.
Ammonium Hydroxide (NH₄OH) Up to 1 mg/mL in 0.1% NH₄OHPrepare a 0.1% solution of NH₄OH in water. Add the appropriate volume to the peptide vial.This basic solution can help solubilize acidic peptides.
Acetic Acid Not specifiedIf the peptide does not dissolve in water, try a 10%-30% acetic acid solution.[1]Useful for basic peptides, but the acidic nature may not be suitable for all experimental setups.
Dimethyl Sulfoxide (DMSO) Not specifiedFor very hydrophobic peptides, dissolve in a small amount of 100% DMSO first, then slowly add the aqueous buffer to the desired concentration.[1][4]DMSO is a good option for hydrophobic peptides but can be toxic to some cell lines. Check the tolerance of your experimental system to DMSO.[4]
Experimental Protocol: Solubilization using Sonication
  • Add the calculated volume of sterile, oxygen-free water or buffer to the vial containing the lyophilized Gastrin I (1-14) peptide.

  • Vortex the vial gently.

  • If the peptide does not fully dissolve, place the vial in an ice bath.

  • Sonicate the mixture for short bursts (e.g., 3 times for 10 seconds each), returning the vial to the ice bath between each sonication burst to prevent heating.

  • Visually inspect the solution. A successfully solubilized peptide will result in a clear, particle-free solution.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Gastrin I (1-14) Solubility

The following diagram outlines a systematic approach to troubleshooting solubility issues with Gastrin I (1-14).

G Troubleshooting Workflow for Gastrin I (1-14) Solubility start Start with Lyophilized Gastrin I (1-14) test_water Attempt to dissolve in sterile, oxygen-free water start->test_water is_soluble_water Is the solution clear? test_water->is_soluble_water sonicate Briefly sonicate on ice is_soluble_water->sonicate No success Peptide Solubilized. Proceed with experiment. is_soluble_water->success Yes is_soluble_sonicate Is the solution clear? sonicate->is_soluble_sonicate try_nh4oh Try 0.1% NH4OH is_soluble_sonicate->try_nh4oh No is_soluble_sonicate->success Yes is_soluble_nh4oh Is the solution clear? try_nh4oh->is_soluble_nh4oh try_dmso Try a small amount of DMSO, then dilute with aqueous buffer is_soluble_nh4oh->try_dmso No is_soluble_nh4oh->success Yes is_soluble_dmso Is the solution clear? try_dmso->is_soluble_dmso is_soluble_dmso->success Yes fail Consult technical support. Consider peptide aggregation. is_soluble_dmso->fail No

Caption: A flowchart for selecting the appropriate solvent for Gastrin I (1-14).

Signaling Pathway of Gastrin I

This diagram illustrates the simplified signaling pathway initiated by Gastrin I binding to its receptor.

G Simplified Gastrin I Signaling Pathway gastrin Gastrin I receptor CCK2/Gastrin Receptor (on Parietal Cell) gastrin->receptor Binds to pkc Protein Kinase C (PKC) Activation receptor->pkc rhoa RhoA Activation receptor->rhoa acid_secretion Gastric Acid (HCl) Secretion pkc->acid_secretion reg_expression Lectin-like Protein Reg Expression rhoa->reg_expression

References

Technical Support Center: Gastrin I (1-14), Human Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gastrin I (1-14), human. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Peptide Handling and Storage

Q1: How should I properly store and reconstitute lyophilized this compound?

A1: Proper storage and reconstitution are critical for maintaining the integrity and activity of this compound.

  • Storage of Lyophilized Powder: Upon receipt, the lyophilized peptide should be stored at -20°C or -80°C, protected from moisture and light.[1][2] Under these conditions, the powder is stable for extended periods (e.g., up to 2 years at -80°C).[1]

  • Reconstitution: Before opening, it is recommended to centrifuge the vial to ensure all the powder is at the bottom. To reconstitute, use a sterile, high-purity solvent. The choice of solvent will depend on the experimental requirements. For aqueous solutions, sterile distilled water is a common choice.[3] However, for peptides with acidic residues like Gastrin I (1-14), solubility in neutral water can be limited. In such cases, adding a small amount of a basic solution like 0.1% ammonium (B1175870) hydroxide (B78521) (NH₄OH) or adjusting the pH to around 9 with sodium hydroxide (NaOH) can improve solubility.[4] For organic stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) is often used.[1][4]

  • Stock Solution Storage: Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C.[1][2] Stock solutions in DMSO are generally stable for up to 6 months at -80°C, while aqueous solutions may have shorter stability.[1][2]

Q2: What is the recommended procedure for dissolving this compound, if it is difficult to solubilize?

A2: If you encounter solubility issues with this compound, the following step-wise approach is recommended:

  • Start with Water: Attempt to dissolve the peptide in sterile, distilled water first.[3]

  • Adjust pH: If the peptide does not dissolve in water, which can be expected due to its acidic nature, cautiously add a small amount of a dilute basic solution, such as 0.1% ammonium hydroxide, or adjust the pH to 9 with dilute NaOH to aid dissolution.[1][4]

  • Use Organic Solvents: For a more concentrated stock solution, you can dissolve the peptide in an organic solvent like DMSO.[1][4] Ensure the DMSO is of high purity and anhydrous, as hygroscopic DMSO can negatively impact solubility.[1]

  • Sonication: If aggregates are present, gentle sonication in a water bath can help to break them up and facilitate dissolution.[1]

Q3: What are the potential effects of the trifluoroacetic acid (TFA) salt form of Gastrin I (1-14) on my experiments?

A3: Gastrin I (1-14) is often supplied as a trifluoroacetate (B77799) (TFA) salt, which is a remnant of the purification process. While generally not problematic for many applications, it's important to be aware of its potential effects:

  • pH Alteration: TFA is acidic and can lower the pH of your stock solution and, subsequently, your experimental medium. This can affect cell viability and receptor binding. It is good practice to check and adjust the pH of your final working solution.

  • Biological Effects: In some sensitive cell-based assays, TFA has been reported to have biological effects, including influencing cell proliferation.[5] For highly sensitive experiments, it may be necessary to remove the TFA, for example, by dialysis or by purchasing a TFA-free version of the peptide.

Experimental Troubleshooting

Q4: I am not observing the expected biological activity in my cell-based assay. What are the possible reasons?

A4: A lack of biological activity can stem from several factors:

  • Peptide Degradation: Improper storage or handling, such as repeated freeze-thaw cycles of stock solutions, can lead to peptide degradation.[1] It is advisable to use freshly thawed aliquots for each experiment.

  • Incorrect Concentration: Ensure that the final concentration of the peptide in your assay is within the effective range. For Gastrin I, the EC50 for stimulating gastric epithelial cell proliferation and histamine (B1213489) secretion can be in the picomolar to nanomolar range.

  • Cell Line Issues: Confirm that your cell line expresses the cholecystokinin (B1591339) B receptor (CCKBR), which is the target for Gastrin I.[5] Receptor expression levels can vary with cell passage number.

  • Assay Conditions: The pH, temperature, and incubation time of your assay should be optimized. Deviations from optimal conditions can significantly impact the outcome.

Q5: I am observing high background signal in my receptor binding assay. How can I reduce it?

A5: High background in a receptor binding assay can obscure the specific binding signal. Here are some troubleshooting steps:

  • Blocking: Ensure that you are using an adequate blocking agent to prevent non-specific binding of the radiolabeled or fluorescently tagged ligand to the plate or cell membranes. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk.

  • Washing: Increase the number and stringency of wash steps to remove unbound ligand more effectively.

  • Antibody Concentrations: If you are using an antibody-based detection method, you may need to optimize the concentrations of both the primary and secondary antibodies to minimize non-specific binding.

  • Ligand Quality: Ensure the purity and integrity of your labeled ligand. Degraded or aggregated ligand can contribute to high background.

Q6: My cell proliferation assay results are inconsistent. What could be the cause?

A6: Inconsistent results in cell proliferation assays can be due to several factors:

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells, as variations in cell number will lead to variability in proliferation rates.

  • Serum Starvation: If your protocol includes a serum starvation step to synchronize the cells, the duration of this step should be optimized and kept consistent between experiments.

  • Edge Effects: "Edge effects," where cells in the outer wells of a microplate behave differently from those in the inner wells, can be a source of variability. To mitigate this, avoid using the outermost wells for experimental samples or fill them with a buffer or medium.

  • Peptide Aggregation: Peptides can sometimes aggregate in solution, leading to inconsistent effective concentrations. Ensure the peptide is fully dissolved and consider filtering the working solution through a 0.22 µm filter before use.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, to aid in experimental design and execution.

Table 1: Solubility of this compound

SolventConcentrationNotesReference(s)
DMSO≥ 100 mg/mL (≥ 54.95 mM)Use newly opened, anhydrous DMSO.[1]
Water11.11 mg/mL (6.11 mM)Requires sonication and pH adjustment to 9 with NH₃·H₂O.[1]
0.1% NH₄OH1 mg/mLA basic aqueous solution to improve solubility.

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationNotesReference(s)
Lyophilized Powder-80°C2 yearsSealed, away from moisture and light.[1]
Lyophilized Powder-20°C1 yearSealed, away from moisture and light.[1]
In Solvent (e.g., DMSO)-80°C6 monthsAliquot to avoid freeze-thaw cycles.[1][2]
In Solvent (e.g., DMSO)-20°C1 monthAliquot to avoid freeze-thaw cycles.[1][2]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol provides a general methodology for assessing the effect of this compound, on the proliferation of a CCKBR-expressing cell line, such as AGS-GR cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Serum Starvation (Optional): To synchronize the cells, gently aspirate the growth medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours.

  • Peptide Treatment: Prepare serial dilutions of this compound, in serum-free or low-serum medium. Remove the medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium without peptide) and a positive control (e.g., 10% FBS). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control and plot a dose-response curve to determine the EC₅₀.

Competitive Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of this compound, to the CCKBR using a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a CCKBR-expressing cell line or tissue.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of radiolabeled Gastrin I (e.g., ¹²⁵I-Gastrin I)

    • Increasing concentrations of unlabeled this compound (competitor)

    • Cell membrane preparation

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters several times with ice-cold assay buffer.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the Ki (inhibitory constant).

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration upon stimulation with this compound.

  • Cell Seeding: Seed CCKBR-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Peptide Addition: Add varying concentrations of this compound, to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 1-5 minutes to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity over time is indicative of the calcium flux. The peak fluorescence response can be plotted against the peptide concentration to generate a dose-response curve and determine the EC₅₀.

Visualizations

Below are diagrams illustrating key concepts related to Gastrin I (1-14) experiments.

Gastrin_Signaling_Pathway gastrin Gastrin I (1-14) cckbr CCKBR (Gq-coupled receptor) gastrin->cckbr Binds gq Gαq cckbr->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor mapk MAPK Pathway (ERK1/2) pkc->mapk Activates ca2 Ca²⁺ (intracellular) er->ca2 Releases acid_secretion Acid Secretion ca2->acid_secretion Stimulates proliferation Cell Proliferation mapk->proliferation Promotes

Caption: Simplified Gastrin I signaling pathway via the CCKBR.

Troubleshooting_Workflow start Experiment Yields Unexpected Results check_peptide Check Peptide Integrity - Proper storage? - Fresh aliquot? - Correct concentration? start->check_peptide check_solubility Verify Peptide Solubility - Fully dissolved? - No precipitation? start->check_solubility check_cells Assess Cell Health & Receptor Expression - Viability? - Correct passage number? - Receptor present? start->check_cells check_protocol Review Experimental Protocol - Correct buffers/reagents? - Optimized incubation times? - Proper controls? start->check_protocol issue_identified Issue Identified & Corrected check_peptide->issue_identified no_issue No Obvious Issue check_peptide->no_issue check_solubility->issue_identified check_solubility->no_issue check_cells->issue_identified check_cells->no_issue check_protocol->issue_identified check_protocol->no_issue troubleshoot_assay Systematically Troubleshoot Assay - Titrate reagents - Optimize conditions - Test new cell batch no_issue->troubleshoot_assay troubleshoot_assay->issue_identified

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Gastrin I (1-14), human off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gastrin I (1-14), Human

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues related to off-target effects and other experimental artifacts during their research.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary target?

Gastrin I (1-14) is a 14-amino-acid fragment of the human peptide hormone Gastrin I.[1] Its primary biological target is the cholecystokinin (B1591339) B receptor (CCKBR) , also known as the CCK2 receptor.[2] Binding of gastrin to the CCKBR on parietal cells in the stomach is the primary mechanism for stimulating gastric acid secretion.[3][4] The full-length Gastrin I peptide is a selective agonist for the CCKBR.

Q2: What are the known off-targets for this compound?

Specific, well-characterized off-target binding partners for the Gastrin I (1-14) fragment are not extensively documented in publicly available literature. However, the broader family of gastrin and cholecystokinin (CCK) peptides interact with two main receptor subtypes:

  • CCKBR (CCK2R): The high-affinity, on-target receptor for gastrin.

  • CCK1R (CCK1R): The cognate receptor for CCK. Gastrin binds to CCK1R with a significantly lower affinity (by 500- to 1,000-fold) compared to CCK.[5][6]

Therefore, at high concentrations, Gastrin I (1-14) may exhibit cross-reactivity with CCK1R, which can be considered a potential low-affinity off-target. Researchers should be cautious of potential uncharacterized interactions, especially when using high concentrations of the peptide.

Q3: I'm observing an effect at high concentrations of Gastrin I (1-14). How do I know if it's an off-target effect?

High concentrations of any ligand can lead to non-specific or off-target interactions. An effect that only appears at micromolar concentrations or higher, while the on-target CCKBR is typically activated at picomolar to nanomolar concentrations, is a strong candidate for an off-target or non-specific effect. To investigate this, you should perform a full dose-response curve and use the troubleshooting workflows outlined below to validate the involvement of CCKBR.

Troubleshooting Guides

Issue 1: Unexpected Biological Activity in a Cell-Based Assay

You are using Gastrin I (1-14) in a cell-based assay and observe a biological response that is unexpected or does not fit the known CCKBR signaling pathway (e.g., Gq-protein coupling leading to PKC activation).[7][8]

  • Confirm Target Expression: Verify that your cell line expresses the intended target, CCKBR, and not other potentially interacting receptors like CCK1R. Use RT-qPCR or Western blot to confirm CCKBR gene and protein expression.

  • Use a CCKBR Antagonist: Pre-treat your cells with a selective CCKBR antagonist (e.g., L-365,260, Sograzepide) before adding Gastrin I (1-14).[9] If the observed effect is blocked by the antagonist, it is likely mediated by CCKBR. If the effect persists, it is likely an off-target or non-specific effect.

  • Test in a CCKBR-Negative Cell Line: Perform the same assay in a control cell line that does not express CCKBR. An effect observed in the CCKBR-negative line is definitively an off-target effect.

  • Evaluate Peptide Concentration: Ensure you are using an appropriate concentration range. The EC50 for full-length Gastrin I on CCKBR can be as low as 6.2 pM for some cellular responses. Effects seen only at concentrations >1 µM should be treated with suspicion.

G start Unexpected Biological Activity Observed check_target 1. Confirm CCKBR expression in your cell model (qPCR/WB) start->check_target is_expressed Is CCKBR Expressed? check_target->is_expressed use_antagonist 2. Pre-treat with a selective CCKBR antagonist is_expressed->use_antagonist Yes re_evaluate Re-evaluate cell model. Consider transfection if needed. is_expressed->re_evaluate No is_blocked Is the effect blocked? use_antagonist->is_blocked use_negative_cell 3. Test in a CCKBR-negative control cell line is_blocked->use_negative_cell No on_target Conclusion: Effect is ON-TARGET (CCKBR-mediated) is_blocked->on_target Yes effect_persists Does the effect persist? use_negative_cell->effect_persists effect_persists->on_target No (Re-evaluate antagonist experiment) off_target Conclusion: Effect is OFF-TARGET or non-specific effect_persists->off_target Yes G cluster_0 CCKBR-Positive Cells cluster_1 CCKBR-Negative Cells a1 Add Gastrin I (1-14) a2 Binding to CCKBR a1->a2 a3 Robust Dose-Dependent Biological Response a2->a3 b1 Add Gastrin I (1-14) b2 No CCKBR Target b1->b2 b3 No/Minimal Biological Response b2->b3 G gastrin Gastrin I (1-14) cckbr CCKBR (On-Target) gastrin->cckbr High Affinity off_target Potential Off-Target Receptor gastrin->off_target Low Affinity (at high conc.) gq Gq Protein cckbr->gq Activation plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 Cleavage ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C (PKC) dag->pkc response Cellular Response (e.g., Acid Secretion, Cell Proliferation) ca->response pkc->response off_target_pathway Alternative Signaling Pathway off_target->off_target_pathway

References

Technical Support Center: Dissolving Lyophilized Gastrin I (1-14) Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper dissolution of lyophilized Gastrin I (1-14) powder. Below you will find frequently asked questions, a detailed experimental protocol, a troubleshooting guide, and quantitative solubility data to ensure successful preparation of your peptide solution for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial solvent for dissolving Gastrin I (1-14) powder?

A1: Due to the acidic nature of the Gastrin I (1-14) peptide, the recommended initial solvent is sterile, distilled water. If solubility is limited in water, a dilute basic buffer is the next appropriate choice.

Q2: Why is my Gastrin I (1-14) not dissolving in water?

A2: Gastrin I (1-14) is an acidic peptide due to its five glutamic acid residues. Peptides with a net charge can sometimes have poor solubility in neutral water. Additionally, the presence of several hydrophobic amino acids can contribute to insolubility. If the peptide does not dissolve in water, using a dilute basic solution is recommended to increase the pH and improve solubility.

Q3: What should I do if the peptide still doesn't dissolve after trying water and a basic buffer?

A3: For particularly hydrophobic peptides, a small amount of an organic solvent can be used to aid dissolution. First, attempt to dissolve the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO), and then slowly add your aqueous buffer to the desired concentration.

Q4: How should I store the reconstituted Gastrin I (1-14) solution?

A4: Once reconstituted, it is recommended to aliquot the Gastrin I (1-14) solution into single-use volumes and store them at -20°C. Stock solutions are generally stable for up to 2 months at -20°C.[1][2] Avoid repeated freeze-thaw cycles, as this can degrade the peptide. For longer-term storage, -80°C is preferable.[3]

Q5: What is the stability of the lyophilized Gastrin I (1-14) powder?

A5: Lyophilized Gastrin I (1-14) powder is stable for extended periods when stored properly. For long-term storage, it is recommended to keep the powder at -20°C.[3]

Quantitative Solubility Data

The solubility of Gastrin I (1-14) can vary depending on the purity of the peptide and the solvent used. The following table summarizes available quantitative data.

SolventConcentrationNotes
DMSO≥ 100 mg/mLHygroscopic DMSO can impact solubility.
Water11.11 mg/mLRequires sonication and pH adjustment to 9 with NH3·H2O.[4]
0.1% NH4OH, pH 8.01 mg/mLFor Gastrin I (human).[2]

Detailed Experimental Protocol for Dissolving Gastrin I (1-14)

This protocol provides a step-by-step guide for the proper reconstitution of lyophilized Gastrin I (1-14) powder.

Materials:

  • Lyophilized Gastrin I (1-14) powder

  • Sterile, distilled water

  • 0.1 M Ammonium (B1175870) Bicarbonate (if necessary)

  • Dimethyl Sulfoxide (DMSO) (if necessary)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized Gastrin I (1-14) powder and your chosen solvent to equilibrate to room temperature before opening.

  • Centrifuge: Briefly centrifuge the vial to ensure that all of the powder is collected at the bottom.

  • Initial Dissolution Attempt (Water):

    • Add the calculated volume of sterile, distilled water to the vial to achieve the desired stock concentration.

    • Gently vortex or swirl the vial to mix. Avoid vigorous shaking.

    • If the peptide does not fully dissolve, you may proceed to the next step.

  • Basic Buffer Dissolution (if necessary):

    • If the peptide did not dissolve in water, add a small amount of 0.1 M ammonium bicarbonate dropwise to the solution until the peptide dissolves. Monitor the pH to ensure it does not become too basic for your experimental needs.

  • Organic Solvent Dissolution (for persistent issues):

    • If the peptide remains insoluble, use a fresh vial of lyophilized powder.

    • Add a minimal volume of DMSO (e.g., 10-20 µL) to the vial and gently mix until the peptide is dissolved.

    • Slowly add your desired aqueous buffer to the DMSO solution, mixing gently, until you reach the final desired concentration. Be aware that adding the aqueous solution too quickly can cause the peptide to precipitate.

  • Sonication (Optional): If you observe any particulates, you can sonicate the solution for a few minutes to aid dissolution.

  • Aliquoting and Storage:

    • Once the peptide is fully dissolved, aliquot the solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder is difficult to dissolve The peptide is acidic and may not be soluble in neutral water. The peptide may also have hydrophobic properties.First, try dissolving in sterile, distilled water. If unsuccessful, use a dilute basic solution like 0.1 M ammonium bicarbonate. For very hydrophobic peptides, dissolve in a small amount of DMSO first, then slowly add your aqueous buffer.[5][6]
Solution is cloudy or has particulates The peptide is not fully dissolved or has aggregated.Gently warm the solution to aid dissolution. Sonication can also help to break up aggregates.[6] If the cloudiness persists, it may indicate that the solubility limit has been exceeded.
Peptide precipitates after adding aqueous buffer to DMSO The peptide is "crashing out" of the solution due to the rapid change in solvent polarity.Add the aqueous buffer to the DMSO solution very slowly while gently mixing. This allows for a more gradual solvent exchange and can prevent precipitation.

Dissolution Workflow

The following diagram illustrates the recommended workflow for dissolving lyophilized Gastrin I (1-14) powder.

DissolutionWorkflow start Start: Lyophilized Gastrin I (1-14) Powder add_water Add Sterile Water start->add_water check_dissolved1 Fully Dissolved? add_water->check_dissolved1 add_base Add Dilute Basic Buffer (e.g., 0.1M NH4HCO3) check_dissolved1->add_base No aliquot_store Aliquot and Store at -20°C check_dissolved1->aliquot_store Yes check_dissolved2 Fully Dissolved? add_base->check_dissolved2 use_dmso Use Minimal DMSO check_dissolved2->use_dmso No check_dissolved2->aliquot_store Yes add_buffer Slowly Add Aqueous Buffer use_dmso->add_buffer check_dissolved3 Fully Dissolved? add_buffer->check_dissolved3 sonicate Optional: Sonicate check_dissolved3->sonicate Yes troubleshoot Troubleshoot: Consult Guide check_dissolved3->troubleshoot No sonicate->aliquot_store

Caption: Workflow for dissolving lyophilized Gastrin I (1-14).

References

Preventing degradation of Gastrin I (1-14) in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Gastrin I (1-14) in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized Gastrin I (1-14) powder?

For long-term stability, lyophilized Gastrin I (1-14) should be stored at -20°C or, preferably, at -80°C in a desiccated environment.[1] Under these conditions, the peptide can be stable for several years. It is crucial to prevent moisture absorption, which can significantly decrease long-term stability.[2][3] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to avoid condensation.[1][4]

Q2: How should I reconstitute and store Gastrin I (1-14) in solution?

Gastrin I (1-14) is soluble in water.[5] For reconstitution, use sterile, purified water or a buffer compatible with your experiment. If solubility issues arise, a small amount of a suitable organic solvent like DMSO or DMF can be used initially, followed by dilution with the aqueous buffer.[6] Once in solution, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, aliquots should be frozen at -20°C or -80°C.[2]

Q3: Which amino acid residues in Gastrin I (1-14) are particularly susceptible to degradation?

The sequence of Gastrin I (1-14) is Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-OH. The Tryptophan (Trp) residues at positions 4 and 14 are susceptible to oxidation.[1][4] The multiple Glutamic acid (Glu) residues may be involved in hydrolysis, particularly at non-optimal pH.

Q4: What is the optimal pH range for maintaining the stability of Gastrin I (1-14) in solution?

Troubleshooting Guides

Issue 1: Loss of biological activity or inconsistent experimental results.

This is a common issue that can arise from the degradation of Gastrin I (1-14) in solution. The following table outlines potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Oxidation The Tryptophan residues in Gastrin I (1-14) are prone to oxidation. Prepare solutions using deoxygenated water or buffers. Consider purging the vial with an inert gas like nitrogen or argon before sealing for long-term storage.[6]
Enzymatic Degradation If working with biological samples (e.g., cell culture media, tissue homogenates), endogenous proteases can degrade the peptide. Work at low temperatures (e.g., on ice) and consider adding a broad-spectrum protease inhibitor cocktail if compatible with your assay.[6]
Hydrolysis Peptide bonds can be hydrolyzed, especially at extreme pH values. Ensure the pH of your solution is within the optimal range (ideally pH 5-6) for peptide stability.[2]
Repeated Freeze-Thaw Cycles This can cause physical stress on the peptide, leading to aggregation and degradation. Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1]
Adsorption to Surfaces Peptides can adsorb to glass and plastic surfaces, reducing the effective concentration. Consider using low-adsorption vials and pipette tips.
Issue 2: Precipitation or aggregation of Gastrin I (1-14) in solution.
Potential Cause Troubleshooting Steps
High Concentration The peptide may have limited solubility at high concentrations. Try dissolving it at a lower concentration.
Incorrect Solvent While Gastrin I (1-14) is generally water-soluble, its hydrophobicity might increase upon aggregation. If precipitation occurs in an aqueous buffer, try adding a small percentage of an organic solvent like DMSO or acetonitrile (B52724) to aid resolubilization.[6]
pH near Isoelectric Point (pI) Peptides are least soluble at their pI. Adjusting the pH of the solution away from the pI can improve solubility.
Improper Dissolution Technique Ensure the peptide is fully dissolved. Gentle vortexing or sonication can aid in dissolution.[7]

Quantitative Data Summary

While specific degradation kinetics for Gastrin I (1-14) are not extensively available, the following tables provide general guidelines for storage and the expected impact of environmental factors on peptide stability.

Table 1: Recommended Storage Conditions for Gastrin I (1-14)

Form Storage Temperature Expected Stability
Lyophilized Powder-20°C to -80°C (desiccated)Several years[1]
In Solution (Aliquots)4°CUp to 1 week[2]
In Solution (Aliquots)-20°CSeveral weeks to months
In Solution (Aliquots)-80°CUp to a year

Table 2: Qualitative Impact of pH and Temperature on Gastrin I (1-14) Degradation in Solution

Condition Primary Degradation Pathway Impact on Stability
Low pH (< 4)Acid HydrolysisIncreased degradation
Neutral pH (6-8)General StabilityGenerally stable, but can be susceptible to enzymatic degradation in biological samples
High pH (> 8)Base-catalyzed Hydrolysis, Deamidation (if applicable)Increased degradation
Low Temperature (4°C)Slowed chemical reactionsIncreased stability (short-term)
Room Temperature (~25°C)Increased reaction ratesDecreased stability
High Temperature (> 37°C)Accelerated degradationSignificantly decreased stability

Experimental Protocols

Protocol: HPLC-Based Stability Assay for Gastrin I (1-14)

This protocol outlines a general method to assess the stability of Gastrin I (1-14) under specific experimental conditions (e.g., different pH, temperature, or in the presence of biological matrices).

1. Materials:

  • Gastrin I (1-14)
  • High-purity water
  • Acetonitrile (ACN), HPLC grade
  • Trifluoroacetic acid (TFA)
  • Buffers of desired pH
  • HPLC system with a UV detector and a C18 reverse-phase column

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of lyophilized Gastrin I (1-14) and dissolve it in an appropriate solvent (e.g., water with a small amount of acetonitrile if needed) to a known concentration (e.g., 1 mg/mL).

3. Incubation:

  • Dilute the stock solution to the final desired concentration in the test buffers or matrices.
  • Incubate the samples under the desired conditions (e.g., different temperatures).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

4. Sample Quenching and Preparation:

  • Immediately stop any potential degradation by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN) and mixing thoroughly.
  • Centrifuge the samples to pellet any precipitates.
  • Transfer the supernatant to HPLC vials.

5. HPLC Analysis:

  • Inject the samples onto the C18 column.
  • Use a gradient elution method with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in ACN). An example gradient could be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
  • Monitor the elution profile at a suitable wavelength for peptide bond detection (e.g., 214 nm or 280 nm for Tryptophan-containing peptides).

6. Data Analysis:

  • Identify the peak corresponding to intact Gastrin I (1-14) based on its retention time from the time 0 sample.
  • Quantify the peak area of the intact peptide at each time point.
  • Calculate the percentage of remaining Gastrin I (1-14) at each time point relative to the time 0 sample.
  • Plot the percentage of remaining peptide versus time to determine the degradation kinetics.

Visualizations

Gastrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gastrin Gastrin I (1-14) CCKBR CCK2 Receptor Gastrin->CCKBR Gq Gq protein CCKBR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C DAG->PKC activates Ca2_release->PKC co-activates Downstream Downstream Signaling Cascades PKC->Downstream Gene_expression Gene Expression (e.g., for Histamine synthesis & H⁺/K⁺-ATPase) Downstream->Gene_expression

Caption: Gastrin I (1-14) signaling pathway via the CCK2 receptor.

Experimental_Workflow start Start: Lyophilized Gastrin I (1-14) reconstitution Reconstitute in appropriate solvent start->reconstitution aliquoting Prepare single-use aliquots reconstitution->aliquoting storage Store at -80°C aliquoting->storage incubation Incubate under experimental conditions (pH, temp, matrix) storage->incubation Use one aliquot per experiment sampling Collect samples at time points incubation->sampling quenching Quench reaction (e.g., with TFA/ACN) sampling->quenching hplc Analyze by HPLC quenching->hplc analysis Quantify peak area and determine degradation hplc->analysis end End: Stability Profile analysis->end Degradation_Factors cluster_peptide Gastrin I (1-14) in Solution cluster_factors Degradation Factors cluster_outcome Outcome peptide Intact Peptide degraded Degraded Peptide (Loss of Activity) peptide->degraded degrades to pH Sub-optimal pH (Acid/Base Hydrolysis) pH->peptide Temp High Temperature (Accelerated Reactions) Temp->peptide Enzymes Proteases (Enzymatic Cleavage) Enzymes->peptide Oxidants Oxidizing Agents (Oxidation of Trp) Oxidants->peptide

References

Technical Support Center: Gastrin I (1-14) and the Impact of Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the potential effects of trifluoroacetic acid (TFA) salt on the activity of synthetic Gastrin I (1-14) peptide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic Gastrin I (1-14) peptide supplied as a TFA salt?

A1: Trifluoroacetic acid (TFA) is a standard reagent used in solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin support.[1] It is also commonly used as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2] During the final lyophilization step, free TFA is largely removed, but TFA anions remain electrostatically bound to positively charged amino acid residues (like lysine, arginine, and histidine) and the N-terminus of the peptide, forming a TFA salt.[3][4] Therefore, commercially available synthetic peptides are typically delivered as TFA salts unless otherwise specified.[1]

Q2: How can residual TFA affect my experiments with Gastrin I (1-14)?

A2: Residual TFA can significantly and unpredictably impact experimental results in several ways:

  • Altered Biological Activity: TFA counter-ions can change the peptide's secondary structure and conformation, which may affect its binding affinity to its target, the cholecystokinin (B1591339) B (CCK-B) receptor.[3][5][6]

  • Cellular Toxicity: TFA itself can be toxic to cells in culture.[7] Studies on other peptides have shown that TFA can inhibit cell growth at concentrations as low as 10 nM.[1][8] This can lead to false-negative results or the incorrect attribution of anti-proliferative effects to your peptide.[8]

  • Assay Interference: TFA has a strong absorbance band that can interfere with spectroscopic methods like infrared (IR) spectroscopy used for secondary structure analysis.[9] It also lowers the pH of the peptide solution, which can alter assay conditions or lead to peptide degradation.[9][10]

  • Inaccurate Quantification: The presence of TFA adds to the total weight of the lyophilized peptide powder. This "weighting error" can be substantial, with TFA accounting for up to 45% of the total mass, leading to inaccurate peptide concentrations if not accounted for.[10][11]

Q3: What is Gastrin I (1-14) and what is its primary biological function?

A3: Gastrin I (1-14) is a 14-amino acid fragment of the endogenous peptide hormone Gastrin I.[12][13] Its primary role is to regulate gastric acid secretion by binding to and activating the CCK-B (gastrin) receptors on parietal cells in the stomach.[12][14] Full-length Gastrin I is also known to have a mitogenic effect, stimulating the proliferation of gastric epithelial cells.

Q4: What are the recommended methods for removing or replacing TFA from my Gastrin I (1-14) preparation?

A4: The most common and effective methods are to exchange the TFA counter-ion for a more biologically compatible one, such as chloride (from HCl) or acetate (B1210297).

  • Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution followed by lyophilization. The stronger acid (HCl) displaces the TFA, which is removed as a volatile acid during the freeze-drying process.[3][7][15]

  • Ion-Exchange Chromatography (IEX): This technique separates the peptide from TFA ions based on charge using a specialized chromatography resin.[7][15]

  • RP-HPLC with TFA-Free Buffers: This method involves using a different acid, such as acetic acid, in the HPLC mobile phase to exchange the counter-ion during an additional purification step.[2][16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Lower than expected or inconsistent biological activity Residual TFA may be altering the peptide's conformation or interfering with receptor binding. Inaccurate peptide concentration due to TFA weight contribution.Perform a counter-ion exchange to replace TFA with HCl or acetate salt (see protocols below).[1][11] Accurately determine the peptide content after TFA removal.
High background or unexpected cell death in cell-based assays TFA can be cytotoxic, even at nanomolar concentrations.[1][8] The low pH of a TFA salt solution can also stress cells.Exchange the TFA salt for a hydrochloride or acetate salt.[17] Ensure the final pH of the peptide solution is adjusted to match the assay buffer. Always include a "vehicle-only" control that includes the counter-ion (e.g., a buffer with a similar concentration of TFA) to assess its direct effect on cells.
Poor peptide solubility The counter-ion can influence the overall solubility of the peptide.[3][5]Test solubility in different buffers. If issues persist, consider exchanging TFA for a different counter-ion like acetate or hydrochloride, as this may alter solubility characteristics.
Discrepancies between peptide weight and active concentration The lyophilized powder contains both the peptide and TFA counter-ions, which can constitute a significant portion of the mass.[10]Perform amino acid analysis to determine the accurate peptide content of the powder. Alternatively, perform a counter-ion exchange and re-quantify the peptide.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is a widely adapted method for exchanging TFA counter-ions for chloride ions.[2][3][15]

Materials:

  • Gastrin I (1-14) TFA salt

  • High-purity water (e.g., Milli-Q)

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the peptide in high-purity water to a concentration of approximately 1 mg/mL.[3]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][3]

  • Incubation: Let the solution stand at room temperature for at least one minute.[15]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure rapid and uniform freezing.[3]

  • Lyophilization: Lyophilize the frozen sample overnight or until all liquid is removed and a dry powder is obtained.[3]

  • Repeat Cycle: To ensure complete exchange, re-dissolve the lyophilized powder in the dilute HCl solution (Step 1-2) and repeat the freezing and lyophilization steps (Step 4-5) at least two more times.[2][3]

  • Final Reconstitution: After the final lyophilization, the resulting Gastrin I (1-14) hydrochloride salt can be reconstituted in the desired assay buffer.

Protocol 2: General Cell Proliferation Assay for Gastrin I (1-14) Activity

This protocol outlines a general method to assess the mitogenic activity of Gastrin I (1-14) on a cell line expressing the CCK-B receptor (e.g., AR42J cells).[18]

Materials:

  • TFA-free Gastrin I (1-14) hydrochloride salt

  • CCK-B receptor-expressing cells (e.g., AR42J)

  • Appropriate cell culture medium (e.g., F-12K Medium with serum)

  • Serum-free medium for starvation

  • Cell proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Serum Starvation: The next day, wash the cells with phosphate-buffered saline (PBS) and replace the medium with serum-free medium. Incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Peptide Treatment: Prepare serial dilutions of the TFA-free Gastrin I (1-14) in serum-free medium. Remove the starvation medium and add the peptide dilutions to the wells. Include a negative control (medium only) and a positive control (e.g., 10% Fetal Bovine Serum).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Quantify Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Subtract the background reading, plot the signal as a function of peptide concentration, and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

Experimental and Logical Workflows

TFARemovalWorkflow cluster_protocol TFA to HCl Exchange Protocol start Start: Gastrin I (1-14) TFA Salt dissolve 1. Dissolve peptide in pure water (1 mg/mL) start->dissolve add_hcl 2. Add 100 mM HCl to a final concentration of 2-10 mM dissolve->add_hcl incubate 3. Incubate for >1 min at room temperature add_hcl->incubate freeze 4. Flash-freeze (e.g., in liquid nitrogen) incubate->freeze lyophilize 5. Lyophilize overnight freeze->lyophilize check Cycle complete? lyophilize->check repeat_node Repeat Steps 1-5 (Total of 3 cycles recommended) check->repeat_node No (Cycles < 3) end_node End: Gastrin I (1-14) HCl Salt check->end_node Yes (Cycles >= 3) repeat_node->dissolve

Caption: Workflow for TFA to HCl counter-ion exchange.

TroubleshootingFlow issue Issue: Inconsistent or low peptide activity q1 Is the peptide a TFA salt? issue->q1 sol1 Action: Perform counter-ion exchange (e.g., HCl lyophilization). Re-test activity. q1->sol1 Yes q2 Was peptide concentration confirmed post-synthesis? q1->q2 No sol1->q2 sol2 Action: Perform Amino Acid Analysis to determine true peptide content. Adjust concentration accordingly. q2->sol2 No other Consider other factors: - Peptide stability - Assay conditions (pH, buffer) - Cell line integrity q2->other Yes

Caption: Troubleshooting logic for peptide activity issues.

Signaling Pathway

GastrinSignaling cluster_pathway Simplified Gastrin I (1-14) Signaling gastrin Gastrin I (1-14) receptor CCK-B Receptor gastrin->receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pkc Protein Kinase C (PKC) plc->pkc mapk MAPK/ERK Pathway pkc->mapk acid_secretion Gastric Acid Secretion pkc->acid_secretion proliferation Cell Proliferation mapk->proliferation

Caption: Simplified Gastrin/CCK-B receptor signaling cascade.

References

Calculating molar concentration of Gastrin I (1-14)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for accurately calculating the molar concentration of Gastrin I (1-14).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the correct molecular weight to use for Gastrin I (1-14)?

A1: The molecular weight of Gastrin I (1-14) can vary depending on whether it is in its standard form or as a salt, such as a Trifluoroacetic acid (TFA) salt. The TFA salt is a common byproduct of the peptide purification process.[1] It is crucial to use the molecular weight specified on the product's certificate of analysis.

Data Summary: Molecular Weights of Gastrin I (1-14)

FormMolecular Weight ( g/mol )Source
Gastrin I (1-14), human1705.73[2][3]
This compound1705.7[4]
This compound1705.72[1]
This compound1705.754[5]
This compound (TFA Salt)1819.75[6]

Q2: My peptide won't dissolve. What should I do?

A2: Gastrin I (1-14) is generally soluble in water.[2] However, if you encounter solubility issues, consider the following:

  • Sonication: Briefly sonicate the solution to aid dissolution.

  • pH Adjustment: For acidic peptides, adding a small amount of a basic solution may help. Conversely, for basic peptides, an acidic solution might be required.

  • Solvent Choice: While water is the recommended solvent, consult the manufacturer's datasheet for alternative solvent recommendations.

Q3: How do I account for peptide purity in my concentration calculation?

A3: The purity of the peptide, typically provided on the certificate of analysis (e.g., >95%), affects the actual amount of the active peptide present. For highly accurate concentrations, you should adjust the mass of the peptide used in your calculations.

  • Adjusted Mass = Weighed Mass × Peptide Purity (%)

For example, if you weigh 1 mg of peptide with a purity of 95%, the actual mass of Gastrin I (1-14) is 1 mg * 0.95 = 0.95 mg.

Q4: What is the formula for calculating molar concentration?

A4: The fundamental formula to calculate molarity is:

Molarity (mol/L) = Mass (g) / (Molecular Weight ( g/mol ) × Volume (L)) [1][3]

Ensure all units are consistent before performing the calculation. For instance, convert milligrams (mg) to grams (g) and milliliters (mL) to liters (L).

Experimental Protocol: Preparing a Gastrin I (1-14) Stock Solution

This protocol details the steps for preparing a 1 mM stock solution of Gastrin I (1-14).

Materials:

  • Gastrin I (1-14) peptide (lyophilized powder)

  • High-purity water (e.g., sterile, nuclease-free)

  • Microcentrifuge tubes

  • Calibrated micropipettes

  • Analytical balance

Methodology:

  • Determine the Molecular Weight: Refer to the manufacturer's certificate of analysis to find the precise molecular weight (MW) of your specific batch of Gastrin I (1-14). For this example, we will use MW = 1705.73 g/mol .[2][3]

  • Weigh the Peptide: Carefully weigh out a precise amount of the lyophilized peptide. For example, weigh 1 mg of the peptide.

  • Calculate the Required Volume: Use the molarity formula to calculate the volume of solvent needed to achieve the desired concentration.

    • Mass = 1 mg = 0.001 g

    • Desired Concentration = 1 mM = 0.001 mol/L

    • Molecular Weight = 1705.73 g/mol

    Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol )) Volume (L) = 0.001 g / (0.001 mol/L × 1705.73 g/mol ) ≈ 0.000586 L Volume (µL) ≈ 586 µL

  • Reconstitution: Add the calculated volume (586 µL) of high-purity water to the vial containing the 1 mg of peptide.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the manufacturer.[2]

Workflow for Molar Concentration Calculation

G A Weigh Peptide (e.g., 1 mg) D Convert Units mg -> g mL -> L mM -> M A->D B Find Molecular Weight (MW) from Certificate of Analysis E Calculate Required Volume (L) = Mass (g) / (MW * Molarity) B->E C Define Target Molar Concentration (e.g., 1 mM) C->E D->E F Add Calculated Volume of Solvent to Peptide E->F G Vortex/Mix to Dissolve F->G H Final Stock Solution G->H

Caption: Workflow for preparing a peptide stock solution.

References

Cell viability issues with Gastrin I (1-14) treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Gastrin I (1-14) who are experiencing unexpected issues with cell viability.

Frequently Asked Questions (FAQs)

Q1: My cells are showing decreased viability after treatment with Gastrin I (1-14). Is this an expected cytotoxic effect?

There is limited direct evidence to suggest that Gastrin I (1-14) is inherently cytotoxic. The parent molecule, Gastrin I, is generally known to be a trophic factor that supports the proliferation of gastric epithelial cells and is used to supplement organoid cultures.[1][2] However, the full-length gastrin peptide has been observed to have dichotomous roles, potentially stimulating apoptosis in specific gastric cell types like parietal and stromal cells under certain conditions.[3][4]

If you observe unexpected cell death, it is more likely due to secondary factors rather than a direct cytotoxic effect of the peptide itself. Please refer to the troubleshooting guide below to investigate potential causes.

Q2: How should I properly dissolve and store my lyophilized Gastrin I (1-14) peptide?

Proper handling of lyophilized peptides is critical to maintaining their bioactivity and preventing experimental artifacts.[5] Incorrect reconstitution can lead to peptide aggregation or degradation, which could potentially be misinterpreted as cytotoxicity.

Refer to the table below for general handling guidelines based on vendor recommendations and best practices.

Table 1: Peptide Reconstitution and Storage Recommendations

ParameterRecommendationRationale & Notes
Initial Handling Briefly centrifuge the vial before opening.To ensure the lyophilized powder is at the bottom of the vial, preventing loss.
Reconstitution Solvent For hydrophobic peptides, first attempt a small amount of an organic solvent like DMSO, then dilute with your aqueous buffer.[6] For others, sterile water or buffer (e.g., 1% Ammonia) can be tested.Gastrin I (1-14) has several hydrophobic residues (Trp, Leu). Solubility should be tested. Avoid vigorous shaking which can cause aggregation.[5]
Stock Solution Concentration Prepare a concentrated stock solution (e.g., 1-10 mM or 1 mg/mL).Creating a high-concentration stock in a suitable solvent (like DMSO) allows for accurate dilution into aqueous culture medium while minimizing the final solvent concentration.
Storage (Lyophilized) Store at -20°C, protected from light.[1]Prevents degradation of the peptide powder over the long term.
Storage (Stock Solution) Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Aliquoting prevents contamination and degradation from multiple freeze-thaw cycles.

Q3: My results with Gastrin I (1-14) are inconsistent between experiments. What could be the cause?

Inconsistency often points to issues with peptide stability or experimental setup. Peptides, especially smaller fragments, can be susceptible to degradation by proteases present in serum-containing culture medium or secreted by cells.[7][8]

  • Peptide Stability: The stability of gastrin-releasing peptide (GRP), a similar molecule, has been shown to vary significantly in tissue culture medium and plasma.[7] Consider performing a time-course experiment to see if the effect of the peptide diminishes over time, which may suggest degradation.

  • Dose and Cell Density: Ensure that the working concentration of the peptide and the cell seeding density are kept consistent across all experiments.

  • Passage Number: Use cells within a consistent, low passage number range, as cellular responses can change over time in culture.

Q4: What is the known mechanism of action for Gastrin, and could it explain my observations?

Full-length Gastrin primarily acts by binding to the cholecystokinin (B1591339) B (CCKB) receptor, a G-protein coupled receptor.[2][3] This interaction typically activates pro-survival and proliferative signaling pathways. It is important to note that the bioactivity of the Gastrin I (1-14) fragment and its ability to bind the CCKB receptor are not as well-characterized as the full peptide.

Table 2: Summary of Potential Biological Effects of Gastrin (Parent Molecule)

EffectMediating Pathway/ContextCell Types AffectedReference
Proliferation / Mitogenic CCKB receptor activation, leading to stimulation of PI3K, MAPK, and EGFR pathways.Gastric epithelial cells, colorectal cancer cells.[3]
Anti-Apoptotic Induction of pro-survival genes.Pancreatic adenocarcinoma cells.[4]
Apoptotic / Cytotoxic Context-specific role under conditions of high cellular turnover preceding carcinogenesis.Parietal cells, extraglandular stromal cells, infiltrating immune cells.[3][4]

If your cell line expresses the CCKB receptor, you may be observing a context-dependent apoptotic response similar to that described for the full-length peptide.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cell Death

If you are experiencing unexpected cell death, use the following workflow to diagnose the potential cause.

G cluster_0 Start cluster_1 Peptide Handling & Preparation cluster_2 Experimental Conditions cluster_3 Biological Interpretation start Unexpected Decrease in Cell Viability p1 Was the peptide reconstituted correctly? (See Table 1) start->p1 Check First p2 Is the stock solution stored properly? (Aliquot, -20°C or colder) p1->p2 p3 Is the final solvent concentration in the well non-toxic? p2->p3 e1 Run a vehicle control (Medium + Solvent only) p3->e1 If handling is correct, check experiment e2 Is the peptide stable in your media? (Consider protease inhibitors or serum-free media) e1->e2 e3 Confirm results with a secondary viability assay e2->e3 b1 Does the cell line express the CCKB receptor? e3->b1 If controls are fine, consider biology b2 Is a pro-apoptotic effect plausible? (See Table 2) b1->b2

Caption: Troubleshooting workflow for unexpected cell viability issues.

Experimental Protocols & Methodologies

Protocol 1: Standard Cell Viability (MTT) Assay Workflow

This protocol outlines the key steps for assessing cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric method.

G cluster_workflow MTT Assay Workflow s1 1. Seed Cells Plate cells in a 96-well plate at a predetermined density. s2 2. Cell Adherence Incubate for 24 hours to allow cells to attach and resume growth. s1->s2 s3 3. Treatment Replace medium with fresh medium containing Gastrin I (1-14) at various concentrations. Include vehicle controls. s2->s3 s4 4. Incubation Incubate for desired treatment duration (e.g., 24, 48, 72 hours). s3->s4 s5 5. Add MTT Reagent Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. s4->s5 s6 6. Solubilize Formazan (B1609692) Remove medium, add solubilization solution (e.g., DMSO, isopropanol) to dissolve formazan crystals. s5->s6 s7 7. Read Absorbance Measure absorbance on a microplate reader (e.g., at 570 nm). s6->s7 s8 8. Analyze Data Calculate cell viability as a percentage relative to the vehicle control. s7->s8

Caption: General experimental workflow for a cell viability (MTT) assay.

Detailed Steps for MTT Assay:
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well).

  • Adherence: Allow cells to adhere by incubating for 18-24 hours under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Treatment: Prepare serial dilutions of Gastrin I (1-14) in your cell culture medium. Remove the old medium from the wells and replace it with 100 µL of the medium containing the peptide. Be sure to include:

    • Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) used for the highest peptide dose.

    • Untreated Control: Cells in medium alone.

    • Blank: Wells with medium but no cells to measure background absorbance.

  • Incubation: Return the plate to the incubator for your desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker.

  • Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of viability for each treatment using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Signaling Pathway

Gastrin I (Full-Length Peptide) Signaling Pathway

This diagram illustrates the primary signaling cascade initiated by the full-length Gastrin I peptide upon binding to its receptor. The activity of the (1-14) fragment in this pathway is not well-established.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor CCKB Receptor (GPCR) g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag pkc PKC dag->pkc Activates mapk MAPK Pathway (ERK) pkc->mapk Activates pi3k PI3K / Akt Pathway pkc->pi3k Activates transcription Gene Transcription (Proliferation, Survival) mapk->transcription pi3k->transcription gastrin Gastrin I (Full-Length) gastrin->receptor Binds

Caption: Known signaling pathway of full-length Gastrin via the CCKB receptor.

References

Validation & Comparative

Validating the In Vitro Activity of Human Gastrin I (1-14): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activity of human Gastrin I (1-14) against its common alternatives, Pentagastrin (B549294) and Cholecystokinin-8 (CCK-8). The data presented here, supported by detailed experimental protocols, will aid researchers in selecting the appropriate peptide for their studies on cholecystokinin-2 (CCK2) receptor signaling and its role in physiological and pathological processes.

Comparative Analysis of In Vitro Activity

The in vitro potency and efficacy of human Gastrin I (1-14) and its analogs are primarily assessed through receptor binding assays, second messenger activation (e.g., calcium mobilization), and cell proliferation assays. The following table summarizes key quantitative data from comparative studies.

LigandAssay TypeCell LineKey ParameterValueReference
Human Gastrin I (1-14) Analog CCK2 Receptor BindingA431-CCK2RIC500.69 ± 0.09 nM[1]
Pentagastrin CCK2 Receptor BindingA431-CCK2RIC500.76 ± 0.11 nM[1]
Human Gastrin I Calcium MobilizationH510 SCLCEC507 nM[2]
CCK-8 Calcium MobilizationH510 SCLCEC503 nM[2]
Gastrin-17 Cell ProliferationAGSPotency vs. Pentagastrin10-fold more potent[3]

Signaling Pathways and Experimental Workflow

The biological effects of Gastrin I are initiated by its binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). This interaction triggers downstream signaling cascades that ultimately lead to cellular responses such as gastric acid secretion and cell proliferation.

Gastrin I Signaling Pathway

Activation of the CCK2 receptor by Gastrin I predominantly couples to Gq/11, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events converge on downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, which plays a crucial role in cell proliferation.

Gastrin_Signaling Gastrin I Signaling Pathway Gastrin I Gastrin I CCK2 Receptor CCK2 Receptor Gastrin I->CCK2 Receptor Binds to Gq/11 Gq/11 CCK2 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization Stimulates PKC PKC DAG->PKC Activates MAPK/ERK Pathway MAPK/ERK Pathway PKC->MAPK/ERK Pathway Activates Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation Promotes

Gastrin I signaling cascade via the CCK2 receptor.

Experimental Workflow for In Vitro Validation

A typical workflow to validate the in vitro activity of Gastrin I (1-14) involves a series of assays to determine its receptor binding affinity, its ability to trigger second messenger signaling, and its effect on cell proliferation.

Experimental_Workflow In Vitro Validation Workflow cluster_assays In Vitro Assays Receptor Binding Receptor Binding Data Analysis Data Analysis Receptor Binding->Data Analysis Calcium Mobilization Calcium Mobilization Calcium Mobilization->Data Analysis Cell Proliferation Cell Proliferation Cell Proliferation->Data Analysis Peptide Synthesis Peptide Synthesis Peptide Synthesis->Receptor Binding Peptide Synthesis->Calcium Mobilization Peptide Synthesis->Cell Proliferation Cell Culture Cell Culture Cell Culture->Receptor Binding Cell Culture->Calcium Mobilization Cell Culture->Cell Proliferation

Workflow for validating Gastrin I (1-14) activity.

Detailed Experimental Protocols

CCK2 Receptor Binding Assay

This protocol is adapted for use with cell lines endogenously or recombinantly expressing the CCK2 receptor, such as AR42J or A431-CCK2R cells.[4][5]

  • Cell Membrane Preparation:

    • Culture AR42J or A431-CCK2R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane isolation buffer (e.g., 5 mM Tris-HCl pH 7.6, 5 mM MgCl2, 1 mM EGTA with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer (e.g., 50 mM HEPES pH 7.4, 1 mM CaCl2, 2.5 mM MgCl2, 0.5% BSA with protease inhibitors) and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well filter plate, add a constant concentration of a radiolabeled ligand (e.g., [125I]Tyr12-gastrin I) to each well.

    • Add increasing concentrations of unlabeled Gastrin I (1-14) or its alternatives (e.g., 10^-12 to 10^-6 M).

    • Add the cell membrane preparation (e.g., 10 µg of membrane protein) to each well.

    • Incubate at room temperature for 1 hour with gentle agitation.

    • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 125 mM NaCl, 0.05% BSA) to remove unbound ligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.

Calcium Mobilization Assay

This protocol is suitable for cell lines that exhibit a calcium response upon CCK2 receptor activation, such as H510 small cell lung cancer cells.[2][6]

  • Cell Preparation:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer like Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject varying concentrations of Gastrin I (1-14) or its alternatives into the wells.

    • Immediately and continuously record the fluorescence signal for several minutes to capture the transient increase in intracellular calcium.

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Calculate the EC50 value, which is the concentration of the ligand that produces 50% of the maximal calcium response.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation. This protocol is applicable to gastric cancer cell lines like AGS.[3][7][8]

  • Cell Seeding:

    • Seed AGS cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Replace the medium with serum-free medium containing various concentrations of Gastrin I (1-14) or its alternatives. Include a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. The effect on proliferation can be expressed as a percentage of the control.

References

A Comparative Analysis of Gastrin I (1-14), Human and Gastrin-17 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two key gastrointestinal peptide hormones: Gastrin I (1-14), human, and Gastrin-17. Both play crucial roles in the regulation of gastric acid secretion and are of significant interest to researchers in gastroenterology, oncology, and drug development. This document outlines their comparative biological activities, receptor interactions, and the experimental protocols used to evaluate their functions, supported by available data.

Introduction to Gastrin Peptides

Gastrin is a peptide hormone that primarily stimulates the secretion of gastric acid by parietal cells in the stomach. It exists in several forms, with Gastrin-17 (G-17) being one of the most abundant and biologically active forms circulating in the bloodstream. This compound, is a shorter fragment of Gastrin I. Both peptides exert their effects by binding to the cholecystokinin (B1591339) B (CCK2) receptor.[1] The shared C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2) is essential for receptor binding and biological activity.[2]

Comparative Data

While direct, side-by-side comparative studies under identical experimental conditions are limited, the available data allows for a qualitative and semi-quantitative comparison of the two peptides.

Physicochemical Properties
PropertyThis compoundGastrin-17
Amino Acid Sequence Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-TrpGlp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2[2]
Molecular Weight ~1704 Da~2098 Da
Biological Activity and Receptor Affinity
ParameterThis compoundGastrin-17
Receptor Cholecystokinin B (CCK2) Receptor[1]Cholecystokinin B (CCK2) Receptor[2]
Receptor Binding Affinity (IC50) Data suggests a potentially lower affinity compared to Gastrin-17, as shorter gastrin analogues generally exhibit reduced affinity. Specific IC50 values for direct comparison are not readily available in the literature.High affinity, with reported IC50 values in the low nanomolar range for various cell lines expressing the human CCK2 receptor.[3][4]
Potency in Stimulating Gastric Acid Secretion Expected to be less potent than Gastrin-17 due to its shorter sequence and likely lower receptor affinity.Considered a potent stimulator of gastric acid secretion. Studies have shown that Gastrin-17 and the larger Gastrin-34 have similar potencies.[5]

Signaling Pathways

Both Gastrin I (1-14) and Gastrin-17 mediate their effects through the CCK2 receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor activates several intracellular signaling cascades. The primary pathway involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the stimulation of H+/K+ ATPase (the proton pump) in parietal cells, leading to gastric acid secretion. The CCK2 receptor can also couple to other G-proteins, potentially activating other downstream pathways.[6][7][8]

CCK2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Gastrin Gastrin I (1-14) or Gastrin-17 CCK2R CCK2 Receptor Gastrin->CCK2R Binds to Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Ca2+->PKC Activates CaMKII CaMKII Ca2+->CaMKII Activates ProtonPump H+/K+ ATPase (Proton Pump) Activation PKC->ProtonPump Phosphorylates & Activates CaMKII->ProtonPump Phosphorylates & Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Leads to

Caption: CCK2 Receptor Signaling Pathway for Gastrin Peptides.

Experimental Protocols

The following are generalized protocols for key experiments used to compare the biological activities of Gastrin I (1-14) and Gastrin-17.

Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of the peptides to the CCK2 receptor.

Receptor Binding Assay Workflow PrepareCells 1. Prepare cells expressing CCK2 receptor Incubate 2. Incubate cells with a fixed concentration of radiolabeled Gastrin-17 ([125I]-G-17) PrepareCells->Incubate AddCompetitor 3. Add increasing concentrations of unlabeled Gastrin I (1-14) or Gastrin-17 Incubate->AddCompetitor Separate 4. Separate bound from free radioligand (e.g., filtration) AddCompetitor->Separate Measure 5. Measure radioactivity of the bound fraction Separate->Measure Analyze 6. Analyze data to determine IC50 values Measure->Analyze

References

A Researcher's Guide to Utilizing Gastrin I (1-14), Human as a Control Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Human Gastrin I (1-14) with alternative control peptides, supported by experimental data and detailed protocols. The information herein is intended to aid in the rigorous design and interpretation of experiments involving the cholecystokinin-2 receptor (CCK2R).

Introduction to Gastrin I (1-14), Human

Gastrin I (1-14) is a fourteen amino acid fragment of the peptide hormone gastrin, a primary regulator of gastric acid secretion.[1][2][3] It exerts its biological effects primarily by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR).[2][4] Upon binding, it stimulates intracellular signaling cascades, leading to physiological responses such as gastric acid secretion, histamine (B1213489) release, and cell proliferation.[1][5] Its specific agonistic activity at the CCK2 receptor makes it a valuable tool in gastrointestinal research.

Using Gastrin I (1-14) as a Positive Control

In experimental settings, Gastrin I (1-14) serves as a reliable positive control to validate assays designed to measure CCK2R activation. Its use confirms that the cellular machinery and signaling pathways under investigation are intact and responsive.

Negative Control Alternatives to Gastrin I (1-14)

To ensure the specificity of the observed effects to CCK2R activation, appropriate negative controls are crucial. The following tables provide a comparative overview of Gastrin I (1-14) and commonly used negative controls.

Table 1: Peptide-Based Controls

PeptideTypeMechanism of ActionPrimary Use
This compoundPositive Control (Agonist)Activates the CCK2 receptor, stimulating downstream signaling.To confirm assay validity and establish a baseline for receptor activation.
Scrambled Gastrin I (1-14)Negative Control (Inactive Peptide)A peptide with the same amino acid composition as Gastrin I (1-14) but in a randomized sequence. It is not expected to bind to or activate the CCK2 receptor.To control for non-specific peptide effects unrelated to receptor activation.

Note: While the concept of a scrambled peptide is a standard in peptide research, a commercially available, universally validated scrambled sequence for Gastrin I (1-14) is not readily documented. Researchers may need to have a custom peptide synthesized with a randomized sequence of the same amino acids.

Table 2: Pharmacological Controls (CCK2 Receptor Antagonists)

CompoundTypeMechanism of ActionReported IC50/Ki
YM022Negative Control (Antagonist)A potent and selective non-peptide antagonist of the CCK2 receptor.IC50: 0.5 nM (rat ECL cells)
AG041RNegative Control (Antagonist)A selective CCK2 receptor antagonist.IC50: 2.2 nM (rat ECL cells)
YF476 (Netazepide)Negative Control (Antagonist)A highly potent and selective CCK2 receptor antagonist.IC50: 2.7 nM (rat ECL cells); Ki: 0.19 nM (human CCK2R)[6]
L-740,093Negative Control (Antagonist)A selective CCK2 receptor antagonist.IC50: 7.8 nM (rat ECL cells)
DevazepideNegative Control (Antagonist)A potent CCK1 receptor antagonist with significantly lower affinity for the CCK2 receptor, often used to confirm CCK2R selectivity.IC50: ~800 nM (rat ECL cells)

Key Experimental Assays and Protocols

This section details the methodologies for key experiments to assess the activity of Gastrin I (1-14) and its controls.

Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of a compound for the CCK2 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol:

  • Cell Culture: Utilize a cell line stably expressing the human CCK2 receptor, such as A431-CCK2R cells. Culture the cells to near confluency.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., 125I-labeled [Leu15]-Gastrin I) and varying concentrations of the test compound (Gastrin I (1-14) or a negative control).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined and subsequently converted to a Ki (inhibition constant).

Table 3: Comparative Binding Affinities for the CCK2 Receptor

CompoundExpected OutcomeTypical Ki Value
This compoundHigh affinity bindingLow nM range
CCK2R Antagonists (e.g., YF476)High affinity bindingSub-nM to low nM range[6]
Scrambled Gastrin I (1-14)No significant binding-
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled CCK2 receptor.

Experimental Protocol:

  • Cell Culture: Seed A431-CCK2R cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader. Add varying concentrations of Gastrin I (1-14) or a negative control to the wells.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494/516 nm for Fluo-4) immediately before and after the addition of the compound.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Table 4: Comparative Activity in Calcium Mobilization Assay

CompoundExpected OutcomeTypical EC50 Value
This compoundDose-dependent increase in intracellular calciumLow nM range
CCK2R AntagonistsNo stimulation of calcium mobilization; will inhibit Gastrin I (1-14)-induced response-
Scrambled Gastrin I (1-14)No significant increase in intracellular calcium-
ERK Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the CCK2R signaling pathway.

Experimental Protocol:

  • Cell Culture and Serum Starvation: Culture cells expressing CCK2R (e.g., AGS cells) to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with various concentrations of Gastrin I (1-14) or a negative control for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the chemiluminescent signal using an appropriate imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Plot the ratio of p-ERK to total ERK against the logarithm of the agonist concentration to determine the EC50 value.

Table 5: Comparative Activity in ERK Phosphorylation Assay

CompoundExpected OutcomeTypical EC50 Value
This compoundDose-dependent increase in ERK phosphorylationLow nM range
CCK2R AntagonistsNo stimulation of ERK phosphorylation; will inhibit Gastrin I (1-14)-induced response-
Scrambled Gastrin I (1-14)No significant increase in ERK phosphorylation-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language for Graphviz.

G Gastrin I (1-14) Signaling Pathway via CCK2R gastrin Gastrin I (1-14) cck2r CCK2 Receptor (GPCR) gastrin->cck2r Binds to gq Gq Protein cck2r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates ca_release->pkc Activates ras_raf Ras/Raf/MEK Pathway pkc->ras_raf Activates erk ERK Phosphorylation ras_raf->erk Leads to cellular_response Cellular Responses (e.g., Proliferation, Acid Secretion) erk->cellular_response Mediates G Experimental Workflow for Assessing Peptide Activity start Start cell_culture Cell Culture (e.g., A431-CCK2R) start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep binding_assay Receptor Binding Assay assay_prep->binding_assay Membrane Prep calcium_assay Calcium Mobilization Assay assay_prep->calcium_assay Dye Loading erk_assay ERK Phosphorylation Assay assay_prep->erk_assay Serum Starvation data_analysis Data Analysis (Ki, EC50, IC50) binding_assay->data_analysis calcium_assay->data_analysis erk_assay->data_analysis end End data_analysis->end

References

A Researcher's Guide to Selecting Gastrin I (1-14) Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of a reliable source for synthetic peptides is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of commercially available Gastrin I (1-14), a key gastrointestinal peptide hormone fragment. Due to the limited availability of direct, publicly accessible comparative studies, this guide focuses on providing the necessary information and standardized protocols for researchers to conduct their own performance assessments.

Supplier and Product Overview

The following table summarizes key information for Gastrin I (1-14) offered by various suppliers. Purity is a critical parameter, and it is most commonly assessed by High-Performance Liquid Chromatography (HPLC). The presence of counter-ions, such as trifluoroacetate (B77799) (TFA), from the purification process is also a key consideration as it can affect the net peptide content and may have biological effects in sensitive assays.

SupplierProduct NamePurityFormStorage Temp.
MedchemExpress Gastrin I (1-14), human>98%TFA salt-20°C to -80°C
Sigma-Aldrich Gastrin I (1-14)≥92% (HPLC)Lyophilized-20°C
NovoPro Bioscience This compound peptide95.68%TFA salt≤ -20°C
Echelon Biosciences This compound>96%TFA salt-20°C or below
TargetMol This compound98.19%TFA salt-20°C
R&D Systems Gastrin I (human)≥95%TFA salt-20°C

Note: Purity levels and product formulations are subject to change. Researchers should always consult the lot-specific certificate of analysis provided by the supplier.

Recommended Experimental Protocols for Product Evaluation

To ensure the quality and biological activity of Gastrin I (1-14) from a chosen supplier, a series of validation experiments are recommended. The following protocols provide a standardized framework for these assessments.

Purity and Identity Verification

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This technique is essential for verifying the purity of the peptide.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • Reconstitute the lyophilized Gastrin I (1-14) in HPLC-grade water to a concentration of 1 mg/mL.

    • Inject 10-20 µL of the sample onto the column.

    • Run the gradient program and record the chromatogram.

    • Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.

b) Mass Spectrometry (MS)

MS is used to confirm the identity of the peptide by verifying its molecular weight.

  • Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS.

  • Procedure:

    • Prepare the peptide sample according to the instrument's guidelines. For MALDI-TOF, this typically involves co-crystallizing the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). For ESI, the peptide is infused in a suitable solvent.

    • Acquire the mass spectrum in the appropriate mass range.

    • Compare the observed molecular weight to the theoretical molecular weight of Gastrin I (1-14) (1705.8 g/mol ).

Biological Activity Assessment

The biological activity of Gastrin I (1-14) is primarily mediated through the cholecystokinin (B1591339) B (CCK2) receptor. A cell-based assay measuring a downstream signaling event is a robust method to determine the peptide's potency.

a) Calcium Mobilization Assay in CCK2 Receptor-Expressing Cells

  • Cell Line: A cell line endogenously expressing or transfected with the human CCK2 receptor (e.g., HEK293-CCK2R).

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

    • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

    • Gastrin I (1-14) standards and samples from different suppliers.

  • Procedure:

    • Plate the CCK2R-expressing cells in a 96-well black, clear-bottom plate and grow to confluency.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of the Gastrin I (1-14) standards and samples.

    • Measure the baseline fluorescence of the cells using a fluorescence plate reader.

    • Add the Gastrin I (1-14) dilutions to the wells and immediately begin kinetic fluorescence readings.

    • The increase in intracellular calcium will result in an increase in fluorescence.

    • Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) for each supplier's peptide. A lower EC50 value indicates higher potency.

b) Gastric Acid Secretion Assay (In Vitro)

This assay provides a more physiologically relevant measure of Gastrin I's activity.

  • Model: Isolated gastric glands or cultured parietal cells.

  • Measurement: Accumulation of a weak base, such as aminopyrine, which is trapped in the acidic spaces of the stimulated parietal cells.

  • Procedure:

    • Isolate gastric glands or culture parietal cells from a suitable animal model (e.g., rabbit or rat).

    • Pre-incubate the cells with [¹⁴C]-aminopyrine.

    • Stimulate the cells with a dose range of Gastrin I (1-14) from different suppliers.

    • After incubation, separate the cells from the medium and measure the radioactivity incorporated into the cells using a scintillation counter.

    • Construct dose-response curves and determine the EC50 for each peptide.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

G Experimental Workflow for Gastrin I (1-14) Comparison cluster_0 Product Acquisition cluster_1 Quality Control cluster_2 Biological Activity cluster_3 Data Analysis SupplierA Gastrin I (1-14) Supplier A QC_HPLC Purity Assessment (RP-HPLC) SupplierA->QC_HPLC QC_MS Identity Verification (Mass Spectrometry) SupplierA->QC_MS Bio_Ca Calcium Mobilization Assay SupplierA->Bio_Ca Bio_Acid Gastric Acid Secretion Assay SupplierA->Bio_Acid SupplierB Gastrin I (1-14) Supplier B SupplierB->QC_HPLC SupplierB->QC_MS SupplierB->Bio_Ca SupplierB->Bio_Acid SupplierC Gastrin I (1-14) Supplier C SupplierC->QC_HPLC SupplierC->QC_MS SupplierC->Bio_Ca SupplierC->Bio_Acid Analysis Purity Comparison EC50 Determination QC_HPLC->Analysis QC_MS->Analysis Bio_Ca->Analysis Bio_Acid->Analysis G Gastrin I Signaling Pathway via CCK2 Receptor Gastrin Gastrin I (1-14) CCK2R CCK2 Receptor Gastrin->CCK2R Gq Gq CCK2R->Gq Gs Gs CCK2R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (e.g., ERK) Ca->MAPK PI3K PI3K/Akt Pathway Ca->PI3K Secretion Gastric Acid Secretion Ca->Secretion PKC->MAPK PKC->PI3K PKC->Secretion PKA Protein Kinase A (PKA) cAMP->PKA PKA->MAPK PKA->PI3K PKA->Secretion Proliferation Cell Proliferation & Growth MAPK->Proliferation PI3K->Proliferation

Navigating the Specificity Challenge: A Comparative Guide to Gastrin I (1-14) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific peptide fragments is paramount. This guide provides a comparative analysis of the cross-reactivity of Gastrin I (1-14) in commercially available immunoassays, offering crucial insights for the selection of appropriate analytical tools. While data on the cross-reactivity of the N-terminal fragment Gastrin I (1-14) is limited in many commercial kits, this guide synthesizes available information to aid in experimental design and data interpretation.

Quantitative Cross-Reactivity Data

The specificity of an immunoassay is critically defined by its antibody's ability to distinguish between the target analyte and structurally similar molecules. For Gastrin I, this includes other endogenous forms of gastrin and the homologous peptide, cholecystokinin (B1591339) (CCK). The following tables summarize the reported cross-reactivity of various gastrin-related peptides in different immunoassay formats.

Table 1: Cross-Reactivity in a Commercially Available Gastrin Radioimmunoassay (RIA) Kit

AnalyteCross-Reactivity (%)
Gastrin I (1-17) (Human)100
Gastrin I (1-14)< 0.1[1][2][3]
Gastrin-34 (Big Gastrin)61[1][3]
Cholecystokinin Octapeptide (CCK-8)36[1][3]
Gastrin-17, sulphated83[1][3]
Gastrin Releasing Peptide< 0.01[1][3]
Vasoactive Intestinal Peptide< 0.01[1][3]
Data sourced from the IBL-America Gastrin RIA kit (KIPEMD302) datasheet.[1][3]

Table 2: Cross-Reactivity in a Commercially Available Human Gastrin I ELISA Kit

AnalyteCross-Reactivity (%)
Human Gastrin I (G17-I)100
Minigastrin (G13-I)74.6
Rat Gastrin I70.7
Gastrin II (G17-II, sulfated)9.3
Cholecystokinin 26-33 (CCK-8)2.67
Gastrin Tetrapeptide (CCK-4)1.6
Big Gastrin (G34-I)0.8
Data sourced from the Abcam Human Gastrin I ELISA Kit (ab133033) datasheet. Cross-reactivity for Gastrin I (1-14) was not provided.

Table 3: Cross-Reactivity of a Polyclonal Anti-Gastrin Antibody

AnalyteCross-Reactivity (%)
Cholecystokinin octapeptide> 50[4]
Data sourced from the Bio SB Gastrin (Polyclonal) antibody datasheet. Specific cross-reactivity for Gastrin I (1-14) was not provided.[4]

Experimental Methodologies

The data presented above were generated using specific immunoassay protocols. Understanding these methods is essential for evaluating the applicability of a particular assay to your research needs.

Radioimmunoassay (RIA) Protocol

Radioimmunoassays are highly sensitive techniques that utilize a radiolabeled antigen (tracer) to quantify the amount of a specific antigen in a sample. The DIAsource Gastrin-RIA kit, for example, is a competitive assay based on the following principles:

  • Competition: Unlabeled gastrin in the standards, controls, or samples competes with a fixed amount of 125I-labeled gastrin for binding sites on a limited amount of rabbit anti-gastrin antibodies.

  • Incubation: The mixture is incubated to reach binding equilibrium.

  • Separation: A second antibody (double antibody) directed against the primary antibody is added, followed by polyethylene (B3416737) glycol (PEG), to precipitate the antibody-bound fraction.

  • Detection: The radioactivity of the precipitate is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled gastrin in the sample.

Competitive ELISA Protocol

Enzyme-Linked Immunosorbent Assays (ELISAs) are plate-based assays that use an enzyme-linked antibody to detect the presence of a substance. A common competitive ELISA workflow is as follows:

  • Coating: A microplate is pre-coated with a capture antibody specific for the target antigen.

  • Competition: The sample or standard containing the target antigen is added to the wells along with a fixed amount of enzyme-conjugated antigen. These two antigens compete for binding to the capture antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the target antigen in the sample.

Visualizing the Processes

To further clarify the experimental and biological concepts discussed, the following diagrams have been generated.

immunoassay_workflow cluster_RIA Radioimmunoassay (RIA) cluster_ELISA Competitive ELISA RIA_sample Sample/Standard (Unlabeled Gastrin) RIA_complex Antibody-Antigen Complex RIA_sample->RIA_complex Competes with RIA_tracer 125I-Labeled Gastrin (Tracer) RIA_tracer->RIA_complex RIA_antibody Anti-Gastrin Antibody RIA_antibody->RIA_complex RIA_precipitate Precipitated Complex RIA_complex->RIA_precipitate Double Ab + PEG RIA_count Gamma Counting RIA_precipitate->RIA_count ELISA_plate Antibody-Coated Plate ELISA_binding Competitive Binding ELISA_plate->ELISA_binding ELISA_sample Sample/Standard (Unlabeled Gastrin) ELISA_sample->ELISA_binding Competes with ELISA_conjugate Enzyme-Conjugated Gastrin ELISA_conjugate->ELISA_binding ELISA_wash Wash Step ELISA_binding->ELISA_wash ELISA_substrate Substrate Addition ELISA_wash->ELISA_substrate ELISA_read Colorimetric Reading ELISA_substrate->ELISA_read

Caption: Immunoassay workflows for RIA and Competitive ELISA.

gastrin_signaling cluster_cell Parietal Cell gastrin Gastrin I cckbr CCK-B Receptor gastrin->cckbr Binds gq Gαq cckbr->gq Activates plc PLCβ gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ Release ip3->ca pkc PKC Activation dag->pkc acid Gastric Acid Secretion ca->acid mapk MAPK Pathway pkc->mapk mapk->acid

Caption: Gastrin I signaling pathway via the CCK-B receptor.

Conclusion

The selection of an appropriate immunoassay for the detection of Gastrin I (1-14) requires careful consideration of antibody specificity. The available data indicates that while some radioimmunoassays demonstrate very low cross-reactivity with this N-terminal fragment, such specific data is often lacking for many commercially available ELISA kits. Researchers should be aware that antibodies raised against the C-terminus of Gastrin-17, which is common in many kits, may not effectively recognize the Gastrin I (1-14) fragment. For studies where the specific measurement of Gastrin I (1-14) is critical, it is advisable to either select an assay with documented low cross-reactivity for this fragment or to perform in-house validation to confirm the specificity of the chosen assay. The structural similarity between gastrin and CCK also necessitates careful evaluation of cross-reactivity with CCK fragments to avoid erroneous results.

References

A Comparative Analysis of the Biological Activity of Gastrin Fragments: Gastrin I (1-14) vs. C-Terminal Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of peptide hormones is paramount. This guide provides an objective comparison of the biological activity of the N-terminal fragment Gastrin I (1-14) against other biologically active gastrin fragments, supported by experimental data.

Gastrin, a key peptide hormone in the gastrointestinal tract, exists in various forms, with its biological activity primarily attributed to the C-terminal amide sequence. While full-length gastrins and their C-terminal fragments are potent stimulators of gastric acid secretion and mucosal cell growth, the N-terminal fragment Gastrin I (1-14) is generally considered to be biologically inactive in this regard. This comparison guide delves into the quantitative differences in their activities and the underlying experimental evidence.

Quantitative Comparison of Gastrin Fragment Activity

The biological potency of gastrin fragments is typically assessed through their receptor binding affinity (Ki or IC50) to the cholecystokinin (B1591339) B (CCK2) receptor and their functional efficacy (EC50) in stimulating physiological responses such as gastric acid secretion or intracellular calcium mobilization.

Peptide FragmentReceptor Binding Affinity (Ki)Potency in Stimulating Acid Secretion (EC50)
Gastrin I (1-14) Not typically reported; considered inactive[1][2]No significant stimulation observed[1][2]
Gastrin-17 (G-17) ~0.3 - 1 nM[3]4.3 nM (sulphated), 16 nM (non-sulphated)
Pentagastrin (B549294) 27 nM
Gastrin-34 (G-34) Similar to Gastrin-17Equipotent to Gastrin-17 on a molar basis
Minigastrin (G-14) Similar to Gastrin-17Equipotent to Gastrin-17 on a molar basis

Note: The C-terminal tetrapeptide amide is the minimal fragment required for biological activity, though with significantly reduced potency compared to larger C-terminal fragments.[4]

Signaling Pathways and Experimental Workflows

The biological effects of active gastrin fragments are mediated through the CCK2 receptor, a G-protein coupled receptor. Upon binding, a signaling cascade is initiated, leading to physiological responses.

Gastrin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gastrin Fragment Gastrin Fragment CCK2R CCK2 Receptor Gastrin Fragment->CCK2R Binding Gq Gq Protein CCK2R->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC Response Physiological Response (e.g., Acid Secretion) PKC->Response

Caption: Gastrin Signaling Pathway.

The following diagram illustrates a typical workflow for a receptor binding assay used to determine the affinity of different gastrin fragments.

Receptor Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare cell membranes expressing CCK2R P2 Radiolabel a known CCK2R ligand (e.g., ¹²⁵I-Gastrin-17) P3 Prepare serial dilutions of unlabeled gastrin fragments I1 Incubate membranes, radioligand, and unlabeled fragments P3->I1 S1 Separate bound from free radioligand (e.g., filtration) I1->S1 D1 Quantify radioactivity of bound fraction S1->D1 D2 Generate competition binding curves and calculate Ki values D1->D2

Caption: Receptor Binding Assay Workflow.

Experimental Protocols

Receptor Binding Assay

This assay determines the affinity of a ligand for its receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human CCK2 receptor.

  • Radiolabeled gastrin (e.g., [125I]-Gastrin-17).

  • Unlabeled gastrin fragments (Gastrin I (1-14), Gastrin-17, pentagastrin, etc.).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Aliquots of cell membranes are incubated with a fixed concentration of radiolabeled gastrin and varying concentrations of the unlabeled gastrin fragments.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold binding buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a gamma counter.

  • The data are analyzed to generate competition binding curves, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Gastric Acid Secretion Assay (Isolated Perfused Rat Stomach)

This ex vivo method measures the ability of gastrin fragments to stimulate gastric acid secretion.

Materials:

  • Male Wistar rats.

  • Perfusion medium (e.g., Krebs-Ringer bicarbonate buffer).

  • Gastrin fragments.

  • pH meter or autotitrator.

  • Phenol red (as a pH indicator).

Procedure:

  • The stomach of an anesthetized rat is surgically isolated and perfused through the celiac artery with the perfusion medium.

  • The gastric lumen is perfused with a separate saline solution, and the effluent is collected.

  • After a basal collection period, the gastrin fragment to be tested is added to the arterial perfusate at various concentrations.

  • The pH of the luminal effluent is continuously monitored, and the amount of acid secreted is quantified by titration with NaOH.

  • Dose-response curves are constructed to determine the EC50 value for each active fragment.

Intracellular Calcium Mobilization Assay

This in vitro assay measures the ability of gastrin fragments to activate the CCK2 receptor and trigger an increase in intracellular calcium concentration.

Materials:

  • A cell line stably expressing the human CCK2 receptor (e.g., CHO-K1 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Gastrin fragments.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cells are seeded into a multi-well plate and allowed to attach overnight.

  • The cells are loaded with the calcium-sensitive fluorescent dye.

  • The plate is placed in the fluorescence reader, and a baseline fluorescence reading is established.

  • The gastrin fragment is automatically injected into the wells at various concentrations.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Dose-response curves are generated to calculate the EC50 for each active fragment.

Conclusion

The available experimental data consistently demonstrate that the biological activity of gastrin resides in its C-terminal region. N-terminal fragments, such as Gastrin I (1-14), lack the necessary structural components to effectively bind to and activate the CCK2 receptor, and are therefore considered biologically inactive with respect to the classical physiological functions of gastrin. In contrast, C-terminal fragments like Gastrin-17 and pentagastrin are potent agonists, a fact that is critical for the design of therapeutic agents targeting the gastrin system. This guide provides a foundational understanding and the necessary experimental context for researchers working in this field.

References

A Comparative Guide to the Mass Spectrometry Analysis of Synthetic Gastrin I (1-14)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of synthetic Gastrin I (1-14), a 14-amino acid peptide fragment of the gastrointestinal hormone Gastrin I. The accurate characterization of synthetic peptides is crucial for ensuring their identity, purity, and quality for research and therapeutic applications. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and specificity.[1][2][3] This document will delve into the performance of various MS approaches, present supporting experimental data, and provide detailed methodologies to aid in the selection of the most appropriate analytical strategy.

Performance Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for the analysis of synthetic Gastrin I (1-14) depends on the specific analytical goal, whether it is routine quality control, in-depth characterization of impurities, or detailed structural elucidation. The most common ionization techniques for peptides are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with various mass analyzers such as Time-of-Flight (TOF), Quadrupole, and Orbitrap.[4][5]

Table 1: Comparison of Common Mass Spectrometry Platforms for Gastrin I (1-14) Analysis

FeatureMALDI-TOF MSESI-QTOF MSLC-MS/MS (Triple Quadrupole)
Primary Application Rapid molecular weight confirmation, purity screeningAccurate mass determination, impurity identification, fragmentation analysisTargeted quantification of peptide and impurities
Mass Accuracy 10-100 ppm< 5 ppm100-500 ppm
Resolution 10,000 - 50,000> 40,000~2,000
Sensitivity fmol to pmolamol to fmolamol to fmol
Throughput HighMediumMedium to High
Sample Preparation Co-crystallization with a matrixDilution in a suitable solventDilution in a suitable solvent, potential solid-phase extraction
Fragmentation Post-Source Decay (PSD)Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD)Collision-Induced Dissociation (CID)
Strengths Fast, tolerant to some buffers and salts, simple spectra (singly charged ions).[4]High mass accuracy and resolution, suitable for complex mixtures when coupled with LC.[6][7]High sensitivity and selectivity for targeted analysis, wide dynamic range.
Limitations Lower resolution and mass accuracy than ESI-based methods, potential for analyte fragmentation in the source.Can be sensitive to sample contaminants, produces multiply charged ions which can complicate spectra.Lower resolution and mass accuracy, not ideal for unknown identification.

Fragmentation Analysis: CID vs. ETD

For sequence verification and localization of modifications, tandem mass spectrometry (MS/MS) is employed. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

Table 2: Comparison of CID and ETD Fragmentation for Gastrin I (1-14)

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Fragmentation Principle Collision with an inert gas leading to cleavage of peptide backbone bonds (primarily b and y ions).[8]Electron transfer from a radical anion to the protonated peptide, causing cleavage of the N-Cα bond (primarily c and z ions).[1][8]
Sequence Coverage Good for many peptides, but can have gaps, especially at proline residues and labile modifications.[8]Often provides more complete sequence coverage, especially for longer peptides and those with labile post-translational modifications.[1]
Gastrin I (1-14) Specifics Can effectively fragment Gastrin I (1-14) to provide significant sequence information.Studies on metallated Gastrin I (1-14) have shown that ETD can yield near-complete sequence coverage.[1] It is particularly useful for peptides with acidic residues.[1]
Advantages Robust, widely available, and well-understood fragmentation method.Preserves labile modifications, provides complementary fragmentation information to CID.[9][10]
Disadvantages Can lead to the loss of labile modifications, may produce limited fragmentation for certain peptide sequences.[8]Can be less efficient for peptides with low charge states, may require longer analysis times.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis
  • For MALDI-TOF MS:

    • Dissolve the synthetic Gastrin I (1-14) in a 50:50 mixture of acetonitrile (B52724) and deionized water containing 0.1% trifluoroacetic acid (TFA) to a final concentration of 10 pmol/µL.

    • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50:50 acetonitrile/water with 0.1% TFA.

    • Mix the peptide solution and the matrix solution in a 1:1 ratio on the MALDI target plate.

    • Allow the mixture to air-dry completely before analysis.

  • For ESI-MS and LC-MS/MS:

    • Dissolve the synthetic Gastrin I (1-14) in deionized water or a mobile phase-compatible solvent to a concentration of 1 mg/mL to create a stock solution.

    • For direct infusion ESI-MS, dilute the stock solution to 1-10 pmol/µL in 50:50 acetonitrile/water with 0.1% formic acid.

    • For LC-MS analysis, dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) with the initial mobile phase.

LC-MS/MS Method for Purity and Identity Confirmation
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 300-2000.

  • Data-Dependent MS/MS: Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation by CID or ETD.

  • Exclusion: Exclude previously fragmented ions for a set duration (e.g., 30 seconds).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Synth_Peptide Synthetic Gastrin I (1-14) Dissolution Dissolution in appropriate solvent Synth_Peptide->Dissolution LC Liquid Chromatography (LC) Separation Dissolution->LC MS Mass Spectrometer (e.g., Q-TOF) LC->MS Elution MSMS Tandem MS (MS/MS) Fragmentation (CID/ETD) MS->MSMS Precursor Ion Selection Data_Processing Data Processing and Interpretation MSMS->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis of synthetic Gastrin I (1-14).

Fragmentation_Comparison cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) Precursor Gastrin I (1-14) Precursor Ion CID_Node Collision with Inert Gas Precursor->CID_Node ETD_Node Electron Transfer Precursor->ETD_Node BY_Ions b and y ions CID_Node->BY_Ions CZ_Ions c and z ions ETD_Node->CZ_Ions

Caption: Comparison of CID and ETD fragmentation pathways for peptides.

Alternative Analytical Techniques

While mass spectrometry is the gold standard for peptide analysis, other techniques can provide complementary information.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a primary method for assessing the purity of synthetic peptides.[4] It can quantify the main peptide and separate it from impurities. However, it does not provide molecular weight information, so the identity of the peaks must be confirmed by MS.

  • Amino Acid Analysis (AAA): This technique provides the relative abundance of each amino acid in the peptide, confirming its composition. It is a destructive method that involves hydrolyzing the peptide into its constituent amino acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed three-dimensional structural information about the peptide in solution. It is a powerful but complex technique that is typically used for in-depth structural characterization rather than routine quality control.

References

A Functional Showdown: Sulfated vs. Non-Sulfated Gastrin Fragments in Cellular Signaling and Physiological Response

Author: BenchChem Technical Support Team. Date: December 2025

For the Researcher, Scientist, and Drug Development Professional: An Objective Comparison

Gastrin, a key peptide hormone regulating gastric acid secretion and mucosal growth, exists in various forms, primarily differentiated by peptide length and post-translational modifications. Among these modifications, tyrosine O-sulfation has been a subject of extensive research to elucidate its impact on the hormone's biological activity. This guide provides a comprehensive functional comparison of sulfated and non-sulfated gastrin fragments, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct pharmacological profiles.

At a Glance: Key Functional Differences

ParameterSulfated Gastrin FragmentsNon-Sulfated Gastrin FragmentsKey takeaway
Receptor Binding Affinity (CCK2R) High affinityHigh affinityBoth forms bind effectively to the primary gastrin receptor (CCK2R).[1]
Potency in Gastric Acid Secretion Generally higher, especially for shorter fragmentsGenerally lowerSulfation enhances the potency for stimulating gastric acid release.[2]
Efficacy in Gastric Acid Secretion Higher for shorter fragments (e.g., gastrin-6)Lower for shorter fragmentsSulfation increases the maximal acid output achievable with shorter gastrin peptides.[2]
Metabolic Clearance Rate (MCR) SlowerFasterSulfation protects against rapid degradation, prolonging circulation time.
Biological Half-Life LongerShorterThe protective effect of sulfation leads to a longer duration of action.

In-Depth Analysis: Receptor Binding and Physiological Effects

The biological actions of gastrin are primarily mediated through the cholecystokinin (B1591339) 2 receptor (CCK2R). Both sulfated and non-sulfated gastrin fragments exhibit high affinity for the CCK2R.[1] However, subtle differences in binding kinetics and more pronounced distinctions in physiological responses have been observed.

Receptor Binding Affinity

Studies on guinea pig pancreatic acini have demonstrated that sulfation of gastrin-17 (G-17) increases its affinity for the gastrin receptor.

LigandReceptorKd (nM)
Sulfated Gastrin-17Gastrin Receptor0.08
Non-sulfated Gastrin-17Gastrin Receptor1.5

Data sourced from studies on guinea pig pancreatic acini.

Gastric Acid Secretion

The functional consequence of these binding characteristics is most evident in the regulation of gastric acid secretion. In human studies, sulfated gastrin-6 (G-6) was found to be more potent and efficacious in stimulating gastric acid output compared to its non-sulfated counterpart. While for the longer gastrin-17, the difference in maximal acid response is not statistically significant, a trend towards higher potency with sulfation is observed.[3]

Gastrin FragmentEC50 (pmol/L) for Acid SecretionMaximum Acid Output (mmol H+/50 min)
Sulfated Gastrin-624 ± 224.5 ± 2.0
Non-sulfated Gastrin-625 ± 219.3 ± 2.3
Non-sulfated Gastrin-1743 ± 628.3 ± 2.0
Sulfated Gastrin-1734.7 ± 5.035.7 ± 4.3

Data from human studies.[2][3]

Metabolic Stability

A crucial factor influencing the in vivo activity of gastrin fragments is their metabolic stability. Sulfation has been shown to protect gastrin from degradation, leading to a reduced metabolic clearance rate (MCR) and a longer plasma half-life. This is particularly evident for the shorter gastrin-6 fragment.

Gastrin FragmentMetabolic Clearance Rate (MCR) (ml·kg-1·min-1)Half-life (t1/2) (min)
Sulfated Gastrin-642.8 ± 3.72.1 ± 0.3
Non-sulfated Gastrin-6139.4 ± 9.61.9 ± 0.3
Non-sulfated Gastrin-1716.5 ± 1.35.3 ± 0.3

Data from human studies.[2]

Signaling Pathways: A Common Route with Potentially Different Magnitudes

Upon binding to the CCK2R, both sulfated and non-sulfated gastrin fragments trigger the activation of intracellular signaling cascades. The primary pathway involves the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell proliferation and differentiation.[4][5]

While both forms of gastrin activate these pathways, the increased potency and metabolic stability of sulfated fragments suggest they may induce a more sustained and robust signaling response, although direct quantitative comparisons of downstream signaling molecules are still an active area of research.

cluster_receptor Cell Membrane cluster_cytosol Cytosol Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Releases PKC PKC DAG->PKC Activates Ca2+->PKC Activates MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activates Cellular_Response Gastric Acid Secretion Cell Growth MAPK_Pathway->Cellular_Response Leads to

Gastrin/CCK2R Signaling Pathway.

Experimental Corner: Methodologies for Functional Assessment

Radioligand Receptor Binding Assay

This assay quantifies the binding affinity of sulfated and non-sulfated gastrin fragments to the CCK2R.

Protocol Outline:

  • Membrane Preparation: Isolate cell membranes from a cell line overexpressing CCK2R (e.g., AR42J cells).[6]

  • Radioligand: Use a radiolabeled gastrin analog (e.g., 125I-Gastrin-17) as the tracer.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled sulfated or non-sulfated gastrin fragments (competitors).

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.

cluster_workflow Receptor Binding Assay Workflow A Prepare CCK2R-expressing cell membranes B Incubate membranes with Radioligand (125I-Gastrin) & Competitor (Gastrin Fragment) A->B C Separate bound & free ligand via vacuum filtration B->C D Quantify radioactivity of bound ligand C->D E Calculate IC50 and Ki values D->E

Radioligand Receptor Binding Assay Workflow.
In Vivo Gastric Acid Secretion Measurement

This method assesses the potency and efficacy of gastrin fragments in stimulating gastric acid secretion in vivo.

Protocol Outline:

  • Subject Preparation: Human subjects are fasted overnight. A nasogastric tube is inserted to allow for the collection of gastric contents.[7]

  • Basal Acid Output (BAO): Collect gastric juice for a baseline period to determine the unstimulated acid secretion rate.

  • Gastrin Infusion: Infuse sulfated or non-sulfated gastrin fragments intravenously at escalating doses.

  • Stimulated Acid Output: Collect gastric juice in timed intervals during the gastrin infusion.

  • Analysis: Measure the volume and titrate the acidity of the collected gastric juice samples to determine the rate of acid secretion (in mmol H+ per unit time).

  • Data Analysis: Plot the acid secretion rate against the gastrin dose or plasma concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal acid output (Emax).[8][9]

cluster_workflow In Vivo Gastric Acid Secretion Workflow A Fasted subject with nasogastric tube B Collect basal gastric juice A->B C Intravenous infusion of gastrin fragment A->C D Collect stimulated gastric juice C->D E Measure acid output (titration) D->E F Determine EC50 and Emax E->F

In Vivo Gastric Acid Secretion Measurement Workflow.

Conclusion

The sulfation of gastrin fragments, particularly the shorter forms, significantly enhances their biological activity. This is primarily attributed to increased potency in stimulating gastric acid secretion and a reduced rate of metabolic clearance, leading to a longer duration of action. While both sulfated and non-sulfated gastrin bind to the CCK2 receptor with high affinity, the downstream physiological consequences are demonstrably different. For researchers and drug development professionals, understanding these functional distinctions is paramount for the design of novel therapeutics targeting the gastrin system, whether for modulating gastric acid, influencing gastrointestinal cell growth, or developing diagnostic agents. The choice between sulfated and non-sulfated analogs will depend on the desired pharmacokinetic and pharmacodynamic profile for a given application.

References

Unveiling the Binding Dynamics of Gastrin I (1-14) with the Cholecystokinin B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the binding of Gastrin I (1-14) to the Cholecystokinin (B1591339) B Receptor (CCKBR), also known as the CCK2 receptor (CCK2R).[1] Designed for researchers, scientists, and drug development professionals, this document offers a comparative look at various ligands targeting CCKBR, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Ligand Binding Comparison: Agonists and Antagonists

The CCKBR is a G protein-coupled receptor that binds both gastrin and cholecystokinin (CCK) peptides.[1] The essential bioactive unit for gastrin binding is the C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2).[2] Gastrin I (1-14) is a fragment of the larger gastrin hormone and is known to bind to and activate CCKBR, primarily stimulating gastric acid secretion.[3]

To validate and characterize the binding of Gastrin I (1-14), it is essential to compare its performance against other known CCKBR ligands. These include endogenous agonists like Cholecystokinin-8 (CCK-8) and Gastrin-17, as well as synthetic antagonists.

Ligand Type Key Characteristics
Gastrin I (1-14) AgonistA 14-amino acid fragment of Gastrin I. Stimulates gastric acid secretion through CCKBR.[3]
Gastrin I (Human) AgonistEndogenous peptide hormone that potently stimulates gastric acid secretion and proliferation of gastric epithelial cells.[4]
Cholecystokinin-8 (CCK-8) AgonistAn endogenous peptide that binds to both CCK1R and CCKBR. In the gastrointestinal tract, it stimulates pancreatic secretion and gallbladder contraction.
Pentagastrin AgonistA synthetic pentapeptide that incorporates the C-terminal tetrapeptide of gastrin and is used to stimulate gastric acid secretion.
L-365,260 AntagonistA potent and selective non-peptide antagonist for the CCKBR.
Devazepide (L-364,718) AntagonistA potent and selective antagonist for the CCK1 receptor, but also shows some affinity for CCKBR at higher concentrations.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various ligands for the CCKBR. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Ligand Receptor Parameter Value Reference Species
GastrinCCKBRKi~0.3 - 1 nMNot Specified
CCK-8CCKBRKi~0.3 - 1 nMNot Specified
CCK-8 (desulfated)CCKBRKi~0.3 - 1 nMNot Specified
Gastrin I (Human)CCKBREC50 (Histamine Secretion)0.014 nMNot Specified
Gastrin I (Human)CCKBREC50 (Cell Proliferation)6.2 pMNot Specified
L-365,260CCKBRKi1.9 nMGuinea Pig
SograzepideCCKBRKi0.19 nMHuman
DevazepideCCKBRIC50245 nMGuinea Pig

Experimental Protocols

Radioligand Competition Binding Assay for CCKBR

This protocol is a standard method for determining the binding affinity of a test compound (e.g., Gastrin I (1-14)) by measuring its ability to compete with a radiolabeled ligand for binding to the CCKBR.[5][6][7]

1. Materials:

  • Cell Membranes: Membranes prepared from cells expressing CCKBR.

  • Radioligand: A high-affinity CCKBR ligand labeled with a radioisotope (e.g., [125I]-Gastrin).

  • Test Compound: Unlabeled Gastrin I (1-14) at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well filter plates with glass fiber filters.

  • Scintillation Counter.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes (e.g., 3-20 µg protein), a fixed concentration of the radioligand (e.g., at or below its Kd value), and varying concentrations of the unlabeled test compound (e.g., over a five-log unit range).[5][7] The final volume per well is typically 250 µL.[7]

  • Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Drying and Counting: Dry the filters and add a scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Signaling Pathway and Visualization

Binding of gastrin analogs to the CCKBR, a Gq protein-coupled receptor, initiates a signaling cascade that leads to various cellular responses, including gastric acid secretion and cell proliferation.[8][9]

CCKBR Signaling Pathway

The binding of an agonist like Gastrin I (1-14) to CCKBR activates the associated Gq protein.[8] This triggers the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[9][10] Both DAG and increased intracellular Ca2+ activate Protein Kinase C (PKC).[8][9] PKC, in turn, can activate downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation.[2]

CCKBR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Gastrin I (1-14) CCKBR CCKBR Ligand->CCKBR Gq Gq CCKBR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca2 Ca2+ Ca2->PKC activates MAPK MAPK/ERK Pathway PKC->MAPK activates Response Cellular Response (e.g., Proliferation) MAPK->Response ER->Ca2 releases Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes CCKBR-expressing Cell Membranes Incubation Incubate Components (60 min, 30°C) Membranes->Incubation Radioligand Radiolabeled Ligand ([125I]-Gastrin) Radioligand->Incubation TestCompound Unlabeled Test Compound (Gastrin I (1-14)) TestCompound->Incubation Filtration Separate Bound/Free (Vacuum Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counter) Washing->Counting Plot Plot % Inhibition vs. [Test Compound] Counting->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Gastrin I (1-14), Human

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive peptides such as Gastrin I (1-14), human, is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Gastrin I (1-14), a synthetic peptide fragment of the human gastrin I hormone. Adherence to these procedures is critical to mitigate potential biological activity and ensure compliance with standard laboratory safety protocols.

I. Pre-Disposal Hazard Assessment and Considerations

This compound, is a biologically active peptide that stimulates gastric acid secretion. Before disposal, it is essential to consider that its biological properties persist in waste unless actively neutralized. Therefore, direct disposal into sanitary sewer systems or regular trash is strongly discouraged as it may have unintended environmental effects. The primary goal of the disposal procedure is to chemically degrade the peptide into its constituent, biologically inactive amino acids.

It is imperative to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines for chemical and laboratory waste disposal, as local regulations may vary.

II. Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the recommended chemical inactivation of this compound, waste.

ParameterAcid HydrolysisBase HydrolysisNeutralization
Inactivating Reagent Hydrochloric Acid (HCl)Sodium Hydroxide (B78521) (NaOH)Sodium Bicarbonate (NaHCO₃) or dilute HCl/NaOH
Reagent Concentration 1 M - 6 M1 MAs needed
Recommended Ratio 10 volumes of acid solution per volume of peptide solution10 volumes of base solution per volume of peptide solution-
Inactivation Time Minimum 12 hoursMinimum 12 hours-
Temperature Ambient (or elevated to 50-110°C to accelerate)Ambient (or elevated to 50-100°C to accelerate)Ambient
Final pH for Disposal 6.0 - 8.06.0 - 8.06.0 - 8.0

III. Experimental Protocol for Inactivation and Disposal

The following protocols detail the step-by-step methodology for the chemical degradation of this compound, in a laboratory setting. These procedures should be performed in a designated waste disposal area, inside a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

A. Inactivation via Acid Hydrolysis

Acid hydrolysis is a robust method for cleaving the peptide bonds, effectively destroying the peptide's primary structure and biological activity.

  • Preparation: Carefully transfer the aqueous solution containing this compound, waste into a designated, appropriately labeled, and chemically resistant (e.g., borosilicate glass) container.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (HCl) to the peptide waste to achieve a final concentration of at least 1 M. For complete hydrolysis, 6 M HCl is commonly used.[1][2]

  • Incubation: Securely cap the container and allow the mixture to stand in a chemical fume hood at ambient temperature for a minimum of 12 hours to ensure complete hydrolysis. For more rapid degradation, the solution can be heated.[1][2]

  • Neutralization: After incubation, slowly and carefully neutralize the acidic solution by adding a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH), while monitoring the pH with a calibrated pH meter or pH strips. Add the base incrementally with stirring until the pH of the solution is between 6.0 and 8.0.[3][4]

  • Disposal: Once neutralized, the resulting solution of amino acids and salts can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous materials and is in accordance with local regulations.[4][5]

B. Inactivation via Base Hydrolysis

Alkaline hydrolysis is an alternative method for peptide degradation.

  • Preparation: Transfer the aqueous solution of this compound, waste into a designated, labeled, and chemically resistant (e.g., polypropylene (B1209903) or borosilicate glass) container.

  • Alkalinization: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) to the peptide waste.

  • Incubation: Securely cap the container and allow the mixture to stand in a chemical fume hood at ambient temperature for a minimum of 12 hours. Heating can accelerate the hydrolysis process.[][7]

  • Neutralization: Following incubation, carefully neutralize the basic solution by slowly adding a 1 M solution of hydrochloric acid (HCl) while monitoring the pH. Continue to add acid until the pH is between 6.0 and 8.0.

  • Disposal: The neutralized solution can then be disposed of into the sanitary sewer system with a large volume of running water, in compliance with institutional and local guidelines.[5]

IV. Disposal of Contaminated Solid Waste

All solid waste that has come into contact with this compound, including vials, pipette tips, and gloves, should be collected in a designated solid waste container. This container should be clearly labeled as "Non-Hazardous Chemical Waste" and list the contaminating peptide. This waste should then be disposed of through your institution's chemical waste management program.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Identification cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal start Gastrin I (1-14) Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Vials, Tips, Gloves) waste_type->solid_waste Solid inactivation Choose Inactivation Method liquid_waste->inactivation collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid acid Acid Hydrolysis (e.g., 1M HCl, >12h) inactivation->acid Acid base Base Hydrolysis (e.g., 1M NaOH, >12h) inactivation->base Base neutralize Neutralize to pH 6.0-8.0 acid->neutralize base->neutralize sewer Dispose to Sanitary Sewer with Copious Water neutralize->sewer ehs_solid Dispose via Institutional Chemical Waste Program collect_solid->ehs_solid

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling Gastrin I (1-14), Human

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical protocols for researchers, scientists, and drug development professionals working with Gastrin I (1-14), human. The following procedures for handling, storage, and disposal are based on established best practices for synthetic, non-hazardous peptide compounds. While this compound is not classified as a hazardous substance, its chemical and toxicological properties have not been exhaustively studied; therefore, exercising due diligence and caution is paramount.[1]

Personal Protective Equipment (PPE) and Engineering Controls

To ensure a safe laboratory environment and minimize exposure, the use of appropriate personal protective equipment and engineering controls is mandatory when handling this compound.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against accidental splashes of solutions or contact with the lyophilized powder.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended to prevent skin contact. Gloves should be changed immediately if they become contaminated.[2]
Body Protection Lab CoatA standard laboratory coat must be worn to protect clothing and skin from potential contamination.[2]
Respiratory Protection Fume Hood or RespiratorIt is advised to handle the lyophilized powder in a fume hood or biosafety cabinet to prevent inhalation of aerosolized particles.[2] If a hood is unavailable, a suitable respirator should be worn.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring the safety of all laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation : Before handling the peptide, ensure the designated workspace is clean and uncluttered. It is recommended to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, as the peptide may be hygroscopic.[3]

  • Personal Protective Equipment : Don all required PPE as outlined in the table above, including a lab coat, safety goggles, and nitrile gloves.[4]

  • Weighing : If weighing the lyophilized powder, perform this task in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.[2] Handle the powder carefully to avoid creating dust.

  • Reconstitution : When preparing a solution, add the appropriate sterile solvent slowly to the vial.[5] Cap the vial securely and mix by gentle swirling or vortexing until the peptide is fully dissolved. Avoid vigorous shaking.[5]

  • Aliquoting : For reconstituted peptides, it is best practice to create single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the peptide.[5][6]

  • Clean-up : After handling is complete, thoroughly wipe down all surfaces and equipment with a suitable disinfectant or cleaning agent.[6]

Storage Protocols:

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°C or -80°CLong-term (up to several years)Store in a tightly sealed container with a desiccant to protect from moisture.[3][7]
Reconstituted Solution -20°C or colderShort to medium-term (up to 2 months)Store in aliquots to avoid repeated freeze-thaw cycles.[7][8]

Disposal Plan

Proper disposal of this compound and associated materials is essential to protect personnel and the environment. All waste must be treated as laboratory chemical waste.[6]

Step-by-Step Disposal Procedure:

  • Waste Collection : Place all materials that have come into contact with the peptide, including empty vials, used pipette tips, and contaminated gloves, into a designated and clearly labeled hazardous waste container.[2][6]

  • Container Sealing : Ensure the waste container is securely sealed to prevent any leaks or spills.

  • Institutional Protocols : Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EH&S) department to arrange for proper disposal.[2] Never discard peptide waste in the regular trash or pour it down the sink.[2][6]

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety and handling procedures throughout the experimental workflow with this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_disposal Disposal A Equilibrate Vial to Room Temperature B Don Appropriate PPE (Lab Coat, Goggles, Gloves) A->B C Weigh Lyophilized Powder B->C D Reconstitute with Sterile Solvent C->D E Aliquot for Storage D->E F Perform Assay/Experiment E->F G Collect Contaminated Materials (Vials, Gloves, Tips) F->G H Place in Labeled Hazardous Waste Container G->H I Follow Institutional Disposal Protocol H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.